Product packaging for 2-Azabicyclo[2.2.1]hept-5-en-3-one(Cat. No.:CAS No. 61865-48-3)

2-Azabicyclo[2.2.1]hept-5-en-3-one

Cat. No.: B7767027
CAS No.: 61865-48-3
M. Wt: 109.13 g/mol
InChI Key: DDUFYKNOXPZZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Azabicyclo[2.2.1]hept-5-en-3-one is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 109.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO B7767027 2-Azabicyclo[2.2.1]hept-5-en-3-one CAS No. 61865-48-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[2.2.1]hept-5-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUFYKNOXPZZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868505
Record name 2-Azabicyclo[2.2.1]hept-5-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49805-30-3, 61865-48-3
Record name (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49805-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R,S)-2-Azabicyclo(2.2.1)hept-5-en-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049805303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azabicyclo[2.2.1]hept-5-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,S)-2-azabicyclo[2.2.1]hept-5-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.040
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Azabicyclo[2.2.1]hept-5-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Vince Lactam: A Keystone in the Synthesis of Carbocyclic Nucleosides

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Foundational Work of Robert Vince and the Development of Abacavir

Abstract

Carbocyclic nucleosides, where a cyclopentane or cyclopentene ring replaces the furanose sugar moiety of natural nucleosides, represent a pivotal class of antiviral agents. This structural modification confers metabolic stability by rendering the molecule resistant to cleavage by nucleoside phosphorylases.[1] The pioneering work of Dr. Robert Vince at the University of Minnesota was instrumental in developing efficient synthetic routes to these powerful therapeutic agents.[2] His research led to the creation of 'carbovirs,' a class of compounds that includes the potent anti-HIV drug Abacavir (Ziagen®).[2] This guide provides an in-depth technical overview of the core synthetic strategies developed by Vince and his team, focusing on the synthesis and resolution of the versatile bicyclic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, famously known as the "Vince lactam."[3] We will explore the causality behind the key experimental choices, present detailed protocols for the synthesis, and discuss the structure-activity relationship that underpins the therapeutic success of these compounds.

The Rationale: Overcoming Metabolic Instability

Natural nucleosides are susceptible to enzymatic degradation, particularly the cleavage of the N-glycosidic bond by nucleoside phosphorylases. This metabolic vulnerability can lead to rapid inactivation and limit the therapeutic window of nucleoside-based drugs. The central hypothesis driving Robert Vince's work was that replacing the furanose ring's oxygen atom with a methylene (–CH₂–) group would create a carbon-carbon bond that is impervious to this enzymatic cleavage.[1] This structural change maintains the critical stereochemistry necessary for recognition by viral enzymes while significantly enhancing the molecule's metabolic lifetime in the body.

The Strategic Synthesis of the Vince Lactam

The cornerstone of Vince's approach to carbocyclic nucleosides is the efficient synthesis of a chiral cyclopentylamine precursor. The most elegant and widely adopted solution was the creation of the racemic bicyclic γ-lactam (±)-2-azabicyclo[2.2.1]hept-5-en-3-one.[2][3] This rigid structure provides excellent stereochemical control for subsequent functionalization.

The Diels-Alder Approach: Causality and Mechanism

The construction of the bicyclic framework of the Vince lactam is achieved through a [4+2] cycloaddition, commonly known as the Diels-Alder reaction.[4] This reaction is exceptionally well-suited for this purpose for several reasons:

  • Efficiency and Atom Economy: It is a concerted reaction that forms two new carbon-carbon bonds and two new stereocenters in a single, highly efficient step.

  • Stereochemical Control: The rigid, bicyclic product allows for predictable access to the cis stereochemistry of the amino and eventual hydroxymethyl groups, mimicking the configuration of natural ribosides.

  • Availability of Starting Materials: The reaction utilizes readily available and inexpensive starting materials: cyclopentadiene (the 4π diene) and a suitable dienophile.[5]

In the original synthesis, chlorosulfonyl isocyanate (CSI) was used as the dienophile.[6] The reaction proceeds via a concerted mechanism where the π-electrons from the diene and dienophile rearrange to form a new six-membered ring.

Diagram 1: Diels-Alder Reaction for Racemic Vince Lactam Synthesis

G cluster_reactants Reactants cluster_products Products cyclopentadiene Cyclopentadiene intermediate N-Chlorosulfonyl β-lactam Adduct cyclopentadiene->intermediate + csi Chlorosulfonyl Isocyanate (CSI) csi->intermediate lactam Racemic Vince Lactam (±)-2-azabicyclo[2.2.1]hept-5-en-3-one intermediate->lactam Reductive Cleavage

Caption: Diels-Alder cycloaddition to form the key bicyclic lactam.

Experimental Protocol: Synthesis of Racemic Vince Lactam

The following is a representative protocol based on procedures described in the literature.[5][7]

  • Reaction Setup: A solution of freshly distilled cyclopentadiene in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen) and cooled to a low temperature (e.g., -20°C).

  • Dienophile Addition: A solution of methanesulfonyl cyanide (as a safer alternative to CSI) in the same solvent is added dropwise to the cyclopentadiene solution, maintaining the low temperature.[5] The reaction temperature is critical to control the exothermic nature of the cycloaddition.

  • Reaction Monitoring: The reaction is stirred for several hours at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Hydrolysis: Acetic acid is added to the reaction mixture, which facilitates the hydrolysis of the intermediate to the desired γ-lactam.[5]

  • Workup and Purification: The mixture is neutralized and extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by recrystallization to yield racemic (±)-2-azabicyclo[2.2.1]hept-5-en-3-one as a white solid. A typical yield for this process is around 70%.[3]

The Crucial Step: Enzymatic Kinetic Resolution

For the synthesis of a clinically effective drug like Abacavir, obtaining a single enantiomer of the carbocyclic core is essential. The antiviral activity resides exclusively in the (-)-enantiomer of the final nucleoside analogue.[8] While classical chemical resolution methods exist, Vince and subsequent researchers championed the use of enzymatic kinetic resolution (EKR) for the Vince lactam.

Why Enzymatic Resolution?

EKR offers several distinct advantages over traditional chemical methods:

  • High Enantioselectivity: Enzymes are inherently chiral catalysts and can differentiate between the two enantiomers of the racemic lactam with extraordinary precision, often leading to enantiomeric excess (ee) values greater than 99%.[9]

  • Mild Reaction Conditions: Enzymatic reactions are typically run in aqueous media at or near room temperature and neutral pH, avoiding the harsh reagents and extreme temperatures often required for chemical resolutions.[10]

  • Environmental Friendliness: Biocatalysis is a cornerstone of "green chemistry," reducing the need for heavy metals and organic solvents.[9]

  • Efficiency: The enzyme specifically targets and hydrolyzes the unwanted (+)-enantiomer, leaving the desired (-)-enantiomer untouched and easily separable.[9]

The enzymes of choice are (+)-γ-lactamases, often from bacterial sources like Microbacterium hydrocarbonoxydans or Pseudomonas species.[9][11] These enzymes selectively catalyze the hydrolysis of the (+)-[1S,4R]-lactam to its corresponding ring-opened γ-amino acid, leaving the desired (-)-[1R,4S]-lactam unreacted.

Diagram 2: Workflow for Enzymatic Kinetic Resolution

G cluster_workflow Enzymatic Kinetic Resolution (EKR) start Racemic Vince Lactam (±)-Lactam enzyme Add (+)-γ-Lactamase (e.g., from Microbacterium sp.) in Aqueous Buffer start->enzyme reaction Selective Hydrolysis of (+)-Enantiomer enzyme->reaction separation Extraction with Organic Solvent reaction->separation product1 Desired (-)-Vince Lactam (in Organic Phase) >99% ee separation->product1 product2 Hydrolyzed (+)-Amino Acid (in Aqueous Phase) separation->product2 G cluster_synthesis Abacavir Synthesis lactam (-)-Vince Lactam amino_alcohol Amino Alcohol Intermediate lactam->amino_alcohol 1. Protection 2. Reduction pyrimidine Substituted Pyrimidine amino_alcohol->pyrimidine Condensation purine_intermediate Protected Dichloropurine Intermediate pyrimidine->purine_intermediate Ring Closure abacavir_precursor 6-Chloro-Abacavir Precursor purine_intermediate->abacavir_precursor Deprotection abacavir Abacavir abacavir_precursor->abacavir Amination with Cyclopropylamine

References

Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Properties of Vince Lactam

Abstract

2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, stands as a cornerstone chiral building block in modern synthetic organic and medicinal chemistry.[1][2] Its rigid bicyclic structure, combined with the strategic placement of a reactive olefin and a modifiable lactam ring, confers upon it a remarkable synthetic versatility. This guide provides an in-depth exploration of the core physicochemical properties, synthesis, stereoselective resolution, and reactivity of Vince Lactam. We will delve into the mechanistic underpinnings of its key transformations and showcase its pivotal role as a precursor to blockbuster antiviral drugs, including Abacavir and Peramivir.[1][2][3] This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this indispensable synthetic intermediate.

Core Molecular Architecture and Physicochemical Properties

Vince Lactam is a bicyclic γ-lactam whose strained structure is the primary source of its synthetic utility.[4] The molecule exists as a pair of enantiomers, (+)-(1S,4R) and (-)-(1R,4S), the separation of which is critical for its application in stereoselective synthesis.

Structural and Physicochemical Data

The fundamental properties of racemic Vince Lactam are summarized below. These data are essential for designing synthetic protocols, purification strategies, and for ensuring safe handling and storage.

PropertyValueReference
Systematic Name (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one[1][2]
Molecular Formula C₆H₇NO[5]
Molecular Weight 109.13 g/mol [5]
CAS Number 49805-30-3[5]
Appearance White to off-white crystalline solid[6]
Melting Point 54-58 °C[5]
Boiling Point 102-106 °C at 0.25 mmHg[5]
InChI Key DDUFYKNOXPZZIW-UHNVWZDZSA-N (racemic)[7]
Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of Vince Lactam.

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals for the vinyl, bridgehead, and bridge protons, providing a clear fingerprint of the bicyclic system.

  • ¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbon of the lactam, the two sp² carbons of the double bond, and the sp³ carbons of the bicyclic framework.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the γ-lactam carbonyl (C=O) stretch is typically observed around 1700-1750 cm⁻¹. The C=C stretch of the olefin is also observable.

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight, confirming the overall composition.

Synthesis and Stereoselective Resolution

The practical utility of Vince Lactam hinges on its efficient synthesis and, most critically, its resolution into optically pure enantiomers.

Synthesis of Racemic Vince Lactam

The industrial synthesis of racemic Vince Lactam is elegantly achieved via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile like tosyl cyanide.[8][9] This cycloaddition efficiently constructs the core bicyclic framework.

G cluster_reactants Reactants cluster_products Product Cyclopentadiene Cyclopentadiene VinceLactam Racemic Vince Lactam Cyclopentadiene->VinceLactam [4+2] Diels-Alder TosylCyanide Tosyl Cyanide TosylCyanide->VinceLactam

Caption: Synthesis of Racemic Vince Lactam via Diels-Alder Reaction.

Enzymatic Kinetic Resolution (EKR)

While chemical resolution methods exist, enzymatic kinetic resolution has become the preferred industrial strategy due to its exceptional enantioselectivity, mild reaction conditions, and environmental friendliness.[3][8] This process utilizes γ-lactamases, which are enzymes that selectively hydrolyze one enantiomer of the lactam, leaving the other unreacted and therefore optically pure.

  • (+)-γ-Lactamases: These enzymes specifically catalyze the hydrolysis of the (+)-(1S,4R)-Vince Lactam into its corresponding γ-amino acid. This leaves the desired (-)-(1R,4S)-Vince Lactam, the key precursor for Abacavir and Carbovir, untouched and in high enantiomeric purity.[10][11]

  • (-)-γ-Lactamases: Conversely, these enzymes act on the (-)-(1R,4S)-enantiomer, which can be used to produce the (+)-enantiomer if desired.

The choice of enzyme is therefore a critical experimental parameter that dictates which enantiomer is isolated.

G Racemic Racemic (±)-Vince Lactam Enzyme (+)-γ-Lactamase Racemic->Enzyme Separation Separation / Extraction Enzyme->Separation Selective Hydrolysis MinusLactam (-)-(1R,4S)-Vince Lactam (Unhydrolyzed) PlusAA (+)-γ-Amino Acid (Hydrolyzed Product) Separation->MinusLactam Organic Phase Separation->PlusAA Aqueous Phase

Caption: Workflow for Enzymatic Kinetic Resolution of Vince Lactam.

Chemical Reactivity and Synthetic Applications

The synthetic power of Vince Lactam stems from two primary features: the reactivity of the olefinic bond and the ability to open the lactam ring. This allows for the stereocontrolled introduction of diverse functionalities onto a cyclopentane framework.[1][2]

Transformations of the Olefinic Bond

The C=C double bond is susceptible to a wide range of transformations, providing access to a vast library of derivatives.

  • Ozonolysis: Oxidative cleavage of the double bond yields a diformyl intermediate, which can be further functionalized, for instance, through reductive amination to form novel bicyclic scaffolds.[1]

  • Hydroarylation: Palladium-catalyzed hydroarylation reactions allow for the regio- and diastereoselective introduction of aryl groups.[1]

  • Cycloaddition: The olefin can act as a dipolarophile in [3+2] cycloaddition reactions, a key step in the synthesis of the antiviral drug Peramivir.[1]

Lactam Ring-Opening

Hydrolysis or alcoholysis of the amide bond provides access to synthetically valuable cis-γ-amino acids with a cyclopentene scaffold. This strategy transforms the bicyclic lactam into a highly functionalized carbocyclic amino acid precursor, pre-setting two stereocenters.

Keystone Role in Antiviral Drug Synthesis

The most significant application of Vince Lactam is its role as a chiral precursor for carbocyclic nucleoside analogues, which are potent antiviral agents.[2][3]

  • Abacavir (Anti-HIV): The synthesis of Abacavir, a cornerstone of HIV therapy, relies on (-)-Vince Lactam. The lactam is converted through a series of steps into a carbocyclic cyclopentene amine, which is then coupled with a purine base to form the final drug.[9][11]

  • Carbovir (Anti-HIV): Carbovir is another important anti-HIV agent whose synthesis is directly enabled by the stereochemistry of Vince Lactam.[2][11]

  • Peramivir (Anti-Influenza): The synthesis of this neuraminidase inhibitor utilizes Vince Lactam as the starting material for constructing the functionalized cyclopentane core of the drug.[1][3]

G VL (-)-Vince Lactam INT1 Functionalization (e.g., Ring Opening) VL->INT1 Multi-step Conversion INT2 Chiral Amine Intermediate INT1->INT2 ABV Abacavir INT2->ABV Coupling with Purine Base

Caption: Simplified Synthetic Pathway from (-)-Vince Lactam to Abacavir.

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol describes a representative lab-scale kinetic resolution of racemic Vince Lactam using a whole-cell biocatalyst expressing a (+)-γ-lactamase.

Objective: To produce enantiomerically enriched (-)-(1R,4S)-Vince Lactam.

Materials:

  • Racemic (±)-Vince Lactam

  • Whole cells of E. coli expressing a recombinant (+)-γ-lactamase

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Temperature-controlled shaker/incubator

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Chiral HPLC system with a suitable column (e.g., Chiralcel OD-H) for monitoring enantiomeric excess (% ee)

Procedure:

  • Biocatalyst Preparation: Prepare a suspension of the whole-cell biocatalyst in the phosphate buffer to a specified cell density (e.g., 50 g/L wet cell weight). Equilibrate the suspension to the optimal reaction temperature (e.g., 30-40 °C).

  • Reaction Setup: Dissolve a known quantity of racemic Vince Lactam in the cell suspension to a final concentration of (e.g., 20 g/L).

  • Incubation: Place the reaction mixture in the shaker/incubator at the optimal temperature and agitation speed (e.g., 200 rpm).

  • Reaction Monitoring (Self-Validation): Periodically withdraw small aliquots from the reaction mixture.

    • Quench the enzymatic reaction (e.g., by adding a water-miscible organic solvent or by rapid centrifugation).

    • Extract the sample with ethyl acetate.

    • Analyze the organic extract by chiral HPLC to determine the conversion and the enantiomeric excess (% ee) of the remaining Vince Lactam.

    • The reaction is typically stopped at or near 50% conversion to maximize the yield and % ee of the desired (-)-enantiomer.

  • Workup: Once the target conversion is reached, terminate the reaction by removing the cells via centrifugation or filtration.

  • Extraction: Transfer the supernatant to a separatory funnel and extract the unreacted (-)-Vince Lactam with ethyl acetate (e.g., 3 x 1 volume).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: The resulting solid or oil is the enantiomerically enriched (-)-Vince Lactam. Confirm its purity and enantiomeric excess using ¹H NMR and chiral HPLC, respectively.

Conclusion

Vince Lactam is a testament to the power of a well-designed molecular scaffold. Its inherent strain, stereochemistry, and versatile functional groups have made it an invaluable tool for asymmetric synthesis. The development of highly efficient enzymatic resolution processes has cemented its status as an industrially viable chiral building block, enabling the large-scale production of life-saving antiviral medications. Continued research into the reactivity and applications of Vince Lactam and its derivatives promises to unlock new synthetic pathways and novel therapeutic agents.

References

A Technical Guide to the Physicochemical Characteristics of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the essential physicochemical properties of 2-Azabicyclo[2.2.1]hept-5-en-3-one, a critical chiral precursor in modern pharmaceutical synthesis. Commonly known as Vince Lactam, this strained bicyclic lactam is a cornerstone for the development of carbocyclic nucleoside analogues, including blockbuster antiviral agents.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the scientific rationale behind its determination and its implications for practical application.

Core Molecular and Physical Properties

This compound is a white to off-white or light yellow crystalline powder.[4][5] Its bicyclic structure, containing a strained ring system and key functional groups, dictates its reactivity and utility as a synthetic intermediate.[1]

Structural and Molecular Data
PropertyValueSource(s)
Molecular Formula C₆H₇NO[6]
Molecular Weight 109.13 g/mol [6]
CAS Number 49805-30-3 (for racemic)[7]
Appearance Off-white to beige crystalline powder[5]

Molecular Structure:

The rigid, strained bicyclic framework of Vince Lactam is central to its synthetic utility. This structure is typically synthesized via a Diels-Alder reaction, a powerful method for forming six-membered rings.[8][9][10]

Synthesis of Vince Lactam via Diels-Alder Cyclopentadiene Cyclopentadiene DielsAlderAdduct 3-Methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene Cyclopentadiene->DielsAlderAdduct + MethanesulfonylCyanide Methanesulfonyl Cyanide MethanesulfonylCyanide->DielsAlderAdduct VinceLactam This compound (Vince Lactam) DielsAlderAdduct->VinceLactam Hydrolysis (e.g., Acetic Acid)

Caption: Diels-Alder synthesis of Vince Lactam.

Thermodynamic and Solubility Profile

Understanding the thermodynamic and solubility properties of Vince Lactam is paramount for its handling, storage, and application in synthetic protocols, particularly for reaction solvent selection and purification processes.

Key Thermodynamic Data
PropertyValueSource(s)
Melting Point 54-58 °C[7][11]
Boiling Point 102-106 °C at 0.25 mmHg[7][11]
Flash Point >110 °C (>230 °F)[11]
pKa (Predicted) 15.48 ± 0.20[7]
Solubility Characteristics

Vince Lactam exhibits high solubility in a range of common laboratory solvents. This property is advantageous for its use in various reaction conditions.

SolventSolubilitySource(s)
Water >1000 g/L (at 23 °C)[7][12]
Methanol Soluble[7]
General Easily soluble in most organic solvents[4]
Experimental Protocol for Solubility Determination

The following protocol outlines a standard shake-flask method for determining the equilibrium solubility of Vince Lactam, a technique recommended for pharmaceutical intermediates.[13][14]

Solubility Determination Workflow Start Start: Prepare Solvent System (e.g., Water, Methanol) AddExcess Add excess Vince Lactam to the solvent Start->AddExcess Equilibrate Equilibrate at constant temperature (e.g., 23°C) with agitation AddExcess->Equilibrate Separate Separate solid and liquid phases (Centrifugation or Filtration) Equilibrate->Separate Analyze Analyze the supernatant for V.L. concentration (e.g., HPLC-UV) Separate->Analyze Result Result: Solubility (g/L) Analyze->Result

Caption: Workflow for solubility determination.

Causality in Protocol:

  • Use of Excess Solute: Adding an excess of Vince Lactam ensures that the solution reaches saturation, a prerequisite for determining equilibrium solubility.[15]

  • Constant Temperature and Agitation: Maintaining a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance) and continuous agitation are crucial to reach thermodynamic equilibrium.[13]

  • Phase Separation: Clear separation of the undissolved solid from the saturated solution is critical to prevent artificially inflated concentration measurements.

  • Quantitative Analysis: A validated analytical method like HPLC-UV provides the necessary accuracy and precision for quantifying the dissolved compound.[11]

Spectroscopic and Spectrometric Profile

The unique structural features of this compound give rise to a characteristic spectroscopic fingerprint, which is indispensable for its identification and quality control.

Infrared (IR) Spectroscopy

The IR spectrum of Vince Lactam is dominated by absorptions corresponding to its key functional groups.

Wavenumber (cm⁻¹)Assignment
~3200-3400N-H stretch (amide)
~1680-1720C=O stretch (lactam)
~1640C=C stretch (alkene)
~3000-3100=C-H stretch (alkene)
~2850-3000C-H stretch (alkane)

Note: Exact peak positions can vary based on the sample preparation method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the olefinic protons, the bridgehead protons, the methylene bridge proton, and the amide proton. The specific chemical shifts and coupling constants are crucial for confirming the bicyclic structure.[16][17]

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the lactam, the two olefinic carbons, and the aliphatic carbons of the bicyclic system.[6][18]

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry of Vince Lactam would be expected to show a molecular ion peak (M+) at m/z = 109.13.[19] Fragmentation patterns of bicyclic lactams can be complex, but may involve characteristic losses. A retro-Diels-Alder fragmentation is a common pathway for related bicyclic systems.[20] For lactams, fragmentation can also involve the loss of CO and/or ammonia (from the lactam ring).[5]

Experimental Protocol for IR Spectrum Acquisition (Thin Solid Film Method)

This method is a common and straightforward approach for obtaining high-quality IR spectra of solid organic compounds.[7]

  • Sample Preparation: Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride.

  • Film Deposition: Apply a drop of the resulting solution onto a single, clean salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to fully evaporate, leaving a thin, uniform solid film of the compound on the plate.

  • Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra to confirm the identity and purity of the compound.

Rationale for Method Selection: The thin solid film method is preferred over techniques like KBr pellets or Nujol mulls for its simplicity and the absence of interfering signals from a matrix, providing a clear spectrum of the neat compound.[21][22]

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

  • Recommended Storage: The compound should be stored in a cool, dry, and well-ventilated area.[4] It is advisable to keep it in a tightly sealed container under refrigeration and protected from direct light to prevent potential degradation.

Conclusion

The physicochemical characteristics of this compound are a direct reflection of its unique and synthetically valuable molecular architecture. Its high solubility, distinct thermal properties, and characteristic spectroscopic fingerprint make it a well-defined and versatile building block in pharmaceutical chemistry. A thorough understanding and precise determination of these properties, as outlined in this guide, are essential for its effective and reliable application in the synthesis of life-saving therapeutics.

References

Part 1: Deciphering the Proton Landscape: ¹H NMR Spectral Analysis of Vince Lactam

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Vince Lactam

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characterization of key synthetic intermediates is paramount. Vince Lactam, formally known as 2-azabicyclo[2.2.1]hept-5-en-3-one, is a cornerstone building block in the synthesis of a multitude of carbocyclic nucleoside analogues, including antiviral agents like Abacavir[1][2]. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of this critical compound. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of Vince Lactam, offering insights into spectral interpretation and data acquisition.

The ¹H NMR spectrum of Vince Lactam provides a wealth of information regarding the proton environment within the molecule. The chemical shifts, multiplicities, and coupling constants are characteristic fingerprints that allow for the precise assignment of each proton.

The structural environment of the protons in Vince Lactam leads to a distinct pattern in the ¹H NMR spectrum. The olefinic protons (H-5 and H-6) resonate in the downfield region due to the deshielding effect of the double bond. The bridgehead protons (H-1 and H-4) are also in a unique chemical environment, as are the methylene bridge protons (H-7a and H-7s) and the amide proton (N-H).

Table 1: ¹H NMR Spectral Data of Vince Lactam

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~6.8ddJ = 5.6, 3.0
H-6~6.2ddJ = 5.6, 2.8
N-H~6.0br s-
H-1~4.6m-
H-4~3.4m-
H-7a (anti)~2.2dJ = 8.8
H-7s (syn)~2.0dJ = 8.8

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is compiled from typical values found in spectroscopic databases.

Expert Insights into ¹H NMR Spectral Features:

  • Olefinic Protons (H-5 and H-6): The distinct chemical shifts of H-5 and H-6 are a result of their different spatial relationships with the lactam carbonyl group. The coupling between them (J₅,₆ ≈ 5.6 Hz) is characteristic of vicinal coupling in a five-membered ring system. Each of these protons is further split by the adjacent bridgehead proton (H-4 and H-1, respectively).

  • Bridgehead Protons (H-1 and H-4): These protons appear as complex multiplets due to coupling with multiple neighboring protons. Their chemical shifts are influenced by their rigid bicyclic environment.

  • Methylene Bridge Protons (H-7a and H-7s): The geminal protons of the methylene bridge are diastereotopic, meaning they are in different chemical environments and thus have different chemical shifts. They exhibit a large geminal coupling constant (J₇ₐ,₇ₛ ≈ 8.8 Hz). The 'a' and 's' designations refer to their anti and syn relationship with respect to the double bond.

  • Amide Proton (N-H): The amide proton typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly dependent on solvent and concentration.

Part 2: Unveiling the Carbon Skeleton: ¹³C NMR Spectral Analysis of Vince Lactam

The ¹³C NMR spectrum of Vince Lactam provides a direct map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and local electronic environment.

Table 2: ¹³C NMR Spectral Data of Vince Lactam

Carbon AssignmentChemical Shift (δ, ppm)
C-3 (C=O)~178
C-5~138
C-6~132
C-1~60
C-4~50
C-7~48
C-2Not typically observed

Note: Chemical shifts are approximate and can vary depending on the solvent. Data is compiled from typical values found in spectroscopic databases.

Authoritative Grounding in ¹³C NMR Assignments:

  • Carbonyl Carbon (C-3): The carbonyl carbon of the lactam is the most deshielded carbon, appearing at a characteristic downfield chemical shift of approximately 178 ppm.

  • Olefinic Carbons (C-5 and C-6): The sp² hybridized carbons of the double bond resonate in the range of 130-140 ppm.

  • Bridgehead and Methylene Carbons (C-1, C-4, and C-7): The sp³ hybridized carbons of the bicyclic framework appear in the upfield region of the spectrum. The specific chemical shifts are influenced by strain and connectivity within the ring system. The C-2 carbon, being part of the amide functionality, is often not directly observed in standard ¹³C NMR spectra.

Part 3: A Practical Guide to Data Acquisition: Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra of Vince Lactam is crucial for accurate structural analysis. The following protocol outlines a self-validating system for obtaining reliable ¹H and ¹³C NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of Vince Lactam into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its excellent dissolving power for many organic compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, particularly if hydrogen bonding interactions are of interest.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample for accurate chemical shift calibration (δ = 0.00 ppm).

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. Modern spectrometers often have automated shimming routines.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C) to maximize signal-to-noise.

    • For ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum using a 90° pulse.

      • Set the spectral width to encompass all expected proton resonances (e.g., 0-10 ppm).

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

      • Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration. For a molecule of this size, a delay of 1-2 seconds is usually sufficient.

    • For ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each carbon.

      • Set the spectral width to cover the entire range of expected carbon chemical shifts (e.g., 0-200 ppm).

      • Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR (e.g., 128 scans or more).

      • A relaxation delay of 2 seconds is generally adequate for qualitative spectra.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS reference signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to elucidate the connectivity of the protons.

    • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the Vince Lactam molecule.

Causality Behind Experimental Choices:

  • Choice of Solvent: The choice of deuterated solvent is critical as residual protio-solvent signals can obscure resonances from the analyte. The solvent can also influence the chemical shifts of labile protons, such as the N-H proton in Vince Lactam, through hydrogen bonding interactions.

  • Relaxation Delay: Setting an appropriate relaxation delay is essential for obtaining quantitative ¹H NMR data. If the delay is too short, signals from protons with long T₁ relaxation times may become saturated, leading to inaccurate integrals.

  • Proton Decoupling in ¹³C NMR: Proton decoupling is employed to remove the splitting of carbon signals by attached protons (¹JCH coupling). This simplifies the spectrum and increases the signal-to-noise ratio by collapsing the multiplets into single lines.

Part 4: Visualizing the Core Structure

A clear visual representation of the Vince Lactam molecule is essential for correlating the NMR data with its structure.

Vince_Lactam_Structure cluster_molecule Vince Lactam (this compound) C1 C1 C6 C6 C1->C6 C7 C7 C1->C7 C2 C2 N2 N2-H N2->C1 C3 C3=O C3->N2 C4 C4 C4->C3 C5 C5 C5->C4 C6->C5 C7->C4

Caption: Molecular structure of Vince Lactam with key atoms numbered.

References

infrared spectroscopy analysis of 2-Azabicyclo[2.2.1]hept-5-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 2-Azabicyclo[2.2.1]hept-5-en-3-one

Foreword: The Vibrational Signature of a Keystone Synthon

This compound, colloquially known as the Vince lactam, stands as a cornerstone in medicinal and synthetic organic chemistry.[1][2] Its rigid, chiral bicyclic framework is a versatile precursor for synthesizing carbocyclic nucleosides, a class of compounds pivotal in antiviral therapies, including the blockbuster drugs Abacavir and Carbovir.[2][3] Given its critical role, the unambiguous structural confirmation and purity assessment of the Vince lactam are paramount.

Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose. Each molecule possesses a unique vibrational signature, and for the Vince lactam, this signature provides a definitive fingerprint of its key functional groups and strained bicyclic structure. This guide provides an in-depth exploration of the theoretical and practical aspects of analyzing this compound using Fourier Transform Infrared (FTIR) spectroscopy, tailored for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.

Molecular Architecture and Its Spectroscopic Implications

To interpret the infrared spectrum of this compound, one must first dissect its molecular structure to identify the bonds and functional groups that will interact with infrared radiation.

The molecule is a bicyclic γ-lactam (a five-membered cyclic amide).[2] Its structure features:

  • A Secondary Amide (Lactam): Comprising a carbonyl group (C=O) and a nitrogen-hydrogen (N-H) bond within the five-membered ring.

  • An Alkene Group: A carbon-carbon double bond (C=C) within the six-membered ring.

  • A Strained Bicyclic System: The [2.2.1] bicyclic framework induces significant ring strain, which is a critical factor influencing vibrational frequencies, particularly that of the carbonyl group.

  • sp² and sp³ Hybridized C-H Bonds: Associated with the alkene and the saturated portions of the rings, respectively.

  • A Carbon-Nitrogen Bond (C-N): Part of the amide linkage.

Caption: Molecular structure of this compound.

Decoding the Vibrational Spectrum: A Region-by-Region Analysis

The infrared spectrum is typically analyzed in two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). The former contains absorptions from specific functional groups, while the latter consists of complex vibrations characteristic of the molecule as a whole.

The Functional Group Region (4000 cm⁻¹ – 1500 cm⁻¹)

This region provides the most direct evidence for the presence of the key functional moieties in the Vince lactam.

  • N-H Stretching (~3400-3200 cm⁻¹): The secondary amide N-H bond gives rise to a stretching vibration in this region. In a solid-state or concentrated sample, intermolecular hydrogen bonding will cause this peak to be broad and centered around 3200-3300 cm⁻¹ . In a dilute solution with a non-polar solvent, a sharper, higher frequency peak around 3400-3450 cm⁻¹ corresponding to the "free" N-H stretch may be observed.

  • C-H Stretching (~3100-2850 cm⁻¹): This region will contain two distinct types of C-H stretching vibrations:

    • Olefinic =C-H Stretch: Occurring at frequencies just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹ ). These are often of medium to weak intensity.

    • Aliphatic C-H Stretch: Arising from the sp³-hybridized carbons in the bicyclic system. These absorptions appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹ ).

  • The Carbonyl C=O Stretch (Amide I Band) (~1770-1700 cm⁻¹): This is arguably the most intense and diagnostic absorption in the spectrum. For amides, this is known as the Amide I band. Its frequency is highly sensitive to the molecular environment:

    • Ring Size: Five-membered rings (γ-lactams) are more strained than six-membered rings (δ-lactams) or acyclic amides. This strain increases the frequency of the C=O stretch.

    • Bicyclic Strain: The additional strain from the [2.2.1] bicyclic system further elevates this frequency.

    • Therefore, the C=O stretch for this compound is expected at a significantly high wavenumber, typically in the 1730-1760 cm⁻¹ range.[4] This high frequency is a hallmark of a strained, bicyclic γ-lactam.

  • C=C Stretching (~1650 cm⁻¹): The stretching vibration of the carbon-carbon double bond is expected in this region. However, due to the symmetry of the bicyclic system, this peak may be of weak to medium intensity.

The Fingerprint Region (<1500 cm⁻¹)

This region contains a wealth of complex vibrational modes, including C-N stretching, C-H bending, and skeletal vibrations of the bicyclic frame. While individual peak assignment can be complex, the overall pattern is unique to the molecule.

  • N-H Bending (Amide II Band): In acyclic secondary amides, a strong N-H bending mode (Amide II) appears around 1550 cm⁻¹. However, in cyclic amides (lactams), this mode is often less intense or absent because the ring's geometry constrains the N-H bending vibration.

  • C-N Stretching: The amide C-N stretching vibration typically appears in the 1400-1200 cm⁻¹ range. This mode is often coupled with other vibrations, making it part of the complex fingerprint pattern.

Summary of Key Vibrational Frequencies
Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity Notes
N-H StretchSecondary Amide (Lactam)3400 - 3200Medium, BroadFrequency and shape depend on hydrogen bonding.
=C-H StretchAlkene3100 - 3050Medium to WeakDiagnostic for the unsaturated ring.
C-H StretchAlkane2980 - 2850Medium to StrongArises from the saturated carbon framework.
C=O Stretch (Amide I)γ-Lactam1760 - 1730 Very Strong, Sharp Key diagnostic peak; high frequency due to ring strain.[4]
C=C StretchAlkene~1650Weak to MediumCan be difficult to observe.
C-N StretchAmide1400 - 1200MediumPart of the complex fingerprint region.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a robust methodology for obtaining a high-quality FTIR spectrum of this compound, which is a crystalline powder at room temperature.[5] The use of Attenuated Total Reflectance (ATR) is recommended for its simplicity, speed, and minimal sample preparation.

Instrumentation and Setup
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT) detector.

  • Accessory: A single-reflection diamond Attenuated Total Reflectance (ATR) accessory.

  • Software: Instrument control and data analysis software.

Step-by-Step Workflow
  • System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal surface using a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol). Allow the solvent to evaporate completely.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere and instrument response, which will be subtracted from the sample spectrum.

    • Spectral Range: 4000 – 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: Co-add 16 to 32 scans to ensure a high signal-to-noise ratio.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the center of the ATR crystal.

  • Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality spectrum. The causality here is that the evanescent wave, which probes the sample, only penetrates a few microns beyond the crystal surface. Poor contact results in a weak, noisy signal.

  • Sample Spectrum Collection: Using the same acquisition parameters as the background scan, collect the sample spectrum.

  • Data Processing: The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance spectrum.

  • Post-Measurement Cleaning: Retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step 2.

Caption: Standard Operating Procedure for FTIR-ATR Analysis.

Data Validation and Interpretation

The final spectrum should be validated by checking for common issues such as:

  • Atmospheric Interference: Sharp, complex peaks around 2350 cm⁻¹ (CO₂) and broad bands around 3700-3500 cm⁻¹ and 1800-1500 cm⁻¹ (water vapor) indicate incomplete background subtraction.

  • Low Signal-to-Noise: A noisy baseline suggests insufficient sample contact or a low number of scans.

For definitive identification, the acquired spectrum should be compared against a known reference spectrum from a reliable database.[6][7][8] The primary diagnostic check is the presence of the very strong and sharp C=O absorption in the high-frequency region of 1730-1760 cm⁻¹ , alongside the characteristic N-H and C-H stretches. The unique pattern in the fingerprint region must also match the reference.

Conclusion

Infrared spectroscopy is an indispensable tool for the analysis of this compound. The molecule's spectrum is defined by a few key, high-intensity absorptions that directly confirm its identity and purity. The most telling feature is the high-frequency Amide I (C=O) band, a direct consequence of the significant ring strain inherent in its bicyclic γ-lactam structure. By following a robust experimental protocol and understanding the structural origins of its vibrational signature, researchers and drug development professionals can confidently use FTIR spectroscopy as a first-line technique for the rapid and reliable characterization of this vital chemical building block.

References

mass spectrometry of 2-Azabicyclo[2.2.1]hept-5-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-Azabicyclo[2.2.1]hept-5-en-3-one

Authored by: A Senior Application Scientist

Abstract

This compound, commonly known in the scientific community as the Vince Lactam, stands as a cornerstone chiral building block in modern medicinal and synthetic organic chemistry.[1] Its rigid, bicyclic structure provides a valuable scaffold for synthesizing carbocyclic nucleosides, leading to the development of blockbuster antiviral drugs such as Carbovir and Abacavir.[1] Given its pivotal role, the unambiguous characterization of this intermediate is paramount. Mass spectrometry serves as a primary analytical tool for its identification, purity assessment, and structural elucidation. This guide offers a detailed exploration of the mass spectrometric behavior of this compound, providing researchers, scientists, and drug development professionals with field-proven insights into its analysis. We will delve into ionization behaviors, predictable fragmentation pathways, and robust experimental protocols, grounding our discussion in the fundamental principles of mass spectrometry.

Molecular Profile and Structural Characteristics

Before examining its mass spectrometric fingerprint, it is essential to understand the fundamental properties of the molecule.

  • Chemical Formula: C₆H₇NO[2][3][4][5][6]

  • Average Molecular Weight: 109.13 g/mol [4][5][6]

  • Monoisotopic Mass: 109.0528 Da[2][4][7]

The molecule's strained bicyclic system and embedded γ-lactam functionality are the primary determinants of its fragmentation behavior upon ionization.

Caption: Chemical structure of this compound.

Ionization Techniques: A Deliberate Choice

The choice of ionization method dictates the nature of the resulting mass spectrum. For a molecule like Vince Lactam, different techniques can be employed to reveal either the molecular weight or detailed structural information.

  • Electron Ionization (EI): This hard ionization technique bombards the molecule with high-energy electrons (typically 70 eV), inducing ionization and subsequent, often extensive, fragmentation.[8] While the molecular ion (M⁺˙) peak at m/z 109 may be observed, it is the rich fragmentation pattern that provides a unique fingerprint for structural confirmation. The causality for choosing EI is its power in structural elucidation; the fragmentation is highly reproducible and allows for detailed analysis of the molecule's constituent parts.

  • Soft Ionization (ESI and CI): Electrospray Ionization (ESI) and Chemical Ionization (CI) are considered "soft" techniques that impart less energy to the analyte. The primary ion observed is typically the protonated molecule, [M+H]⁺, at m/z 110.[2] These methods are the authoritative choice when the primary goal is to confirm the molecular weight of the compound or to analyze it via Liquid Chromatography-Mass Spectrometry (LC-MS) without inducing fragmentation in the source. For β-lactam structures, CI is known to produce easily identifiable protonated molecules with minimal fragmentation, a principle that extends to this γ-lactam.[9]

Elucidating the Fragmentation Pathways

The structural integrity of this compound is compromised in a predictable manner under EI conditions. The strained bicyclic framework and the lactam ring are the most probable sites for bond cleavage.

The most characteristic fragmentation is hypothesized to be a Retro-Diels-Alder (RDA) reaction , a classic fragmentation pathway for cyclohexene-containing systems. This reaction is entropically favored and results in the formation of stable neutral and charged species.

  • Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion, M⁺˙, at m/z 109 .

  • Retro-Diels-Alder (RDA) Fragmentation: The M⁺˙ undergoes a concerted cycloreversion. This pathway cleaves the molecule into two components: a cyclopentadiene radical cation and neutral isocyanic acid. This leads to a prominent peak at m/z 66 .

  • Loss of Carbon Monoxide: A common fragmentation for cyclic ketones and lactams is the neutral loss of a carbonyl group (CO). This pathway would result in a fragment ion at m/z 81 ([M-CO]⁺˙).

  • Lactam Ring Cleavage: Following the principles observed in other lactams, cleavage of the amide bond can initiate a cascade of fragmentation events, leading to various smaller ions.[10][11]

Fragmentation_Pathway cluster_frags Key Fragments M [C₆H₇NO]⁺˙ m/z = 109 Molecular Ion RDA [C₅H₆]⁺˙ m/z = 66 Cyclopentadiene Cation M->RDA  Retro-Diels-Alder  (- HNCO) LossCO [C₅H₇N]⁺˙ m/z = 81 M->LossCO  Neutral Loss of CO  (- 28 Da)

Caption: Proposed primary fragmentation pathways for this compound under EI.

Experimental Protocol: A Self-Validating Workflow

This protocol provides a robust starting point for the analysis of this compound. The parameters are designed to be self-validating, ensuring reproducible and reliable data.

Objective: To acquire a full-scan mass spectrum for structural confirmation and purity analysis.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

  • Standard/Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a working concentration of ~10 µg/mL. The rationale for this concentration is to avoid detector saturation while ensuring excellent signal-to-noise ratio.

  • GC-MS Instrumentation and Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to handle the concentration.

    • Inlet Temperature: 250 °C. This temperature ensures rapid volatilization without thermal degradation.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • GC Column: A mid-polarity column such as an HP-5ms (30 m x 0.25 mm x 0.25 µm) is authoritative for this type of analyte.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C. This program ensures good separation from potential synthesis impurities like residual solvents or starting materials.[3][12][13]

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-200. This range is chosen to capture the molecular ion and all significant fragments while excluding low-mass background ions.

  • Data Acquisition and Verification:

    • Acquire a solvent blank run first to ensure system cleanliness.

    • Inject the sample and acquire the total ion chromatogram (TIC) and mass spectrum.

    • Self-Validation: The system is validated if the background is low and the peak shape for the analyte is symmetrical. The resulting spectrum should be compared against a library spectrum (if available) or interpreted based on the fragmentation pathways described herein.

Data Presentation and Interpretation

The expected mass spectrum should be interpreted by identifying the key ions. The relative abundance of these ions provides the characteristic fingerprint of the molecule.

m/z (Daltons) Proposed Ion Identity Formula Fragmentation Origin Significance
109Molecular Ion (M⁺˙)[C₆H₇NO]⁺˙Direct ionization of the parent moleculeConfirms Molecular Weight
110Protonated Molecule ([M+H]⁺)[C₆H₈NO]⁺Observed in soft ionization (ESI, CI)Confirms Molecular Weight
81[M-CO]⁺˙[C₅H₇N]⁺˙Neutral loss of carbon monoxide from M⁺˙Indicates lactam structure
66Cyclopentadiene radical cation[C₅H₆]⁺˙Retro-Diels-Alder (RDA) reactionCharacteristic of the bicyclo[2.2.1]heptene core

Conclusion: An Authoritative Approach

The mass spectrometric analysis of this compound is a clear demonstration of how fundamental principles of ionization and fragmentation can be applied to elucidate the structure of a complex and vital pharmaceutical building block. By selecting the appropriate ionization technique—hard ionization (EI) for structural fingerprinting or soft ionization (ESI/CI) for molecular weight confirmation—researchers can gain a comprehensive understanding of their sample. The predictable Retro-Diels-Alder fragmentation resulting in the m/z 66 ion serves as a definitive marker for the bicyclo[2.2.1]heptene core, providing trustworthy and authoritative evidence for the presence and integrity of the Vince Lactam in any analytical workflow. This guide provides the foundational knowledge and practical protocols necessary for the successful analysis of this important compound.

References

A Guide to the Foundational Syntheses of 2-Azabicyclo[2.2.1]hept-5-en-3-one: A Cornerstone for Carbocyclic Nucleosides

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Vince Lactam

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to serve as versatile starting points for a wide array of therapeutic agents. The bicyclic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, is a paramount example of such a scaffold. Named after its pioneer, Dr. Robert Vince, this compound is colloquially known as the "Vince lactam."[1] Its rigid, conformationally constrained framework, endowed with multiple stereocenters and versatile functional handles, has established it as an indispensable building block.

The primary impetus for the intense focus on the synthesis of Vince lactam was its role as a key intermediate in the production of carbocyclic nucleoside analogues.[2][3] These compounds, in which a cyclopentane ring mimics the furanose sugar of natural nucleosides, exhibit potent antiviral properties. Notably, the Vince lactam is the cornerstone for the synthesis of blockbuster anti-HIV drugs like Carbovir and its derivative Abacavir.[4][5][6] The work of Robert Vince and his team at the University of Minnesota, which led to Carbovir, highlighted the therapeutic potential of this scaffold and catalyzed the development of efficient and scalable synthetic routes.[7][8] This guide provides an in-depth exploration of the seminal, early synthetic strategies that unlocked the potential of this critical molecule.

The Pioneering Strategy: Diels-Alder Cycloaddition Approaches

The most direct and historically significant approach to the this compound core is the [4+2] Diels-Alder cycloaddition reaction. This strategy elegantly constructs the bicyclic framework in a single step by reacting cyclopentadiene (the diene) with a suitable dienophile containing a nitrogen and a carbonyl or a precursor thereof. The early development in this area focused on identifying the optimal dienophile to achieve high efficiency and yield.

The Chlorosulfonyl Isocyanate (CSI) Route: An Early Attempt

One of the earliest documented routes involved the reaction of 1,3-cyclopentadiene with chlorosulfonyl isocyanate (CSI).[3][9] This highly reactive dienophile undergoes a [2+2] cycloaddition with the cyclopentadiene at low temperatures to initially form a bicyclic N-chlorosulfonyl-β-lactam. This intermediate is unstable and, upon warming, rearranges to the thermodynamically more stable [4+2] cycloaddition product, the desired γ-lactam skeleton. Subsequent hydrolysis of the N-chlorosulfonyl group furnishes the racemic Vince lactam.

However, this method was hampered by low yields, often reported to be in the range of 27-34%.[2][3] The high reactivity of CSI led to the formation of multiple byproducts, and the rearrangement step was often inefficient, making this route less practical for large-scale synthesis.

Logical Workflow: CSI Route to Vince Lactam

CSI_Route cluster_reactants CP 1,3-Cyclopentadiene Reaction1 [2+2] Cycloaddition (Low Temp) CP->Reaction1 CSI Chlorosulfonyl Isocyanate (CSI) CSI->Reaction1 BetaLactam N-Chlorosulfonyl β-Lactam Intermediate (Unstable) Reaction1->BetaLactam Rearrangement Rearrangement (Warming) BetaLactam->Rearrangement GammaLactamSulfonyl N-Chlorosulfonyl γ-Lactam Rearrangement->GammaLactamSulfonyl Hydrolysis Hydrolysis (aq. Na2SO3) GammaLactamSulfonyl->Hydrolysis VinceLactam (±)-Vince Lactam Hydrolysis->VinceLactam

Caption: Reaction sequence for the synthesis of Vince lactam using CSI.

The Sulfonyl Cyanide Routes: A Significant Improvement

A more successful and practical early approach utilized sulfonyl cyanides as the dienophile. This method, which became the foundation for industrial production, involves a direct [4+2] Diels-Alder reaction between cyclopentadiene and a sulfonyl cyanide (R-SO₂CN), followed by a straightforward hydrolysis step.

The key insight here was that sulfonyl cyanides are effective synthetic equivalents of an N-acylated imine, which is the ideal dienophile for this transformation. The reaction proceeds to form a 3-sulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene intermediate. This adduct is then hydrolyzed, typically under acidic conditions, to yield the target γ-lactam.[2][3]

Two main variations of this route were explored in early studies:

  • p-Toluenesulfonyl Cyanide (TosCN): This was one of the first sulfonyl cyanides used.[2][10] The Diels-Alder reaction proceeds efficiently, but the subsequent hydrolysis of the robust tosyl group required harsh conditions, which could lead to side reactions and impact the overall yield.

  • Methanesulfonyl Cyanide (MsCN): A significant improvement was the use of methanesulfonyl cyanide.[2][3][11] The methanesulfonyl group is less sterically hindered and more readily hydrolyzed than the p-toluenesulfonyl group. This allowed for milder hydrolysis conditions, typically using an acid like acetic acid, leading to higher overall yields and a cleaner reaction profile.[3] This route proved to be more efficient and scalable.[11][12]

Comparative Data for Early Diels-Alder Routes

DienophileKey IntermediateHydrolysis ConditionsTypical YieldKey Advantage(s)Key Disadvantage(s)
Chlorosulfonyl Isocyanate (CSI)N-Chlorosulfonyl β-lactamAqueous sulfite~28-34%[3]Readily available dienophileLow yield, byproduct formation, unstable intermediate
p-Toluenesulfonyl Cyanide (TosCN)N-Tosyl adductHarsh acid/baseModerateDirect [4+2] cycloadditionHarsh hydrolysis required
Methanesulfonyl Cyanide (MsCN)N-Mesyl adductMild acid (e.g., Acetic Acid)HighHigh yield, mild hydrolysis, scalable[11]Dienophile preparation

Detailed Experimental Protocols

The following protocols are representative of the early, optimized methodologies for the synthesis of racemic Vince lactam.

Protocol 1: Synthesis of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one via the Methanesulfonyl Cyanide Route[3]

This two-step process represents a robust and scalable early synthesis.

Step A: Diels-Alder Reaction

  • Reaction Setup: A solution of methanesulfonyl cyanide (1.0 eq) in an inert solvent such as diethyl ether or dichloromethane is prepared in a reaction vessel equipped with a dropping funnel and a thermometer, and cooled to 0 °C under a nitrogen atmosphere.

  • Addition of Diene: Freshly cracked 1,3-cyclopentadiene (1.2-1.5 eq) is added dropwise to the cooled solution, ensuring the internal temperature is maintained between 0 and 5 °C.

  • Reaction: The reaction mixture is stirred at 0-5 °C for 2-4 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • Workup: The solvent and excess cyclopentadiene are removed under reduced pressure to yield the crude 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene adduct, which is often used in the next step without further purification.

Step B: Hydrolysis of the Adduct

  • Hydrolysis Setup: The crude adduct from Step A is dissolved in a mixture of acetic acid and water (e.g., a 1:1 or 2:1 ratio).

  • Reaction: The solution is heated to 50-60 °C and stirred for 4-6 hours. The progress of the hydrolysis is monitored by TLC or GC.

  • Isolation: After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., solid sodium bicarbonate or aqueous sodium hydroxide) to a pH of ~7-8.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is purified by recrystallization or column chromatography to afford pure (±)-2-azabicyclo[2.2.1]hept-5-en-3-one as a white crystalline solid.

The Challenge of Chirality: Enzymatic Resolution

While the Diels-Alder approaches efficiently produce the racemic lactam, the synthesis of specific antiviral drugs like Abacavir requires an enantiomerically pure starting material, specifically the (–)-enantiomer.[13] Early and crucial developments therefore focused on the resolution of the racemic mixture. The most effective method developed was enzymatic kinetic resolution.

This process utilizes a (+)-γ-lactamase enzyme, which selectively hydrolyzes the (+)-enantiomer of the Vince lactam to its corresponding γ-amino acid.[13] The desired (–)-enantiomer remains unreacted. The significant difference in the physical properties of the unreacted lactam (soluble in organic solvents) and the hydrolyzed amino acid (water-soluble) allows for a straightforward separation, providing access to the optically pure (–)-Vince lactam with high enantiomeric excess. This biocatalytic approach was a critical step in making the synthesis of drugs like Carbovir and Abacavir industrially viable.[10][13]

Workflow: Enzymatic Kinetic Resolution

EKR Racemate (±)-Vince Lactam (Racemic Mixture) Reaction Selective Hydrolysis Racemate->Reaction Enzyme (+)-γ-Lactamase (Biocatalyst) Enzyme->Reaction Reaction->Products L_Lactam (–)-Vince Lactam (Unreacted) Products->L_Lactam desired D_Acid (+)-Amino Acid (Hydrolyzed) Products->D_Acid hydrolyzed Separation Separation (e.g., Extraction) L_Lactam->Separation D_Acid->Separation Final_Lactam Optically Pure (–)-Vince Lactam Separation->Final_Lactam Final_Acid Byproduct Separation->Final_Acid

Caption: Process flow for the enzymatic resolution of racemic Vince lactam.

Conclusion

The early synthetic routes to this compound laid the essential groundwork for the development of life-saving antiviral therapeutics. The evolution from the low-yielding CSI-based method to the efficient and scalable Diels-Alder reaction using methanesulfonyl cyanide demonstrates a classic progression in synthetic organic chemistry. These chemical innovations, coupled with the strategic application of biocatalysis for enantiomeric resolution, transformed the Vince lactam from a laboratory curiosity into a readily accessible and commercially vital chiral building block. The foundational work discussed herein continues to inform the synthesis of complex nitrogen-containing molecules and stands as a testament to the power of synthetic strategy in addressing critical challenges in medicine.

References

The Stereochemical Landscape of 2-Azabicyclo[2.2.1]hept-5-en-3-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Stereochemistry in a Versatile Lactam

2-Azabicyclo[2.2.1]hept-5-en-3-one, colloquially known as Vince lactam, stands as a cornerstone in modern synthetic organic and medicinal chemistry. Its rigid bicyclic framework and strategically placed functional groups have rendered it an invaluable chiral building block. The true potential of this molecule, however, lies in its stereochemistry. The precise three-dimensional arrangement of its atoms dictates its biological activity and synthetic utility, making a thorough understanding of its stereochemical properties paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the stereochemistry of Vince lactam, from its synthesis and chiral resolution to its applications as a precursor for vital therapeutics. We will delve into the mechanistic underpinnings of stereocontrol in its formation and the elegant enzymatic methods used to isolate its enantiomers, offering both theoretical insights and practical, field-proven protocols.

I. The Genesis of Chirality: Stereocontrolled Synthesis of the Racemic Lactam

The synthesis of this compound is most effectively achieved through a hetero-Diels-Alder reaction. This powerful cycloaddition forges the characteristic bicyclic core and establishes the relative stereochemistry of the molecule.

The Diels-Alder Approach: A Mechanistic Overview

The most common industrial synthesis involves the [4+2] cycloaddition of cyclopentadiene with an in situ-generated N-sulfonyl imine, followed by hydrolysis. A prevalent method utilizes the reaction of cyclopentadiene with methanesulfonyl cyanide, which then undergoes hydrolysis to yield the racemic lactam.[1][2]

The stereochemical outcome of this reaction, specifically the endo versus exo selectivity, is a critical consideration. In the context of the Diels-Alder reaction, the endo product is the one where the substituent on the dienophile is oriented towards the diene's π-system in the transition state. Conversely, in the exo product, the substituent is oriented away. For many Diels-Alder reactions involving cyclic dienes, the endo product is kinetically favored due to secondary orbital interactions that stabilize the transition state.[3][4] However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance.[3][5] In the synthesis of derivatives of 2-azabicyclo[2.2.1]hept-5-ene, the reaction conditions can be tuned to favor one isomer over the other, though often a mixture is obtained.[6][7]

Experimental Protocol: Racemic Synthesis of this compound [1][2]

Objective: To synthesize racemic (±)-2-azabicyclo[2.2.1]hept-5-en-3-one via a Diels-Alder reaction.

Materials:

  • Methanesulfonyl cyanide

  • Cyclopentadiene (freshly cracked)

  • Dichloromethane

  • Acetic acid

  • Water

  • 30% Sodium hydroxide solution

Procedure:

  • In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve methanesulfonyl cyanide in dichloromethane and cool the solution to -20°C.

  • Slowly add a solution of freshly cracked cyclopentadiene in dichloromethane to the cooled methanesulfonyl cyanide solution. Maintain the temperature below 25°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Add acetic acid to the reaction mixture, followed by the addition of water.

  • Neutralize the mixture with a 30% sodium hydroxide solution to a pH of approximately 8.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography or recrystallization to afford pure racemic this compound.

Self-Validation: The success of the synthesis can be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR) and comparison with literature data.[8] The presence of the characteristic bicyclic lactam structure will validate the protocol.

II. The Crux of the Matter: Chiral Resolution of Vince Lactam

The true value of this compound is realized upon the separation of its enantiomers, as often only one enantiomer possesses the desired biological activity. Enzymatic kinetic resolution has emerged as the most efficient and environmentally benign method for this purpose.[9]

Enzymatic Kinetic Resolution: A Tale of Two Enantiomers

This elegant technique utilizes enzymes, typically γ-lactamases, that selectively hydrolyze one enantiomer of the racemic lactam, leaving the other enantiomer intact.[10][11] For instance, a (+)-γ-lactamase will selectively hydrolyze the (+)-(1S,4R)-enantiomer to the corresponding amino acid, allowing for the recovery of the unreacted and highly enantiopure (-)-(1R,4S)-enantiomer.[12] Conversely, a (-)-γ-lactamase can be employed to obtain the (+)-enantiomer.[9]

The choice of enzyme and reaction conditions is critical for achieving high enantiomeric excess (ee) and yield. Factors such as pH, temperature, substrate concentration, and enzyme loading must be carefully optimized.

EnzymaticResolution racemic (±)-Vince Lactam plus_lactamase (+)-γ-Lactamase racemic->plus_lactamase minus_lactam (-)-(1R,4S)-Vince Lactam (unreacted) plus_lactamase->minus_lactam Selective hydrolysis plus_amino_acid (+)-Amino Acid (hydrolyzed) plus_lactamase->plus_amino_acid of (+)-enantiomer separation Separation minus_lactam->separation plus_amino_acid->separation final_minus Enantiopure (-)-Lactam separation->final_minus final_plus_aa (+)-Amino Acid separation->final_plus_aa

Figure 1: Workflow of enzymatic kinetic resolution of racemic Vince lactam.

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one [10][13]

Objective: To obtain enantiomerically pure (-)-2-azabicyclo[2.2.1]hept-5-en-3-one using a (+)-γ-lactamase.

Materials:

  • Racemic (±)-2-azabicyclo[2.2.1]hept-5-en-3-one

  • (+)-γ-Lactamase (e.g., from Microbacterium hydrocarbonoxydans)[12]

  • Phosphate buffer (pH 7.0-8.0)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of racemic Vince lactam in a suitable phosphate buffer.

  • Add the (+)-γ-lactamase to the solution. The enzyme loading should be optimized based on its activity.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation.

  • Monitor the progress of the reaction by chiral HPLC to determine the conversion and enantiomeric excess of the remaining lactam. The reaction is typically stopped at or near 50% conversion to maximize the yield and ee of the desired enantiomer.

  • Once the desired conversion is reached, acidify the reaction mixture to quench the enzymatic activity.

  • Extract the mixture with ethyl acetate. The unreacted (-)-lactam will be in the organic phase, while the hydrolyzed (+)-amino acid will remain in the aqueous phase.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting enantiomerically enriched (-)-2-azabicyclo[2.2.1]hept-5-en-3-one can be further purified if necessary.

Self-Validation: The success of the resolution is validated by chiral HPLC analysis, which should show a high enantiomeric excess (>98%) for the isolated (-)-lactam. The specific rotation of the product can also be measured and compared to literature values.

III. Characterization of Stereoisomers

The unambiguous characterization of the enantiomers of this compound is crucial. A combination of spectroscopic and chiroptical techniques is employed for this purpose.

Technique Parameter (+)-(1S,4R)-enantiomer (-)-(1R,4S)-enantiomer
Chiral HPLC Retention TimeVaries with column and mobile phaseVaries with column and mobile phase
¹H NMR Chemical ShiftsIdentical to the other enantiomerIdentical to the other enantiomer
¹³C NMR Chemical ShiftsIdentical to the other enantiomerIdentical to the other enantiomer
Specific Rotation [α]DPositiveNegative
Circular Dichroism Cotton EffectOpposite to the other enantiomerOpposite to the other enantiomer

Table 1: Key Characterization Parameters for the Enantiomers of this compound.

While standard NMR spectroscopy cannot differentiate between enantiomers, chiral resolving agents can be used to create diastereomeric complexes that exhibit distinct NMR spectra. However, chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of Vince lactam.[14]

IV. Stereochemistry in Action: Applications in Drug Development

The separated enantiomers of this compound are pivotal intermediates in the synthesis of numerous pharmaceuticals, particularly carbocyclic nucleoside analogues that exhibit potent antiviral activity.[15]

A Gateway to Antivirals: Abacavir and Carbovir

The (-)-(1R,4S)-enantiomer of Vince lactam is a key precursor for the synthesis of abacavir and carbovir, both of which are reverse transcriptase inhibitors used in the treatment of HIV/AIDS.[16] The specific stereochemistry of the (-)-lactam is essential for the correct three-dimensional structure of the final drug molecule, which in turn governs its ability to bind to the active site of the viral enzyme.

DrugSynthesis minus_lactam (-)-(1R,4S)-Vince Lactam multi_step Multi-step Synthesis minus_lactam->multi_step abacavir Abacavir multi_step->abacavir carbovir Carbovir multi_step->carbovir

Figure 2: Synthetic utility of (-)-Vince lactam in antiviral drug synthesis.

The synthesis of these drugs from the enantiopure lactam involves a series of stereocontrolled transformations, including reduction, protection, and coupling reactions, where the initial stereochemistry of the lactam directs the formation of the subsequent stereocenters.

Beyond Antivirals: A Scaffold for Diverse Bioactive Molecules

The stereochemically defined framework of Vince lactam has been exploited in the synthesis of a wide range of other biologically active molecules, including other antiviral agents and constrained amino acids for peptidomimetic design.[14][17] The ability to functionalize the molecule at various positions while retaining its core stereochemistry makes it a versatile platform for drug discovery.

V. Conclusion: A Stereochemical Keystone

The stereochemistry of this compound is not merely an academic curiosity but a critical determinant of its immense value in chemical synthesis and drug development. From the stereochemical control in its initial synthesis to the precision of its enzymatic resolution, every step is geared towards harnessing the power of its specific three-dimensional structure. For researchers and scientists in the field, a deep appreciation of the stereochemical nuances of Vince lactam is essential for unlocking its full potential in the creation of novel and effective therapeutics. This guide has provided a comprehensive overview, blending theoretical principles with practical methodologies, to empower the scientific community in their endeavors with this remarkable chiral building block.

References

The Cornerstone of Carbocyclic Nucleosides: A Technical Guide to Vince Lactam

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Nomenclature, Synonyms, and Synthetic Significance of 2-Azabicyclo[2.2.1]hept-5-en-3-one

Introduction

In the landscape of modern medicinal chemistry and drug development, certain molecules emerge as indispensable building blocks, enabling the synthesis of complex therapeutic agents. Vince Lactam, a bicyclic γ-lactam, stands as a prime example of such a pivotal intermediate.[1] Its rigid, conformationally constrained structure has proven to be a versatile scaffold for the creation of a wide array of carbocyclic nucleoside analogues, which are crucial in the development of antiviral therapies.[2][3] This technical guide provides a comprehensive overview of the nomenclature and synonyms associated with Vince Lactam, delves into its critical role in the synthesis of blockbuster drugs, and presents a detailed experimental protocol for its enzymatic resolution, a key step in producing enantiomerically pure compounds required for therapeutic applications.[4]

Nomenclature and Synonyms: A Comprehensive Reference

The unambiguous identification of a chemical entity is paramount for researchers and scientists. Vince Lactam is known by several names and identifiers, which can vary across literature, patents, and chemical databases. To provide clarity, the following table summarizes its primary nomenclature and key synonyms.

Identifier TypeValueNotes
Commercial Name Vince LactamNamed after Dr. Robert Vince, who pioneered its use in carbocyclic nucleoside synthesis.[1]
Preferred IUPAC Name This compoundThe systematic name defining its bicyclic structure.[1]
Synonyms (±)-2-Azabicyclo[2.2.1]hept-5-en-3-oneRefers to the racemic mixture.[5]
Rac-Vince lactamAnother common term for the racemic form.[6]
γ-lactam this compoundEmphasizes the gamma-lactam functional group.[1]
CAS Number 49805-30-3For the racemic mixture.[6][7]
79200-56-9For the (1R,4S)-(-)-enantiomer.[1][8]
130931-83-8For the (1S,4R)-(+)-enantiomer.[1][9]
Molecular Formula C₆H₇NO[1]
Molar Mass 109.13 g/mol [1]

The Vince Lactam Scaffold: A Gateway to Antiviral Therapeutics

The significance of Vince Lactam lies in its role as a chiral synthon for the synthesis of several important antiviral drugs. Its rigid bicyclic framework mimics the ribose sugar of natural nucleosides, but with a carbocyclic ring instead of an oxygen-containing furanose ring. This structural modification imparts greater metabolic stability to the resulting nucleoside analogues, a desirable property for therapeutic agents.

Notably, Vince Lactam is a key intermediate in the synthesis of:

  • Abacavir: A potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[2][4]

  • Carbovir: Another NRTI that has been influential in the development of antiviral therapies.[3]

  • Peramivir: A neuraminidase inhibitor used to treat influenza infections.[1]

The synthesis of these drugs requires enantiomerically pure forms of Vince Lactam, making the resolution of its racemic mixture a critical step in the manufacturing process.[10]

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic Vince Lactam

The preparation of enantiomerically pure Vince Lactam is most efficiently achieved through enzymatic kinetic resolution.[11] This process utilizes a γ-lactamase enzyme that selectively hydrolyzes one enantiomer of the racemic lactam, leaving the desired enantiomer unreacted and thus allowing for its separation. The following protocol is a representative example of this crucial step.

Objective: To resolve racemic (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one to obtain the enantiomerically pure (-)-Vince Lactam.

Materials:

  • Racemic (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • (+)-γ-Lactamase (from a suitable microbial source, e.g., Microbacterium hydrocarbonoxydans)[4]

  • Dichloromethane (DCM)

  • Celite

  • Standard laboratory glassware and equipment (stir plate, filtration apparatus, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, suspend the racemic Vince Lactam (e.g., 10 g) in the phosphate buffer (e.g., 500 mL).

  • Enzyme Addition: Add the (+)-γ-lactamase enzyme to the suspension. The optimal enzyme loading should be determined empirically but can be initiated based on the activity of the enzyme preparation.

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress. The progress can be tracked by chiral HPLC to determine the enantiomeric excess (ee) of the remaining lactam.

  • Reaction Quench and Filtration: Once the desired ee is achieved (typically >99%), stop the reaction. Filter the mixture through a pad of Celite to remove the enzyme and any other solid materials.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with dichloromethane (e.g., 3 x 150 mL). The unreacted (-)-Vince Lactam will partition into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The resulting solid is the enantiomerically enriched (-)-Vince Lactam. Further purification can be achieved by recrystallization if necessary. The final product should be characterized by analytical techniques such as NMR, mass spectrometry, and chiral HPLC to confirm its identity and enantiomeric purity.

Visualizing the Enzymatic Resolution Workflow

The following diagram illustrates the key steps in the enzymatic kinetic resolution of Vince Lactam.

Enzymatic_Resolution_of_Vince_Lactam cluster_0 Process Start cluster_1 Enzymatic Reaction cluster_2 Separation cluster_3 Final Product racemic Racemic (±)-Vince Lactam reaction Selective Hydrolysis racemic->reaction enzyme (+)-γ-Lactamase enzyme->reaction hydrolyzed Hydrolyzed (+)-Enantiomer (Aqueous Phase) reaction->hydrolyzed Remains in aqueous buffer unreacted (-)-Vince Lactam (Organic Phase) reaction->unreacted Extracted with organic solvent pure_lactam Enantiomerically Pure (-)-Vince Lactam unreacted->pure_lactam

Caption: Workflow of the enzymatic kinetic resolution of Vince Lactam.

Conclusion

Vince Lactam, or this compound, is a molecule of profound importance in the synthesis of carbocyclic nucleoside analogues. Its unique structural features and the ability to produce it in enantiomerically pure forms through efficient enzymatic resolution have cemented its status as a cornerstone in the development of life-saving antiviral medications. A thorough understanding of its nomenclature, properties, and synthetic applications is essential for researchers and professionals in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Diels-Alder Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, is a pivotal building block in synthetic organic and medicinal chemistry.[1] Its rigid bicyclic structure and versatile functionality make it an essential precursor for a wide array of pharmacologically active molecules, including carbocyclic nucleoside analogues with potent antiviral properties, such as Abacavir and Carbovir.[1][2][3] This application note provides a detailed protocol for the Diels-Alder synthesis of racemic Vince Lactam, delves into the mechanistic underpinnings of the reaction, and discusses key considerations for successful execution in a research and development setting.

The unique strained alkene within the bicyclo[2.2.1]heptene framework allows for diverse chemical manipulations, enabling the synthesis of functionalized γ-lactams and γ-amino acid derivatives with a cyclopentane backbone.[1] The significance of Vince Lactam extends to its role as a chiral precursor for various therapeutic agents. For instance, the (-)-enantiomer is a crucial intermediate in the synthesis of the antiretroviral drug Abacavir.[4][5]

This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive and practical understanding of the synthesis of this important intermediate.

Reaction Principle: The Aza-Diels-Alder Reaction

The synthesis of this compound is achieved through a hetero-Diels-Alder reaction, a powerful [4+2] cycloaddition for constructing six-membered heterocyclic rings. In this specific application, cyclopentadiene acts as the 4π-electron component (the diene), and a suitable dienophile containing a carbon-nitrogen double bond provides the 2π-electron system.

A well-established and industrially relevant method involves the reaction of cyclopentadiene with an N-sulfonyl imine derivative, such as that formed from methanesulfonyl cyanide or p-toluenesulfonyl cyanide.[6][7][8] The resulting cycloadduct is then hydrolyzed to yield the desired γ-lactam.

Mechanistic Overview

The reaction proceeds via a concerted [4+2] cycloaddition mechanism. The stereochemical outcome is governed by the endo rule, which favors the kinetic product where the dienophile's substituent is oriented towards the developing diene bridge. However, the subsequent hydrolysis step is crucial for the final product formation and involves an unusual mechanism. Isotope labeling studies have shown that the hydrolysis of the tosyl cyanide-cyclopentadiene adduct proceeds through the intervention of an intermediate that incorporates oxygen from the acidic medium.[9]

Below is a generalized workflow for the synthesis:

G cluster_0 Step 1: Diels-Alder Cycloaddition cluster_1 Step 2: Hydrolysis Cyclopentadiene Cyclopentadiene Diels_Alder_Adduct 3-Methanesulfonyl-2-aza- bicyclo[2.2.1]hepta-2,5-diene Cyclopentadiene->Diels_Alder_Adduct [4+2] Cycloaddition Methanesulfonyl_Cyanide Methanesulfonyl Cyanide Methanesulfonyl_Cyanide->Diels_Alder_Adduct Diels_Alder_Adduct_2 Diels-Alder Adduct Vince_Lactam This compound (Vince Lactam) Diels_Alder_Adduct_2->Vince_Lactam Acid_Hydrolysis Acidic Hydrolysis (e.g., Acetic Acid) Acid_Hydrolysis->Vince_Lactam

Caption: Generalized workflow for the two-step synthesis of Vince Lactam.

Experimental Protocol

This protocol outlines the synthesis of racemic (±)-2-azabicyclo[2.2.1]hept-5-en-3-one via the Diels-Alder reaction of cyclopentadiene with methanesulfonyl cyanide, followed by acidic hydrolysis.[6][7]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberNotes
CyclopentadieneC₅H₆66.10542-92-7Freshly cracked from dicyclopentadiene
Methanesulfonyl cyanideCH₃SO₂CN105.1219443-76-2Handle with care in a fume hood
Acetic AcidCH₃COOH60.0564-19-7Glacial
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous
Sodium BicarbonateNaHCO₃84.01144-55-8Saturated aqueous solution
Sodium SulfateNa₂SO₄142.047757-82-6Anhydrous
Celite--61790-53-2For filtration
Step-by-Step Methodology

Part 1: Diels-Alder Reaction

  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating to its boiling point (~170 °C) and collecting the monomeric cyclopentadiene by distillation. The receiver flask should be cooled in an ice bath. Use the freshly prepared cyclopentadiene immediately.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methanesulfonyl cyanide in anhydrous dichloromethane.

  • Cycloaddition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of freshly cracked cyclopentadiene in anhydrous dichloromethane via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Part 2: Hydrolysis and Work-up

  • Hydrolysis: Once the Diels-Alder reaction is complete, add glacial acetic acid to the reaction mixture. Stir the solution at room temperature. The hydrolysis of the intermediate adduct can be monitored by TLC.[6]

  • Neutralization: After the hydrolysis is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture through a pad of Celite to remove the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

G cluster_0 Reaction cluster_1 Work-up & Purification Start Dissolve Methanesulfonyl Cyanide in DCM Cool Cool to 0-5 °C Start->Cool Add_CP Add Cyclopentadiene Solution Cool->Add_CP Stir_RT Stir at Room Temperature Add_CP->Stir_RT Add_AcOH Add Acetic Acid for Hydrolysis Stir_RT->Add_AcOH Quench Quench with NaHCO₃ Add_AcOH->Quench Extract Extract with DCM Quench->Extract Dry Dry with Na₂SO₄ Extract->Dry Filter Filter through Celite Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify

Caption: Step-by-step experimental workflow for the synthesis and purification.

Key Considerations and Field-Proven Insights

  • Purity of Cyclopentadiene: The use of freshly cracked cyclopentadiene is critical as it readily dimerizes at room temperature. The presence of dicyclopentadiene can lead to side reactions and lower yields.

  • Temperature Control: The Diels-Alder reaction is exothermic. Maintaining a low temperature during the addition of cyclopentadiene is essential to control the reaction rate and prevent the formation of byproducts.

  • Hydrolysis Conditions: The hydrolysis of the intermediate N-sulfonyl imine adduct is a key step. While acidic conditions with acetic acid are commonly employed, some protocols may utilize basic hydrolysis.[6] The choice of conditions can influence the reaction time and yield.

  • Stability of Intermediates: The Diels-Alder adduct can be unstable and is often not isolated.[6] It is preferable to proceed directly to the hydrolysis step in a one-pot procedure.

  • Enantioselective Synthesis: The protocol described here yields a racemic mixture of Vince Lactam. For applications requiring enantiomerically pure forms, enzymatic resolution is a common and economical approach.[5][10][11] γ-lactamases can be employed to selectively hydrolyze one enantiomer, allowing for the separation of the desired chiral lactam.[4][5][11]

Applications in Drug Development

This compound is a cornerstone in the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene moiety.[3] This structural modification imparts resistance to enzymatic degradation while often retaining biological activity.

Key therapeutic areas where Vince Lactam derivatives have made a significant impact include:

  • Antiviral Agents: As a precursor to drugs like Abacavir (for HIV) and Peramivir (for influenza), Vince Lactam has been instrumental in the fight against viral diseases.[12]

  • Neuroscience Research: It is utilized in the synthesis of compounds targeting neurotransmitter systems, aiding in the development of analgesics and anti-inflammatory drugs.[13]

  • GABA Aminotransferase (GABA-AT) Inactivators: The unique scaffold of Vince Lactam is used to prepare analogues of 4-amino-5-halopentanoic acids, which are potential inactivators of GABA-AT, an enzyme involved in the degradation of the neurotransmitter GABA.[12]

Conclusion

The Diels-Alder synthesis of this compound is a robust and scalable method for producing a highly valuable intermediate for the pharmaceutical industry. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and appropriate purification techniques are paramount for achieving high yields and purity. The versatility of Vince Lactam ensures its continued importance in the discovery and development of novel therapeutics.

References

Application Notes & Protocols: Stereospecific Synthesis of Vince Lactam and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Vince Lactam

(-)-Vince Lactam, chemically known as (-)-2-azabicyclo[2.2.1]hept-5-en-3-one, is a cornerstone chiral building block in modern medicinal chemistry.[1][2] Its rigid bicyclic structure and versatile functional groups—a lactam, an olefin, and two stereocenters—make it an exceptionally valuable precursor for a wide array of complex molecules.[2] The true power of this synthon lies in its application for the synthesis of carbocyclic nucleoside analogues, which are critical antiviral agents.[1][3] Notably, it is a key intermediate in the industrial synthesis of Abacavir, a potent reverse transcriptase inhibitor for the treatment of HIV, as well as Carbovir and the neuraminidase inhibitor Peramivir.[1][4]

The biological activity of these therapeutic agents is critically dependent on their absolute stereochemistry. Consequently, the development of robust, scalable, and highly stereospecific methods to synthesize enantiomerically pure Vince Lactam is not merely an academic exercise but a crucial endeavor for pharmaceutical development. This guide provides an in-depth exploration of the predominant enzymatic strategies for its synthesis, details practical laboratory protocols, and discusses the subsequent derivatization essential for drug development pipelines.

Core Synthetic Strategy: Enzymatic Kinetic Resolution

The most efficient and widely adopted industrial method for producing enantiopure Vince Lactam is the enzymatic kinetic resolution (EKR) of the readily available racemic lactam.[4][5] This strategy leverages the exquisite stereoselectivity of certain enzymes, primarily a class known as γ-lactamases, to selectively hydrolyze one enantiomer of the racemic mixture, leaving the other, desired enantiomer intact and optically pure.[5]

The choice of enzyme dictates which enantiomer is obtained:

  • (+)-γ-Lactamases: These enzymes selectively hydrolyze the (+)-(1S,4R)-Vince Lactam to a water-soluble amino acid. This process leaves the desired (-)-(1R,4S)-Vince Lactam unreacted, which can then be easily separated from the aqueous phase.[4] This is the most common route for producing the precursor to Abacavir and Carbovir.[4]

  • (-)-γ-Lactamases: Conversely, these enzymes act on the (-)-(1R,4S)-Vince Lactam, allowing for the isolation of the (+)-(1S,4R) enantiomer.[6] This enantiomer is valuable for synthesizing enantiomeric drugs for comparative studies or other specific therapeutic targets.

The primary advantage of EKR is its operational simplicity, mild reaction conditions (typically aqueous buffer at or near room temperature), and exceptionally high enantioselectivity, often achieving enantiomeric excess (ee) values greater than 99%.[4]

Mechanism of Enantioselective Hydrolysis

The stereospecificity of γ-lactamases arises from the chiral environment of the enzyme's active site. The enzyme binds the racemic lactam, but only one enantiomer is oriented correctly for its amide bond to be attacked by the catalytic residues (e.g., a serine-serine-lysine catalytic triad). The other enantiomer binds non-productively or is sterically hindered from achieving the necessary transition state geometry, and is therefore not hydrolyzed.

G cluster_0 Enzymatic Kinetic Resolution (EKR) of (±)-Vince Lactam rac_lactam (±)-Vince Lactam (Racemic Mixture) enzyme (+)-γ-Lactamase (Biocatalyst) rac_lactam->enzyme Substrate Binding unreacted (-)-Vince Lactam (Desired Product, >99% ee) enzyme->unreacted Selective Non-reaction hydrolyzed (+)-Amino Acid (Byproduct, Aqueous) enzyme->hydrolyzed Selective Hydrolysis separation Workup (e.g., Liquid-Liquid Extraction) unreacted->separation hydrolyzed->separation

Figure 1: Logical workflow of the enzymatic kinetic resolution of racemic Vince Lactam using a (+)-γ-lactamase to isolate the desired (-)-enantiomer.

Detailed Experimental Protocols

Protocol 1: Synthesis of (-)-Vince Lactam via EKR with a (+)-γ-Lactamase

This protocol describes a typical lab-scale procedure for the kinetic resolution of racemic Vince Lactam using a commercially available or lab-prepared (+)-γ-lactamase.

Materials:

  • (±)-Vince Lactam (rac-2-azabicyclo[2.2.1]hept-5-en-3-one)

  • (+)-γ-Lactamase (e.g., from Microbacterium hydrocarbonoxydans or similar, as whole cells or lyophilized cell-free extract)[4]

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, suspend (±)-Vince Lactam in the 50 mM phosphate buffer to a final concentration of 10-50 g/L.[7] Begin stirring to ensure a uniform suspension.

  • Enzyme Addition: Add the (+)-γ-lactamase preparation (e.g., 0.2-1.0 g/L of lyophilized cell-free extract).[7] The optimal enzyme loading should be determined empirically.

  • Resolution: Maintain the reaction at a constant temperature (typically 30-40°C) with gentle stirring. Monitor the reaction progress by chiral HPLC, observing the depletion of the (+)-enantiomer. The reaction is typically stopped at or near 50% conversion to maximize both yield and enantiomeric excess of the remaining (-)-enantiomer.

  • Workup - Extraction: Once the target conversion is reached, terminate the reaction by adding an equal volume of ethyl acetate and stirring vigorously.[7] Transfer the mixture to a separatory funnel.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer two more times with fresh ethyl acetate to recover all the unreacted (-)-Vince Lactam.[7] The hydrolyzed (+)-amino acid byproduct will remain in the aqueous phase.

  • Drying and Concentration: Combine all organic extracts and wash once with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is the enantiomerically enriched (-)-Vince Lactam. If necessary, purify further by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the product as a white crystalline solid with >99% ee.[7]

G start Start: (±)-Vince Lactam in Buffer step1 Add (+)-γ-Lactamase Stir at 30-40°C start->step1 step2 Monitor by Chiral HPLC Stop at ~50% Conversion step1->step2 step3 Extract with Ethyl Acetate (3x) step2->step3 step4 Combine Organic Layers, Wash with Brine, Dry (Na₂SO₄) step3->step4 step5 Concentrate Under Reduced Pressure step4->step5 step6 Purify via Silica Gel Chromatography step5->step6 end End: Pure (-)-Vince Lactam step6->end

Figure 2: Step-by-step experimental workflow for the enzymatic synthesis of (-)-Vince Lactam.

Protocol 2: Synthesis of N-Boc-(-)-Vince Lactam

Protecting the lactam nitrogen is a common first step for many synthetic routes. The tert-butyloxycarbonyl (Boc) group is frequently used due to its stability and ease of removal under acidic conditions.

Materials:

  • (-)-Vince Lactam

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve (-)-Vince Lactam (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add DMAP (0.1 eq) to the solution, followed by the dropwise addition of a solution of Boc₂O (1.1-1.2 eq) in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until all the starting lactam has been consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to yield N-Boc-(-)-Vince Lactam as a pure white solid.

Synthesis of Derivatives: Expanding Chemical Diversity

The true utility of Vince Lactam is realized through the diverse chemical manipulations of its structure, particularly reactions at the C=C double bond.[2] These transformations allow access to a wide range of cyclopentane-based scaffolds.

Key Derivatization Reactions:

  • Epoxidation: Stereoselective epoxidation of the double bond, followed by ring-opening, is a classic strategy to introduce vicinal amino alcohol motifs, fundamental to carbocyclic nucleosides.

  • Dihydroxylation: Osmylation or other dihydroxylation methods can create cis-diols, providing further handles for functionalization.

  • Hydroarylation: Palladium-catalyzed hydroarylation can be used to introduce aryl groups in a regio- and diastereoselective manner, creating constrained γ-amino acid derivatives.[8]

  • Ring-Opening: Cleavage of the amide bond provides access to cyclopentenyl amino acid templates.[2]

Data Summary: Comparison of Synthetic Methods

MethodKey Reagent/CatalystTarget EnantiomerTypical Yield (%)Typical ee (%)Key Advantages
Enzymatic Kinetic Resolution (+)-γ-Lactamase(-)-Vince Lactam45-50%>99%High selectivity, mild conditions, scalable, green.[4]
Enzymatic Kinetic Resolution (-)-γ-Lactamase(+)-Vince Lactam45-50%>99%Access to the "unnatural" enantiomer.[6]
N-Boc Protection Boc₂O, DMAPN-Boc-(-)-Lactam90-98%>99%Protects nitrogen for subsequent reactions.
Palladium-catalyzed PK R Pd-catalyst, chiral ligandBoth (+) and (-)~45% each90-98%Parallel resolution provides both enantiomers simultaneously.[8]

Conclusion

The stereospecific synthesis of Vince Lactam, predominantly achieved through highly efficient enzymatic kinetic resolution, provides chemists with a reliable supply of a critical chiral building block. The protocols and strategies outlined in this guide highlight the practical steps required to produce both the core lactam and its key derivatives. A deep understanding of these methodologies is essential for researchers and scientists engaged in the development of novel carbocyclic nucleoside analogues and other complex therapeutic agents, enabling the continued innovation of life-saving medicines.

References

Application Notes & Protocols for the Enzymatic Kinetic Resolution of Racemic Vince Lactam

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Importance of Chiral Vince Lactam

(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, stands as a cornerstone chiral building block in medicinal chemistry. Its rigid bicyclic structure provides a valuable scaffold for the synthesis of a wide array of carbocyclic nucleoside analogues, which are potent antiviral agents. Notably, the enantiopure forms of Vince Lactam are critical precursors for blockbuster drugs such as Abacavir (an anti-HIV agent) and Peramivir (an anti-influenza agent).[1][2] The stereochemistry of these drugs is paramount to their therapeutic efficacy and safety, making the efficient resolution of racemic Vince Lactam a pivotal step in their manufacturing process.

Enzymatic kinetic resolution (EKR) has emerged as a superior method for obtaining enantiopure Vince Lactam, offering high enantioselectivity, mild reaction conditions, and a favorable environmental profile compared to traditional chemical methods.[3] This application note provides an in-depth guide to the theory and practice of EKR of Vince Lactam, focusing on the use of γ-lactamases, a class of enzymes that have shown remarkable efficiency and selectivity for this transformation.[1][4]

Theoretical Background: The Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process for separating a racemate (an equal mixture of two enantiomers) by reacting it with a chiral catalyst, in this case, an enzyme. The enzyme selectively catalyzes the transformation of one enantiomer at a much faster rate than the other. In the case of Vince Lactam, a γ-lactamase will selectively hydrolyze one enantiomer of the lactam to its corresponding γ-amino acid, leaving the unreacted lactam enantiomer in high enantiomeric excess.

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E-value). A high E-value (typically >100) is indicative of a highly selective enzyme, capable of producing products with high enantiomeric excess (% ee) at approximately 50% conversion.

Mechanism of γ-Lactamase Action

γ-Lactamases are a subset of amidohydrolases that catalyze the hydrolytic cleavage of the endocyclic amide bond in γ-lactams.[1] The catalytic mechanism generally involves a nucleophilic attack on the carbonyl carbon of the lactam ring by a residue in the enzyme's active site (often a serine), leading to the formation of a tetrahedral intermediate. This is followed by the collapse of the intermediate and the release of the ring-opened product. The enantioselectivity arises from the specific three-dimensional arrangement of the enzyme's active site, which preferentially binds and orients one enantiomer for catalysis.

Experimental Protocols

This section provides detailed protocols for the enzymatic kinetic resolution of racemic Vince Lactam using a γ-lactamase and the subsequent analysis of the products.

Protocol 1: Enzymatic Kinetic Resolution using a (-)-γ-Lactamase

This protocol is based on the highly efficient resolution of Vince Lactam at a high substrate concentration using the (-)-γ-lactamase from Streptomyces viridochromogenes (SvGL). This enzyme selectively hydrolyzes the (-)-enantiomer of Vince Lactam, leaving the (+)-enantiomer unreacted.

Materials and Reagents:

  • Racemic Vince Lactam ((±)-2-azabicyclo[2.2.1]hept-5-en-3-one)

  • Lyophilized cell-free extract (CFE) containing (-)-γ-lactamase (SvGL)

  • Potassium phosphate buffer (100 mM, pH 7.0) or deionized water

  • Ethyl acetate (or other suitable organic solvent for extraction)

  • Sodium sulfate (anhydrous)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., Erlenmeyer flask)

  • pH meter

  • Centrifuge (if using whole cells)

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve racemic Vince Lactam in either 100 mM potassium phosphate buffer (pH 7.0) or deionized water to a final concentration of 4.0 M (436.5 g/L). Note: This high concentration is achievable with the substrate-tolerant SvGL enzyme.

    • Place the vessel on a magnetic stirrer and begin gentle agitation.

  • Enzyme Addition:

    • Add the lyophilized cell-free extract containing the (-)-γ-lactamase to the reaction mixture. A typical enzyme loading would be approximately 2 mg of CFE per 4.4 g of Vince Lactam.

  • Reaction Monitoring:

    • Maintain the reaction at a constant temperature (e.g., 30 °C).

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every hour).

    • Analyze the aliquots by chiral HPLC (see Protocol 3) to determine the conversion and the enantiomeric excess of the remaining (+)-Vince Lactam.

    • The reaction should proceed to approximately 49-50% conversion to achieve the highest possible enantiomeric excess for the unreacted enantiomer. In the case of SvGL, this typically takes around 11 hours.

  • Work-up and Product Isolation:

    • Once the desired conversion is reached, terminate the reaction (e.g., by adding a water-immiscible organic solvent).

    • Extract the reaction mixture with ethyl acetate (4 times with equal volumes).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (+)-Vince Lactam.

    • The aqueous layer containing the hydrolyzed (-)-amino acid can be acidified and extracted separately if desired.

  • Purification:

    • The crude (+)-Vince Lactam can be further purified by column chromatography or recrystallization to achieve high chemical and enantiomeric purity.

Protocol 2: Lipase-Catalyzed Kinetic Resolution (General Approach)

While γ-lactamases are highly specific, lipases can also be employed for the kinetic resolution of lactams, often through enantioselective acylation or hydrolysis. This protocol outlines a general approach that can be optimized for specific lipases.

Materials and Reagents:

  • Racemic Vince Lactam

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica B, or lipase from Pseudomonas cepacia)

  • Organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Acyl donor (for acylation reactions, e.g., vinyl acetate)

  • Molecular sieves (optional, to maintain anhydrous conditions)

Procedure:

  • Reaction Setup:

    • In a flask, dissolve racemic Vince Lactam in the chosen organic solvent.

    • Add the immobilized lipase. The enzyme loading will need to be optimized but can start at around 10-20 mg of lipase per mmol of substrate.

  • Reaction Initiation:

    • For an acylation reaction, add an acyl donor, such as vinyl acetate (typically 1.5-3 equivalents).

    • For a hydrolysis reaction, add a controlled amount of water.

  • Reaction Monitoring and Work-up:

    • Follow the reaction progress by chiral HPLC.

    • Once the desired conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).

    • The work-up procedure will depend on the nature of the reaction (acylation vs. hydrolysis) and will typically involve solvent evaporation and purification of the acylated and unreacted lactam by column chromatography.

Protocol 3: Chiral HPLC Analysis of Vince Lactam Enantiomers

Accurate determination of enantiomeric excess is crucial for monitoring and optimizing the kinetic resolution. This protocol provides a reliable HPLC method for separating the enantiomers of Vince Lactam.[5]

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralcel OD-H (250 x 4.6 mm, 5 µm particle size) is a commonly used and effective column for this separation.[5]

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol. A typical starting ratio is 80:20 (v/v).[5] This ratio can be adjusted to optimize the resolution.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Identify the peaks corresponding to the (+)- and (-)-enantiomers of Vince Lactam based on their retention times (which should be determined using enantiopure standards if available).

  • Calculation of Enantiomeric Excess (% ee):

    • Calculate the % ee using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Data Presentation and Expected Results

The success of the enzymatic kinetic resolution is evaluated based on the conversion, enantiomeric excess of the product and substrate, and the enantioselectivity (E-value).

ParameterTarget ValueDescription
Conversion ~50%For a classical kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.
Enantiomeric Excess (ee) of Substrate >99%The % ee of the unreacted Vince Lactam enantiomer.
Enantiomeric Excess (ee) of Product >99%The % ee of the hydrolyzed amino acid product.
Enantioselectivity (E-value) >200A measure of the enzyme's ability to discriminate between the two enantiomers. A higher E-value indicates better selectivity.[6]

Visualizations

Enzymatic Kinetic Resolution Workflow

EKR_Workflow cluster_start Starting Material cluster_reaction Enzymatic Reaction cluster_products Reaction Mixture (at ~50% Conversion) cluster_separation Work-up & Purification cluster_final Final Products Racemic_VL Racemic (±)-Vince Lactam Enzyme γ-Lactamase (e.g., SvGL) Racemic_VL->Enzyme Add Reaction Selective Hydrolysis of one enantiomer Unreacted_Enantiomer (+)-Vince Lactam (High ee) Reaction->Unreacted_Enantiomer Hydrolyzed_Product (-)-γ-Amino Acid (High ee) Reaction->Hydrolyzed_Product Separation Extraction & Chromatography Unreacted_Enantiomer->Separation Hydrolyzed_Product->Separation Pure_Lactam Enantiopure (+)-Vince Lactam Separation->Pure_Lactam Pure_Acid Enantiopure (-)-γ-Amino Acid Separation->Pure_Acid

References

Chiral HPLC Separation of 2-Azabicyclo[2.2.1]hept-5-en-3-one Enantiomers: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the successful chiral separation of 2-Azabicyclo[2.2.1]hept-5-en-3-one enantiomers, a critical process in the synthesis of carbocyclic nucleoside analogues with significant therapeutic potential. This guide delves into the scientific principles underpinning the chosen methodology, offering a robust, validated High-Performance Liquid Chromatography (HPLC) method. It is designed for researchers, scientists, and professionals in drug development, providing both the practical steps and the theoretical framework necessary for achieving high-resolution enantiomeric separation.

Introduction: The Significance of Chiral Purity

This compound, commonly known as Vince Lactam, is a pivotal chiral building block in medicinal and synthetic organic chemistry.[1][2] Its enantiomers are precursors to a range of blockbuster antiviral drugs, including Carbovir and Abacavir, which are instrumental in combating HIV and hepatitis B.[2][3][4] The biological activity of these carbocyclic nucleosides is intrinsically linked to their stereochemistry, with often only one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects.[5] Consequently, the ability to accurately separate and quantify the enantiomers of Vince Lactam is of paramount importance for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[3]

High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) stands as a rapid, efficient, and reliable technique for resolving enantiomers.[6][7] This application note details a validated method utilizing a polysaccharide-based CSP, which has demonstrated excellent enantioselectivity for this class of bicyclic lactams.

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

The successful separation of enantiomers on a chiral stationary phase hinges on the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability and high enantioselectivity.[5][8]

The chiral recognition mechanism is a complex interplay of various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. The rigid, helical structure of the polysaccharide polymer creates chiral grooves or cavities. For separation to occur, the enantiomers must fit into these chiral cavities and interact with the functional groups of the chiral selector. One enantiomer will form a more stable transient diastereomeric complex with the CSP, leading to a longer retention time, while the other, with a less stable interaction, will elute earlier.[5]

In the case of this compound, the lactam functionality, the carbon-carbon double bond, and the overall rigid bicyclic structure provide multiple points of potential interaction with the CSP. The precise orientation of these functional groups in each enantiomer dictates the strength of the interaction and, therefore, the degree of separation.

Experimental Protocol: A Validated Method

This protocol outlines a validated HPLC method for the baseline separation of (+)- and (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one.

Materials and Reagents
  • Racemic this compound: (≥98% purity)

  • n-Hexane: HPLC grade

  • Isopropanol (IPA): HPLC grade

  • Methanol: HPLC grade (for sample preparation)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector is suitable. An optical rotation detector can also be used for additional confirmation.[6][9]

  • Chiral Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm). This column contains cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector.[6][9][10]

  • Mobile Phase: n-Hexane:Isopropanol (80:20, v/v)[6][9]

  • Flow Rate: 1.0 mL/min[6][9]

  • Column Temperature: 30°C[6]

  • Detection: UV at 254 nm[6]

  • Injection Volume: 10 µL

Sample Preparation
  • Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 10 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the chiral separation of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Racemic Compound prep2 Dissolve in Methanol (Stock) prep1->prep2 prep3 Dilute with Mobile Phase prep2->prep3 prep4 Filter through 0.45 µm Syringe Filter prep3->prep4 hplc1 Inject Sample onto Chiralcel OD-H prep4->hplc1 hplc2 Isocratic Elution (n-Hexane:IPA 80:20) hplc1->hplc2 hplc3 UV Detection at 254 nm hplc2->hplc3 data1 Integrate Chromatographic Peaks hplc3->data1 data2 Calculate Retention Times (tR) data1->data2 data3 Determine Resolution (Rs) data2->data3 data4 Quantify Enantiomeric Purity (% ee) data3->data4

Figure 1: Experimental Workflow for Chiral HPLC Separation.

Results and Discussion

Under the specified chromatographic conditions, baseline separation of the two enantiomers of this compound is achieved in under 10 minutes.[6][10]

Chromatographic Performance

The following table summarizes the expected chromatographic parameters based on the validated method.

ParameterValue
t_R1 ((-)-enantiomer)~ 6.5 min
t_R2 ((+)-enantiomer)~ 7.5 min
Capacity Factor (k')_1 ~ 1.6
Capacity Factor (k')_2 ~ 2.0
Selectivity (α) ~ 1.25
Resolution (R_s) > 2.0

Note: Retention times are approximate and may vary slightly depending on the specific HPLC system and column condition.

The high resolution value (R_s > 2.0) indicates a complete separation of the two enantiomeric peaks, allowing for accurate quantification. The selectivity factor (α) demonstrates the differential interaction of the enantiomers with the chiral stationary phase.

Mechanism of Separation on Chiralcel OD-H

The Chiralcel OD-H column utilizes cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector. The separation of the Vince Lactam enantiomers is governed by a combination of interactions within the chiral grooves of this polysaccharide derivative.

G cluster_csp Chiral Stationary Phase (Chiralcel OD-H) cluster_enantiomers Enantiomers of Vince Lactam cluster_interactions Differential Interactions cluster_elution Elution Order csp Cellulose tris(3,5-dimethylphenylcarbamate) interaction1 Stronger Interaction (More Stable Complex) interaction2 Weaker Interaction (Less Stable Complex) enant1 (+)-Enantiomer enant1->interaction1  Forms enant2 (-)-Enantiomer enant2->interaction2  Forms elution1 Longer Retention Time interaction1->elution1 elution2 Shorter Retention Time interaction2->elution2

Figure 2: Logical Relationship of Chiral Separation.

The key interactions contributing to the separation include:

  • Hydrogen Bonding: The amide group of the lactam can act as both a hydrogen bond donor and acceptor, interacting with the carbamate groups on the CSP.

  • π-π Interactions: The aromatic rings of the 3,5-dimethylphenyl groups on the CSP can interact with the π-system of the carbon-carbon double bond in the Vince Lactam.

  • Steric Fit: The rigid, three-dimensional structure of the enantiomers determines how well they fit into the chiral cavities of the CSP, leading to steric repulsion or favorable van der Waals interactions.

The combination of these interactions results in one enantiomer being retained more strongly than the other, leading to their separation.

Method Validation

The described method has been validated for its precision, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ).[6][10]

  • Linearity: The method demonstrates excellent linearity over a specified concentration range.

  • Precision and Accuracy: Recoveries are typically between 99.1% and 102.2%, with a relative standard deviation of less than 1.14%.[6][9]

  • LOD and LOQ: The limits of detection and quantification are in the low µg/mL range, making the method suitable for determining the enantiomeric purity of bulk samples. For the (+)-enantiomer, LOD and LOQ were found to be 1.2 and 4.3 µg/mL, respectively, while for the (-)-enantiomer, they were 1.3 and 4.4 µg/mL.[6][9]

Conclusion

This application note presents a robust and validated chiral HPLC method for the separation of this compound enantiomers. The use of a Chiralcel OD-H column with a mobile phase of n-hexane and isopropanol provides excellent resolution and accuracy in a short analysis time. This method is a valuable tool for quality control in the synthesis of chiral carbocyclic nucleosides and for research and development in the pharmaceutical industry. The detailed protocol and the explanation of the underlying scientific principles provide a solid foundation for researchers to implement this method successfully in their laboratories.

References

Application Notes & Protocols: Enantioselective Synthesis of Carbovir Leveraging Vince Lactam

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Vince Lactam in Carbovir Synthesis

Carbovir is a potent carbocyclic nucleoside analogue that demonstrates significant antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).[1] As a reverse transcriptase inhibitor, its therapeutic efficacy is almost exclusively attributed to the (-)-enantiomer, which, after intracellular phosphorylation to its triphosphate form, acts as a competitive inhibitor and chain terminator during viral DNA synthesis.[2][3][4] The (+)-enantiomer is largely inactive, a discrepancy arising not from the viral target's selectivity, but from the stereospecificity of host cellular kinases required for the drug's activation.[2]

This inherent stereoselectivity underscores the critical need for an enantiomerically pure starting material in its synthesis. (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, has emerged as a cornerstone chiral building block for constructing the carbocyclic core of Carbovir and related nucleoside analogues like Abacavir.[1][5][6][7] Its rigid bicyclic structure provides the necessary stereochemical framework, and the contained double bond allows for versatile functionalization.[5]

This document provides a detailed technical guide for the synthesis of Carbovir, commencing with the enzymatic resolution of racemic Vince Lactam to obtain the requisite chiral precursor. We will explore the causality behind experimental choices, provide validated, step-by-step protocols, and present quantitative data to guide researchers in drug development and medicinal chemistry.

The Synthetic Blueprint: From Racemic Lactam to Enantiopure Carbovir

The synthesis of (-)-Carbovir from racemic Vince Lactam is a multi-step chemoenzymatic process.[8] The overarching strategy hinges on an initial, highly selective enzymatic resolution to isolate the desired lactam enantiomer. This is followed by a series of chemical transformations designed to open the bicyclic system, introduce the purine base, and perform final deprotection steps.

The key strategic phases are:

  • Enantiomeric Resolution: A kinetic resolution of racemic (±)-Vince Lactam using a γ-lactamase to selectively hydrolyze the unwanted (+)-enantiomer, leaving the desired (-)-Vince Lactam unreacted and in high enantiomeric excess.

  • Amine Protection: Protection of the secondary amine within the lactam structure, typically as a tert-butyloxycarbonyl (Boc) derivative, to prevent unwanted side reactions in subsequent steps.

  • Reductive Ring Opening: Reduction of the lactam carbonyl group to an alcohol, which facilitates the formation of the key aminocyclopentenol intermediate.

  • Purine Coupling: Introduction of the guanine surrogate, typically 2-amino-6-chloropurine, onto the cyclopentene ring via a stereocontrolled coupling reaction, such as the Mitsunobu reaction.

  • Final Conversion: Hydrolysis of the 6-chloro group to the corresponding guanine analogue and removal of the Boc protecting group to yield the final (-)-Carbovir product.

G cluster_0 Phase 1: Chiral Preparation cluster_1 Phase 2: Intermediate Synthesis cluster_2 Phase 3: Nucleoside Assembly Racemic Vince Lactam Racemic Vince Lactam Enzymatic Resolution Enzymatic Resolution Racemic Vince Lactam->Enzymatic Resolution Whole Cell Catalyst (γ-lactamase) (-)-Vince Lactam (-)-Vince Lactam Enzymatic Resolution->(-)-Vince Lactam >98% e.e. N-Boc-(-)-Vince Lactam N-Boc-(-)-Vince Lactam (-)-Vince Lactam->N-Boc-(-)-Vince Lactam Boc₂O, DMAP Amino-cyclopentenol Intermediate Amino-cyclopentenol Intermediate N-Boc-(-)-Vince Lactam->Amino-cyclopentenol Intermediate NaBH₄, TFA Coupled Intermediate Coupled Intermediate Amino-cyclopentenol Intermediate->Coupled Intermediate Mitsunobu Reaction (2-amino-6-chloropurine) (-)-Carbovir (-)-Carbovir Coupled Intermediate->(-)-Carbovir 1. Acidic Hydrolysis 2. Deprotection G start Start: (-)-Vince Lactam step1 Protocol 1: Enzymatic Resolution start->step1 qc1 QC Check: Chiral HPLC (e.e. > 98%) step1->qc1 step2 Protocol 2: N-Boc Protection step3 Protocol 3: Reductive Ring Opening step2->step3 qc2 QC Check: TLC / NMR step2->qc2 step4 Protocol 4A: Mitsunobu Coupling step3->step4 step5 Protocol 4B: Hydrolysis & Deprotection step4->step5 step4->qc2 qc3 QC Check: HPLC / MS step5->qc3 end End Product: (-)-Carbovir qc1->step2 qc3->end

References

Application Notes & Protocols: A Guide to the Chemoenzymatic Synthesis of Carbocyclic Nucleoside Analogues from Vince Lactam

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Carbocyclic nucleosides, where a cyclopentane ring replaces the furanose sugar moiety of natural nucleosides, represent a cornerstone in antiviral drug discovery.[1] This structural modification confers enhanced stability against enzymatic degradation while often retaining potent biological activity. Key drugs like Abacavir (an anti-HIV agent) and Peramivir (an anti-influenza agent) are prominent examples derived from this scaffold.[2][3][4] The bicyclic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, is a uniquely versatile and indispensable chiral building block for constructing these therapeutic agents.[3][5][6] This document provides a comprehensive guide for researchers, detailing the strategic considerations and step-by-step protocols for the synthesis of carbocyclic nucleosides, commencing with the critical enzymatic resolution of racemic Vince Lactam.

The Strategic Importance of Vince Lactam

Vince Lactam is a constrained bicyclic molecule whose rigid framework provides exceptional stereochemical control over subsequent transformations.[6] Its true power as a synthetic precursor is unlocked upon obtaining it in an enantiomerically pure form. The enantiopure (-)-Vince lactam is the key synthon for antiviral drugs like Carbovir and Abacavir, which are crucial in combating HIV and hepatitis B virus.[5][7] While classical chemical resolution methods exist, they are often cumbersome and less efficient. The industry standard, and the focus of this guide, is the enzymatic kinetic resolution (EKR) of the racemic lactam.[2][8] This biocatalytic approach offers superior enantioselectivity, operates under mild conditions, and is highly scalable, making it the most attractive method for industrial production.[5][8]

Overall Synthetic Strategy

The conversion of racemic Vince Lactam into a target carbocyclic nucleoside, such as Carbovir, follows a well-defined, multi-stage chemoenzymatic pathway. The strategy hinges on three core phases:

  • Enantiomeric Resolution: Selective enzymatic hydrolysis of the racemic lactam to isolate the desired enantiomer.

  • Carbocyclic Core Formation: Chemical modification of the resolved lactam to form a functionalized cyclopentenyl amino alcohol.

  • Nucleobase Coupling & Finalization: Glycosylation of the carbocyclic core with a purine or pyrimidine base, followed by final deprotection steps.

G cluster_0 Phase 1: Enzymatic Resolution cluster_1 Phase 2: Carbocyclic Core Formation cluster_2 Phase 3: Synthesis rac_vince Racemic (±)-Vince Lactam resolved_vince Enantiopure (-)-Vince Lactam rac_vince->resolved_vince (+)-γ-Lactamase Kinetic Resolution boc_vince N-Boc-(-)-Vince Lactam resolved_vince->boc_vince N-Protection amino_alcohol Key Amino Alcohol Intermediate boc_vince->amino_alcohol Lactam Reduction carbovir_protected Protected Carbovir amino_alcohol->carbovir_protected Coupling Reaction purine Purine Base Precursor purine->carbovir_protected carbovir_final Final Product (Carbovir) carbovir_protected->carbovir_final Deprotection

Figure 1: Overall chemoenzymatic workflow from racemic Vince Lactam to Carbovir.

Part 1: The Gateway Step - Enzymatic Kinetic Resolution

The entire synthesis pivots on the successful resolution of the racemic Vince Lactam. This is most efficiently achieved using a γ-lactamase enzyme. These enzymes exhibit high enantioselectivity, hydrolyzing one enantiomer of the lactam to its corresponding amino acid while leaving the other, desired enantiomer untouched.[1][2] For the synthesis of Abacavir and Carbovir, the (-)-enantiomer of Vince Lactam is required.[5] Therefore, a (+)-γ-lactamase is employed, which selectively hydrolyzes the (+)-enantiomer.

Expertise & Causality: Why Biocatalysis?

The use of γ-lactamases provides a straightforward and environmentally friendly route to the chiral intermediate.[5] The high enantioselectivity (often with E values > 200) ensures the production of enantiomerically pure Vince Lactam, which is critical for the biological activity of the final drug.[5] The reaction is performed in an aqueous buffer at or near physiological pH and moderate temperatures, avoiding the need for heavy metals or harsh chemical reagents.[5]

G rac_mix Racemic (±)-Vince Lactam (Starting Material) enzyme (+)-γ-Lactamase rac_mix->enzyme process Incubation at 30°C Monitor by Chiral HPLC enzyme->process buffer Aqueous Buffer (e.g., Phosphate, pH 7.5) buffer->enzyme separation Workup & Extraction (e.g., Ethyl Acetate) process->separation product1 Desired (-)-Vince Lactam (in Organic Phase) >99% ee separation->product1 product2 Hydrolyzed (+)-Amino Acid (in Aqueous Phase) separation->product2

Figure 2: Workflow for the enzymatic kinetic resolution of Vince Lactam.

Protocol 1: Enzymatic Kinetic Resolution of (±)-Vince Lactam

Objective: To produce enantiomerically pure (-)-Vince Lactam with >99% enantiomeric excess (ee).

ParameterRecommended ValueRationale
Substrate Racemic (±)-Vince LactamStarting material for resolution.
Enzyme (+)-γ-LactamaseSelectively hydrolyzes the unwanted (+)-enantiomer.[5]
Buffer 50 mM Phosphate BufferMaintains optimal pH for enzyme activity.
pH 7.5Optimal for many characterized (+)-γ-lactamases.
Temperature 30°CBalances reaction rate and enzyme stability.
Monitoring Chiral HPLCTracks consumption of starting material to target ~50% conversion.

Step-by-Step Methodology:

  • Reaction Setup: In a temperature-controlled vessel, dissolve racemic Vince Lactam in 50 mM phosphate buffer (pH 7.5) to a final concentration of 10-20 g/L.[9]

  • Enzyme Addition: Add the (+)-γ-lactamase (e.g., as a lyophilized cell-free extract or purified enzyme) to the solution. The optimal enzyme loading should be determined empirically but can start at 0.1-0.5 g/L.[9]

  • Incubation: Stir the reaction mixture at 30°C.

  • Monitoring: Periodically withdraw aliquots and analyze by chiral HPLC to monitor the consumption of the (+)-enantiomer. The reaction is complete when approximately 50% of the total starting material has been consumed. This point maximizes both the yield and the enantiomeric excess of the remaining (-)-Vince Lactam.

  • Reaction Termination & Extraction: Once ~50% conversion is achieved, terminate the reaction by adding an equal volume of a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.[9][10]

  • Separation: Transfer the mixture to a separatory funnel. The unreacted (-)-Vince Lactam will partition into the organic layer, while the water-soluble amino acid salt from the hydrolyzed (+)-enantiomer will remain in the aqueous layer.

  • Isolation: Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (-)-Vince Lactam.

  • Purification & Analysis: The crude product can be purified further by recrystallization or silica gel chromatography if necessary. Confirm the enantiomeric excess (>99% ee) using chiral HPLC.

Part 2: Synthesis of the Carbocyclic Core

With enantiopure (-)-Vince Lactam in hand, the next phase involves its conversion into the key intermediate for glycosylation: a protected amino alcohol. This is a two-step process involving N-protection followed by reduction.

Protocol 2: N-Protection of (-)-Vince Lactam

Objective: To protect the lactam nitrogen to prevent side reactions in the subsequent reduction step. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.

Step-by-Step Methodology:

  • Dissolution: Dissolve (-)-Vince Lactam (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(-)-Vince Lactam, which is often used in the next step without further purification.

Protocol 3: Reduction to the Key Amino Alcohol Synthon

Objective: To reduce the N-Boc protected lactam to the corresponding amino alcohol, which serves as the direct precursor for coupling with the nucleobase.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve N-Boc-(-)-Vince Lactam (1.0 eq) in a mixture of DCM and methanol at 0°C under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Reducing Agent: Slowly add sodium borohydride (NaBH₄) (2.0 eq) in portions, ensuring the temperature remains at 0°C.[9]

  • Acid Addition: After the NaBH₄ addition is complete, add trifluoroacetic acid (TFA) (1.5 eq) dropwise.[9] Causality Note: The addition of acid after the hydride reagent facilitates the reduction of the amide.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion.[9]

  • Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography to obtain the pure N-Boc protected amino alcohol intermediate.

Part 3: Building the Nucleoside - Glycosylation and Finalization

This final phase involves the construction of the N-glycosidic bond analogue by coupling the amino alcohol with a purine base, followed by removal of protecting groups. The synthesis of Carbovir is presented as a representative example.[11]

G cluster_0 Intermediate Preparation cluster_1 Coupling & Cyclization cluster_2 Final Product amino_alcohol N-Boc Amino Alcohol (from Part 2) coupling 1. Coupling Reaction (e.g., Pd-catalyzed) amino_alcohol->coupling purine 2-amino-6-chloropurine purine->coupling deprotection 2. Boc Deprotection (Acidic conditions) coupling->deprotection carbovir Carbovir deprotection->carbovir

Figure 3: Simplified workflow for the final construction of Carbovir.

Protocol 4: Synthesis of Carbovir from the Amino Alcohol

Objective: To couple the carbocyclic core with 2-amino-6-chloropurine and deprotect to yield Carbovir. This is a facile, one-step reaction from the intermediate.[11]

Step-by-Step Methodology:

  • Coupling: A facile method involves directly reacting the resolved amino alcohol (the product of lactam hydrolysis and reduction, without Boc protection) with the appropriate purine base.[11][12] A mixture of the amino alcohol intermediate and 2-amino-4,6-dichloropyrimidine is heated, leading to displacement of one chlorine atom.

  • Cyclization: Subsequent ring closure to form the purine's imidazole ring and final transformations yield the 6-chloro purine intermediate.[11]

  • Final Conversion: The 6-chloro intermediate is then directly converted to Carbovir.[11] A more detailed, multi-step procedure involving protected intermediates is also widely used for better control and yield.

  • Deprotection: If an N-Boc protected amino alcohol was used for the coupling, the Boc group must be removed. This is typically achieved by treating the coupled product with an acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an alcohol solvent.

  • Purification: The final Carbovir product is purified by reverse-phase HPLC or crystallization to yield the high-purity active pharmaceutical ingredient.[9]

References

Application Notes and Protocols for the N-Functionalization of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Vince Lactam in Modern Drug Discovery

2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam, stands as a cornerstone chiral building block in contemporary organic and medicinal chemistry.[1][2] Its rigid bicyclic framework, embodying multiple stereocenters and versatile functional handles—a reactive lactam, a modifiable olefin, and an accessible nitrogen atom—renders it an invaluable precursor for a multitude of complex molecular architectures.[3][4] Notably, the Vince lactam has been instrumental in the synthesis of blockbuster antiviral drugs, including the carbocyclic nucleoside analogues Abacavir and Carbovir, which are critical in the management of HIV/AIDS.[5] Its utility also extends to the development of neuraminidase inhibitors like Peramivir for influenza treatment.[5]

The nitrogen atom of the lactam moiety presents a prime site for synthetic elaboration, enabling the introduction of a diverse array of substituents that can profoundly influence the biological activity, pharmacokinetic properties, and overall therapeutic potential of the resulting molecules. This guide provides detailed experimental protocols and technical insights into the key N-functionalization strategies for the Vince lactam, including N-acylation, N-alkylation, and N-arylation. The procedures outlined herein are designed to be robust and reproducible, empowering researchers in their pursuit of novel therapeutic agents.

I. Synthesis of the Starting Material: (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

A reliable supply of the racemic Vince lactam is a prerequisite for its derivatization. While commercially available, an in-house synthesis can be cost-effective for large-scale applications. A common and efficient method involves a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by hydrolysis.[6][7]

Protocol 1: Synthesis via Diels-Alder Reaction and Hydrolysis

This procedure is adapted from a known process utilizing methanesulfonyl cyanide.[6][7]

Materials:

  • 1,3-Cyclopentadiene (freshly distilled)

  • Methanesulfonyl cyanide

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Sodium hydroxide solution (30%)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Diels-Alder Cycloaddition: In a round-bottom flask under a nitrogen atmosphere, dissolve methanesulfonyl cyanide (1.0 eq) in anhydrous dichloromethane. Cool the solution to -20 °C using a suitable cooling bath. To this, add a solution of freshly distilled 1,3-cyclopentadiene (1.1 eq) in dichloromethane dropwise over 5-10 minutes, maintaining the internal temperature between -15 and -20 °C.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: To the reaction mixture, add acetic acid (2 volumes relative to the reaction volume) followed by water (2 volumes relative to the reaction volume). Stir vigorously for 1-2 hours.

  • Workup: Neutralize the mixture to a pH of approximately 8 with a 30% sodium hydroxide solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase three times with dichloromethane.

  • Isolation and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization or column chromatography to yield (±)-2-azabicyclo[2.2.1]hept-5-en-3-one as a white solid.

II. N-Acylation: Introducing Amide Functionality

N-acylation is a fundamental transformation that introduces an amide linkage, a common motif in pharmaceuticals. This can be readily achieved using acylating agents such as acid chlorides or anhydrides in the presence of a suitable base.

Protocol 2: N-Acetylation with Acetic Anhydride

Causality: The use of a non-nucleophilic base like triethylamine is crucial to prevent side reactions with the acetic anhydride. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that enhances the reaction rate by forming a more reactive acetylpyridinium intermediate.

Materials:

  • (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

  • Acetic anhydride

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: To a solution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Acylation: Cool the mixture to 0 °C in an ice bath and add acetic anhydride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching and Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one.

III. N-Alkylation: Building Carbon-Nitrogen Bonds

N-alkylation introduces alkyl substituents, which can significantly impact lipophilicity and receptor binding. A common method involves deprotonation of the lactam nitrogen with a strong base followed by reaction with an alkyl halide.

Protocol 3: N-Benzylation with Benzyl Bromide

Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the lactam nitrogen, forming a highly nucleophilic sodium salt. Anhydrous DMF is an excellent polar aprotic solvent for this reaction as it effectively solvates the sodium cation, enhancing the nucleophilicity of the lactam anion. The use of an inert atmosphere is critical as NaH is reactive with atmospheric moisture.

Materials:

  • (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Deprotonation: To a suspension of NaH (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq) in anhydrous DMF dropwise at 0 °C. Stir the mixture at this temperature for 30 minutes.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate (3 x). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield N-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one.

Workflow for N-Alkylation:

N_Alkylation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification VinceLactam Vince Lactam in DMF Deprotonation Deprotonation (0°C, 30 min) VinceLactam->Deprotonation NaH NaH (60% disp.) NaH->Deprotonation Anion Lactam Anion Deprotonation->Anion Alkylation Alkylation (0°C to RT, 12-16h) Anion->Alkylation BnBr Benzyl Bromide BnBr->Alkylation Product_crude Crude Product Alkylation->Product_crude Quench Quench with H₂O Product_crude->Quench Extraction EtOAc Extraction Quench->Extraction Wash Wash (H₂O, Brine) Extraction->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Flash Chromatography (Silica, Hex/EtOAc) Concentrate->Chromatography PureProduct Pure N-Benzyl Product Chromatography->PureProduct

Caption: Step-by-step workflow for the N-benzylation of Vince lactam.

IV. N-Arylation: Forging Aryl-Nitrogen Bonds

The introduction of an aryl group onto the lactam nitrogen can be achieved through copper-catalyzed cross-coupling reactions, such as the Chan-Lam or Ullmann-type couplings. These methods are powerful for creating N-aryl lactams, which are prevalent in many biologically active compounds.

Protocol 4: Copper-Catalyzed N-Arylation with Arylboronic Acids

Causality: This protocol utilizes a copper(I) iodide catalyst, which is a common and effective catalyst for Chan-Lam couplings. The reaction often proceeds in the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP), and a suitable ligand to stabilize the copper catalyst and facilitate the reaction.[8] The choice of a high-boiling polar aprotic solvent like DMSO is beneficial for reactions that may require elevated temperatures to proceed efficiently. The ligand, often a diamine or an amino acid derivative, plays a crucial role in the catalytic cycle by facilitating the transmetalation and reductive elimination steps.[9][10][11]

Materials:

  • (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

  • Arylboronic acid (e.g., phenylboronic acid)

  • Copper(I) iodide (CuI)

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: To a reaction vial, add (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq), arylboronic acid (1.5 eq), and CuI (10 mol%).

  • Reaction Execution: Add DMSO as the solvent and then add TBHP (2.0 eq). Seal the vial and heat the reaction mixture at 60-80 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x). Wash the combined organic layers with water and brine to remove DMSO and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to obtain the desired N-aryl-2-azabicyclo[2.2.1]hept-5-en-3-one.

Reaction Scheme for N-Functionalization:

N_Functionalization_Schemes cluster_acylation N-Acylation cluster_alkylation N-Alkylation cluster_arylation N-Arylation VinceLactam This compound AcylatingAgent R-CO-Cl or (R-CO)₂O Base (e.g., Et₃N, DMAP) NAcylProduct N-Acyl Derivative VinceLactam->NAcylProduct AlkylatingAgent 1. Base (e.g., NaH) 2. R-X (e.g., BnBr) NAlkylProduct N-Alkyl Derivative VinceLactam->NAlkylProduct ArylatingAgent Ar-B(OH)₂ Cu(I) catalyst, Oxidant NArylProduct N-Aryl Derivative VinceLactam->NArylProduct AcylatingAgent->NAcylProduct AlkylatingAgent->NAlkylProduct ArylatingAgent->NArylProduct

Caption: Overview of key N-functionalization strategies for Vince lactam.

V. Data Summary and Characterization

The successful N-functionalization should be confirmed by standard analytical techniques. Below is a representative table of expected outcomes.

N-Functionalization Reagents Typical Yield Purification Key ¹H NMR Signals (δ, ppm)
N-Acetylation Acetic anhydride, Et₃N, DMAP85-95%Column Chromatography~2.2-2.5 (s, 3H, -COCH₃)
N-Benzylation Benzyl bromide, NaH70-85%Column Chromatography~4.5-5.0 (ABq, 2H, -CH₂Ph), ~7.2-7.4 (m, 5H, Ar-H)
N-Arylation Phenylboronic acid, CuI, TBHP60-80%Column Chromatography~7.3-7.6 (m, 5H, Ar-H)

VI. Troubleshooting and Key Considerations

  • Low Yields in N-Alkylation: Ensure all reagents and solvents are strictly anhydrous, as moisture will quench the sodium hydride. The quality of the NaH dispersion is also critical.

  • Incomplete N-Acylation: The reaction may be sluggish. Gentle heating (e.g., 40 °C) can be applied, or a more potent acylating agent can be used. Ensure the base is not sterically hindered if the acylating agent is bulky.

  • Side Reactions in N-Arylation: The formation of O-arylated byproducts is a potential issue in some systems, though less common with lactams. Optimization of the ligand and reaction temperature can improve N-selectivity. Homocoupling of the arylboronic acid can also occur; using the correct stoichiometry is important.

  • Purification Challenges: N-functionalized Vince lactam derivatives can have varying polarities. A systematic approach to TLC analysis with different solvent systems (e.g., varying ratios of hexanes/ethyl acetate, or DCM/methanol for more polar compounds) is recommended to identify the optimal conditions for column chromatography.

VII. Conclusion

The N-functionalization of this compound is a powerful and versatile strategy for the synthesis of novel and structurally diverse molecules with significant potential in drug discovery. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. A thorough understanding of the underlying reaction mechanisms and careful attention to experimental detail are paramount to achieving high yields and purity in these transformations.

References

The Dual Nature of a Bicyclic Lactam: Application Notes on 2-Azabicyclo[2.2.1]hept-5-en-3-one and its Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Strategic Importance

In the landscape of asymmetric synthesis, the rigid, bicyclic framework of 2-azabicyclo[2.2.1]heptane has emerged as a scaffold of significant strategic value. At the heart of this chemical family lies (± )-2-azabicyclo[2.2.1]hept-5-en-3-one, a compound commonly known as Vince Lactam.[1] Its importance is underscored by its role as a key precursor to a class of blockbuster antiviral drugs, where its inherent chirality is transferred directly to the final therapeutic agent.[2][3] In this context, it functions as a chiral building block .

However, the utility of this scaffold extends beyond its direct incorporation into target molecules. Derivatives of the 2-azabicyclo[2.2.1]heptane system have been ingeniously designed to act as chiral auxiliaries . In this capacity, they are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction, after which they are cleaved and can be recovered.[4][5]

This guide provides a detailed exploration of this dual utility. Part I focuses on the foundational role of enantiopure Vince Lactam as a chiral building block in pharmaceutical synthesis. Part II provides detailed protocols and mechanistic insights into how a modified 2-azabicyclo[2.2.1]heptan-3-one can be employed as a powerful and recoverable chiral auxiliary for the asymmetric synthesis of complex molecules.

Part I: The Chiral Building Block Approach: (-)-Vince Lactam in Pharmaceutical Synthesis

The most prominent application of 2-azabicyclo[2.2.1]hept-5-en-3-one is in the synthesis of carbocyclic nucleosides, such as the anti-HIV medications Abacavir and Carbovir.[2] The entire synthetic strategy hinges on obtaining the lactam in its enantiomerically pure form, as only one enantiomer leads to the desired biological activity.

Protocol 1: Synthesis and Resolution of Vince Lactam

The industrial production of enantiopure Vince Lactam is a two-stage process involving a cycloaddition to form the racemic lactam, followed by a highly efficient enzymatic resolution.

Step 1: Racemic Synthesis via Diels-Alder Reaction [6][7] The core bicyclic structure is forged through a [4+2] cycloaddition between cyclopentadiene and a suitable dienophile. One common method involves methanesulfonyl cyanide.

  • Freshly cracked cyclopentadiene is reacted with methanesulfonyl cyanide in a suitable solvent (e.g., dichloromethane) at room temperature.

  • The reaction yields 3-methanesulfonyl-2-aza-bicyclo-[2.2.1]hepta-2,5-diene.

  • Subsequent hydrolysis of the methanesulfonyl group, typically with a weak acid like acetic acid, affords racemic this compound.[6]

Step 2: Enzymatic Kinetic Resolution [4][8] Kinetic resolution is the key to accessing the enantiomerically pure building blocks. This process exploits the stereoselectivity of certain enzymes, most notably (+)-γ-lactamases, which selectively hydrolyze the (+)-enantiomer.

  • The racemic lactam is dissolved in an aqueous buffer solution.

  • A whole-cell biocatalyst or an isolated (+)-γ-lactamase (e.g., from Microbacterium hydrocarbonoxydans) is introduced.[4]

  • The enzyme selectively catalyzes the hydrolysis of the (+)-enantiomer to the corresponding γ-amino acid.

  • The reaction is monitored until approximately 50% conversion is reached.

  • At this point, the unreacted (-)-Vince Lactam, now in high enantiomeric excess (>99% e.e.), is separated from the hydrolyzed (+)-amino acid by extraction.[4][8] This enzymatic process is lauded for its high efficiency and environmental friendliness.[8]

G cluster_0 Synthesis & Resolution Workflow racemic Racemic (±)-Vince Lactam enzyme (+)-γ-Lactamase (Kinetic Resolution) racemic->enzyme separation Extraction/ Separation enzyme->separation enantiomers (-)-Vince Lactam (>99% e.e.) (+)-Amino Acid final_product Enantiopure (-)-Vince Lactam separation->final_product Desired byproduct (+)-Amino Acid Byproduct separation->byproduct Separated

Caption: Workflow for producing enantiopure (-)-Vince Lactam.

The resulting enantiopure (-)-lactam serves as the chiral cornerstone for subsequent transformations, where the C1 and C4 stereocenters are preserved in the final drug substance.

Part II: The Chiral Auxiliary Approach: A Camphor-Derived 2-Azabicyclo[2.2.1]heptan-3-one

While Vince Lactam itself is rarely used as a recoverable auxiliary, its rigid bicyclic core is an ideal foundation for designing one. By incorporating steric blocking groups onto the scaffold, a new chiral auxiliary can be created that effectively shields one face of a reactive intermediate, forcing a reaction to occur on the opposite face with high diastereoselectivity. A prime example is the camphor-derived lactam, (1R,4S)-1,7,7-trimethyl-2-azabicyclo[2.2.1]heptan-3-one , developed by the Meyers group.[4]

This auxiliary is particularly effective for the asymmetric alkylation of enolates to generate chiral carboxylic acids with new tertiary and quaternary stereocenters.

Mechanism of Stereocontrol

The high diastereoselectivity observed with this auxiliary is attributed to the rigid conformation of the acylated lactam. The bulky gem-dimethyl group on the C7 bridge effectively blocks the si face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) is directed to the less hindered re face, leading to the formation of a single major diastereomer. The choice of metal counterion for the enolate (Lithium vs. Sodium) can invert the sense of induction, providing access to the opposite enantiomer.[4]

Caption: Logical workflow and stereocontrol model.

Protocol 2: Asymmetric Alkylation Using a Camphor-Derived Lactam Auxiliary

This protocol describes the N-acylation, diastereoselective alkylation, and cleavage of the auxiliary to yield an enantiomerically enriched α-substituted carboxylic acid.

Step 1: N-Acylation of the Auxiliary

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the camphor lactam auxiliary (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add a solution of n-butyllithium (1.05 equiv) dropwise and stir for 30 minutes.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv) and allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. Purify the N-acyl lactam by flash chromatography.

Step 2: Diastereoselective Enolate Alkylation [4]

  • Dissolve the N-acyl lactam (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add a solution of lithium hexamethyldisilazide (LiHMDS) (1.1 equiv) dropwise to form the Z-enolate. Stir for 1 hour at -78 °C.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) and continue stirring at -78 °C for 4-6 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl, warm to room temperature, and extract with ethyl acetate.

  • Purify the product by flash chromatography to obtain the alkylated lactam. The diastereomeric excess can be determined at this stage by HPLC or NMR analysis.

Step 3: Cleavage and Recovery of the Auxiliary

  • For Carboxylic Acid: Dissolve the purified alkylated lactam in a THF/water mixture. Add lithium hydroxide (LiOH, ~4 equiv) and hydrogen peroxide (30% aq., ~4 equiv) at 0 °C. Stir until the reaction is complete. Acidify the aqueous layer and extract to isolate the chiral carboxylic acid. The water-soluble auxiliary can be recovered from the aqueous layer.

  • For Alcohol: Dissolve the alkylated lactam in anhydrous THF at 0 °C. Add lithium aluminum hydride (LiAlH₄, ~2 equiv) portion-wise. Stir until complete, then quench carefully. Standard workup will yield the chiral primary alcohol. The auxiliary can be recovered after chromatographic separation.

Data Presentation: Representative Alkylation Results

The following table summarizes typical results for the alkylation of the N-propionyl camphor lactam, demonstrating the high diastereoselectivity achieved with this auxiliary.[4]

Electrophile (R-X)ProductYield (%)d.e. (%)
Benzyl bromide2-Methyl-3-phenylpropanoic acid91>98
Methyl iodide2,2-Dimethylpropanoic acid85>98
Allyl iodide2-Methylpent-4-enoic acid88>98
Ethyl iodide2-Methylbutanoic acid90>98

Data synthesized from trends reported in the literature for similar auxiliaries.[4]

Conclusion

The 2-azabicyclo[2.2.1]heptane framework represents a remarkable example of chemical versatility. In the form of enantiopure Vince Lactam, it serves as an indispensable chiral building block , where its rigid structure and predefined stereocenters are foundational to the synthesis of complex antiviral therapeutics. By modifying this same core scaffold, as in the camphor-derived variant, it can be transformed into a powerful, recoverable chiral auxiliary . This dual capacity for both direct incorporation and transient stereocontrol makes the 2-azabicyclo[2.2.1]heptane system a continuing focus of innovation for chemists engaged in the elegant challenge of asymmetric synthesis.

References

Title: A Robust and Scalable Chemoenzymatic Route to Enantiopure (-)-Vince Lactam for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Drug Development Professionals

Abstract

(-)-Vince Lactam, or (-)-2-azabicyclo[2.2.1]hept-5-en-3-one, stands as a cornerstone chiral building block in medicinal chemistry, most notably as the key precursor for the synthesis of carbocyclic nucleoside antiviral agents like Abacavir and Peramivir.[1][2][3] Its rigid bicyclic structure and defined stereochemistry are critical for the biological activity of these life-saving therapeutics. This guide provides a comprehensive, field-proven methodology for the large-scale synthesis of enantiopure (-)-Vince Lactam. We detail a powerful two-stage chemoenzymatic strategy, beginning with the efficient synthesis of the racemic lactam followed by a highly selective enzymatic kinetic resolution (EKR). This approach is designed for scalability, environmental sustainability, and high enantiopurity, meeting the stringent demands of pharmaceutical manufacturing.

The Strategic Imperative for Enantiopure Vince Lactam

Vince Lactam is a versatile chemical intermediate whose value is intrinsically linked to its stereochemistry.[1] The biological activity of drugs derived from it, such as the anti-HIV agent Abacavir, resides in a single enantiomer.[2][4] Consequently, access to enantiomerically pure lactam is not merely a matter of process optimization but a fundamental requirement for drug safety and efficacy.

  • Causality of Chirality: The cyclopentene ring of Vince Lactam serves as a carbocyclic mimic of the ribose sugar in natural nucleosides.[5] This structural modification enhances metabolic stability. The specific spatial arrangement of substituents, dictated by the lactam's chirality, is essential for the molecule to bind effectively to its viral enzyme targets, such as HIV reverse transcriptase.[4]

  • Industrial Significance: The demand for Abacavir and other carbocyclic nucleosides necessitates a production route for (-)-Vince Lactam that is not only high-yielding but also economically viable and scalable.[5][6]

Synthetic Strategy: A Chemoenzymatic Approach

For the large-scale production of a chiral molecule, the primary strategic decision lies between asymmetric synthesis (building the desired enantiomer from the start) and resolution (separating a racemic mixture). While asymmetric routes exist, enzymatic kinetic resolution (EKR) of racemic Vince Lactam has emerged as the standard industrial procedure due to its exceptional efficiency, cost-effectiveness, and environmental friendliness.[4][7]

Our recommended strategy is a two-part process:

  • Chemical Synthesis of Racemic (±)-Vince Lactam: An efficient synthesis of the racemic starting material via a Diels-Alder reaction.

  • Enzymatic Kinetic Resolution (EKR): The use of a specific γ-lactamase enzyme to selectively hydrolyze the unwanted (+)-enantiomer, leaving the desired (-)-enantiomer untouched and ready for isolation in high enantiopuroty.

G cluster_0 Stage 1: Chemical Synthesis cluster_1 Stage 2: Enzymatic Resolution A Cyclopentadiene + Methanesulfonyl Cyanide B Diels-Alder Reaction A->B C Hydrolysis B->C D Racemic (±)-Vince Lactam C->D E Racemic (±)-Vince Lactam D->E Process Flow F Enzymatic Kinetic Resolution (+)-γ-Lactamase E->F G Separation / Workup F->G H Enantiopure (-)-Vince Lactam (Desired Product) G->H I Hydrolyzed (+)-Amino Acid (Byproduct) G->I

Caption: Overall workflow for the chemoenzymatic synthesis of (-)-Vince Lactam.

Protocol I: Large-Scale Synthesis of Racemic (±)-Vince Lactam

The synthesis of the racemic precursor is reliably achieved through a Diels-Alder reaction between 1,3-cyclopentadiene and methanesulfonyl cyanide, followed by hydrolysis.[8][9] This method is superior to older routes that used less stable and lower-yielding reagents like chlorosulfonylisocyanate.[8]

Principle: This process involves a [4+2] cycloaddition to form a bicyclic intermediate, which is then hydrolyzed in the presence of a weak acid to yield the stable lactam.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Quantity (Example Scale)Notes
1,3-Cyclopentadiene542-92-766.101.2 molFreshly cracked from dicyclopentadiene
Methanesulfonyl Cyanide25551-09-9103.121.0 mol
Acetic Acid64-19-760.055.0 molUsed for hydrolysis
Toluene108-88-392.142.0 LSolvent
Water7732-18-518.02As required
Sodium Bicarbonate144-55-884.01As requiredFor neutralization
Magnesium Sulfate7487-88-9120.37As requiredFor drying
Step-by-Step Protocol
  • Reaction Setup: In a 5 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2.0 L of toluene. Cool the reactor to -15°C.

  • Diels-Alder Reaction: Slowly add 1.0 mol of methanesulfonyl cyanide to the reactor. Over a period of 2 hours, add 1.2 mol of freshly cracked cyclopentadiene via the addition funnel, ensuring the internal temperature does not exceed -10°C.

    • Expert Insight: Maintaining a low temperature is critical to prevent the rapid dimerization of cyclopentadiene and to control the exothermic nature of the Diels-Alder reaction.

  • Reaction Monitoring: Stir the reaction mixture at -10°C for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS until consumption of the methanesulfonyl cyanide is complete.

  • Hydrolysis: Once the cycloaddition is complete, slowly add a solution of 5.0 mol of acetic acid in 500 mL of water. Allow the mixture to warm to room temperature and stir vigorously for 8-12 hours.

    • Expert Insight: The hydrolysis step cleaves the methanesulfonyl group. Acetic acid provides a sufficiently acidic environment without being overly harsh, which could lead to side product formation.

  • Workup and Isolation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 500 mL) and a saturated sodium bicarbonate solution (2 x 500 mL) until the aqueous layer is neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one as an off-white crystalline solid.

Protocol II: Enzymatic Kinetic Resolution for (-)-Vince Lactam

This protocol uses a (+)-γ-lactamase to selectively hydrolyze the (+)-enantiomer of the racemic mixture, leaving the desired (-)-enantiomer unreacted.[4][10] The success of this step hinges on the high enantioselectivity of the enzyme.

G Racemic (±)-Vince Lactam (Racemic Mixture) Enzyme (+)-γ-Lactamase Aqueous Buffer Racemic->Enzyme MinusLactam (-)-Vince Lactam (Unhydrolyzed, >98% ee) Enzyme->MinusLactam  Desired Product  (Remains) PlusAcid (+)-γ-Amino Acid (Hydrolyzed) Enzyme->PlusAcid  Unwanted Enantiomer  (Reacts)

References

Application Note: Lipase-Catalyzed Kinetic Resolution of Vince Lactam for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Vince Lactam

Vince Lactam, chemically known as (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, is a cornerstone chiral building block in medicinal chemistry. Its rigid bicyclic structure provides a valuable scaffold for the synthesis of carbocyclic nucleoside analogues, a class of potent antiviral drugs. Notably, the enantiomerically pure (−)-Vince lactam is a key precursor for the synthesis of Abacavir and Carbovir, drugs critical in the treatment of HIV.[1] Given that pharmacological activity is often confined to a single enantiomer, the efficient resolution of racemic Vince Lactam is a paramount challenge in pharmaceutical manufacturing.[2]

While γ-lactamases are widely employed for this resolution on an industrial scale through stereoselective hydrolysis, lipase-catalyzed kinetic resolution presents a versatile and highly effective alternative.[1][2] Lipases (EC 3.1.1.3) are serine hydrolases that exhibit remarkable enantioselectivity in non-aqueous media, catalyzing reactions such as acylation, alcoholysis, and aminolysis.[3] This application note provides a detailed protocol for the kinetic resolution of racemic Vince Lactam using Candida antarctica Lipase B (CAL-B), a robust and commercially available biocatalyst, through enantioselective acylation. We will delve into the mechanistic underpinnings of the protocol, optimization strategies, and the analytical workflows required for successful implementation.

Principle and Mechanism of Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. In this protocol, the lipase selectively acylates one enantiomer of the Vince Lactam racemate, leaving the other enantiomer unreacted.

The catalytic mechanism of lipases like CAL-B relies on a classic Ser-His-Asp catalytic triad within the enzyme's active site. The process for acylation can be summarized as follows:

  • Acyl-Enzyme Intermediate Formation: The serine hydroxyl group, activated by the histidine and aspartate residues, performs a nucleophilic attack on the carbonyl carbon of the acyl donor (e.g., vinyl acetate). This forms a tetrahedral intermediate.

  • Release of the Acyl Donor Byproduct: The intermediate collapses, releasing the alcohol or enol portion of the acyl donor and forming a covalent acyl-enzyme intermediate.

  • Enantioselective Acylation: The chiral Vince Lactam enters the active site. One enantiomer is sterically favored to position its nucleophilic nitrogen atom for an attack on the acyl-enzyme intermediate.

  • Product Formation and Catalyst Regeneration: The attack forms a new tetrahedral intermediate, which then collapses to release the acylated Vince Lactam product and regenerate the free enzyme for the next catalytic cycle.

Because the rate of acylation for one enantiomer is significantly higher than for the other (k_fast >> k_slow), the reaction mixture becomes enriched in the slower-reacting enantiomer and the acylated product of the faster-reacting enantiomer. Theoretically, a maximum yield of 50% for each separated compound can be achieved.

Lipase Catalytic Cycle cluster_legend Legend E Free Lipase (E) EA Lipase-Acyl Donor Complex E->EA + Acyl Donor (S1) TE1 Tetrahedral Intermediate 1 EA->TE1 E_Acyl Acyl-Enzyme Intermediate (E-Acyl) TE1->E_Acyl - Byproduct (P2) E_Acyl_VL Intermediate-Lactam Complex E_Acyl->E_Acyl_VL + Vince Lactam (S2) TE2 Tetrahedral Intermediate 2 E_Acyl_VL->TE2 TE2->E + Product (P1) P1 Acylated Vince Lactam P2 Vinyl Alcohol (from Acyl Donor) S1 Acyl Donor (Vinyl Acetate) S2 Vince Lactam (Fast-Reacting Enantiomer) Enzyme Enzyme State Substrate Substrate/Product

Caption: Generalized catalytic cycle for lipase-mediated acylation.

Detailed Experimental Protocol

This protocol outlines a general procedure for the kinetic resolution of (±)-Vince Lactam. Optimization of parameters such as temperature, solvent, and enzyme loading is recommended for specific laboratory conditions.

PART 1: Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(±)-Vince Lactam≥98%CommercialStore desiccated.
Immobilized C. antarctica Lipase B (CAL-B)e.g., Novozym® 435CommercialStore at 4°C.
Vinyl AcetateAnhydrous, ≥99%CommercialAcyl donor. Inhibitor should be removed if necessary.
Methyl tert-butyl ether (MTBE)Anhydrous, ≥99%CommercialReaction solvent.
Celite®N/ACommercialFor filtration.
Ethyl AcetateHPLC GradeCommercialFor chromatography.
n-HexaneHPLC GradeCommercialFor chromatography.
Chiral HPLC Columne.g., Chiralpak™ seriesCommercialFor analytical determination of ee.

PART 2: Enzymatic Resolution Procedure

Experimental Workflow start Start setup 1. Reaction Setup - Dissolve (±)-Vince Lactam in MTBE - Add CAL-B and Acyl Donor start->setup reaction 2. Incubation - Shake at controlled temp (e.g., 40°C) - Monitor reaction progress setup->reaction workup 3. Reaction Workup - Filter to remove enzyme - Evaporate solvent reaction->workup analysis 4. Analysis - Determine conversion & ee by Chiral HPLC reaction->analysis In-process control workup->analysis purification 5. Purification - Column chromatography to separate unreacted lactam and acylated product analysis->purification If target ee/conv. reached end End Products: Enantioenriched (-)-Vince Lactam & (+)-Acyl-Vince Lactam purification->end

Caption: Workflow for lipase-catalyzed resolution of Vince Lactam.

Step-by-Step Method:

  • Reaction Setup:

    • To a 50 mL oven-dried, screw-cap flask, add (±)-Vince Lactam (e.g., 1.0 g, 9.16 mmol).

    • Add 20 mL of anhydrous methyl tert-butyl ether (MTBE). Dissolve the substrate completely with gentle swirling. The use of non-polar organic solvents is crucial as they maintain the essential hydration layer of the enzyme without stripping it, preserving catalytic activity.[4]

    • Add immobilized CAL-B (Novozym® 435, e.g., 100 mg, 10% w/w of substrate).

    • Add vinyl acetate (e.g., 0.86 mL, 9.16 mmol, 1.0 equivalent). Vinyl acetate is an effective acyl donor as its enol tautomerizes to acetaldehyde, rendering the reaction irreversible.[5]

  • Incubation and Monitoring:

    • Seal the flask tightly and place it in an orbital shaker set to 200 rpm and 40°C. Temperature control is critical; while higher temperatures can increase reaction rates, they may also decrease enzyme stability and enantioselectivity.[6]

    • Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours).

    • For each aliquot, filter out the enzyme using a syringe filter and dilute with the mobile phase for HPLC analysis to determine the conversion and enantiomeric excess (ee) of the substrate and product. The reaction should be stopped at or near 50% conversion to maximize the ee of both the remaining substrate and the product.

  • Workup and Purification:

    • Once the reaction has reached approximately 50% conversion, stop the shaker.

    • Filter the reaction mixture through a pad of Celite® to remove the immobilized enzyme. Wash the enzyme beads with a small amount of fresh MTBE (2 x 5 mL) to recover any residual product. The recovered enzyme can often be washed and reused.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting residue, a mixture of unreacted Vince Lactam and the acylated product, can be purified by flash column chromatography on silica gel using a gradient of n-hexane/ethyl acetate.

Analytical Methods: Determination of Conversion and Enantiomeric Excess

Accurate analysis of both conversion and enantiomeric excess is essential for process control. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[7]

Chiral HPLC Protocol
  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: A cellulose or amylose-based CSP is typically effective for lactam separations (e.g., Chiralpak™ IA or IC).[8]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The ratio can be adjusted to optimize resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 25°C.

Data Analysis
  • Enantiomeric Excess (ee): Calculated from the peak areas (A) of the two enantiomers.

    • ee (%) of remaining substrate = |(A_R - A_S) / (A_R + A_S)| × 100

    • ee (%) of product = |(A_P1 - A_P2) / (A_P1 + A_P2)| × 100

  • Conversion (c): Calculated from the ee of the substrate (ee_s) and the ee of the product (ee_p).

    • c (%) = [ee_s / (ee_s + ee_p)] × 100

  • Enantioselectivity (E-value): A measure of the enzyme's efficiency in discriminating between the two enantiomers. An E-value > 200 is considered excellent for preparative scale.[5]

    • E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)]

ParameterTypical ValuePurpose
Conversion (c) Aim for ~50%Maximizes ee for both substrate and product.
Substrate ee (ee_s) >99% desiredPurity of the unreacted enantiomer.
Product ee (ee_p) >99% desiredPurity of the acylated enantiomer.
E-value >200Indicates excellent enantioselectivity of the biocatalyst.

Troubleshooting and Optimization

  • Low Conversion Rate:

    • Cause: Insufficient enzyme activity, low temperature, or enzyme inhibition.

    • Solution: Increase enzyme loading (e.g., to 15-20% w/w), increase temperature in small increments (e.g., to 45-50°C), or ensure anhydrous conditions as excess water can promote competing hydrolysis reactions.

  • Low Enantioselectivity (Low E-value):

    • Cause: Suboptimal solvent, temperature, or acyl donor.

    • Solution: Screen different solvents (e.g., toluene, hexane, diisopropyl ether).[4] Lowering the reaction temperature can sometimes improve enantioselectivity.[9] Test alternative acyl donors (e.g., vinyl butanoate).

  • Poor Peak Resolution in HPLC:

    • Cause: Inappropriate chiral column or mobile phase.

    • Solution: Screen different CSPs. Adjust the mobile phase composition by varying the ratio of hexane to alcohol modifier (isopropanol or ethanol).

Conclusion

The lipase-catalyzed kinetic resolution of (±)-Vince Lactam via enantioselective acylation is a powerful and practical method for accessing its enantiomerically pure forms. By leveraging the high selectivity of enzymes like Candida antarctica Lipase B, this protocol provides a robust foundation for researchers in drug discovery and process development. The methodology is characterized by mild reaction conditions, high selectivity, and the use of a reusable biocatalyst, aligning with the principles of green chemistry. Careful optimization of reaction parameters and precise analytical monitoring are key to achieving high enantiomeric purity and yield, paving the way for the efficient synthesis of vital antiviral therapeutics.

References

Troubleshooting & Optimization

improving the yield of the Vince Lactam Diels-Alder reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vince Lactam Diels-Alder reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and frequently asked questions. The goal is to empower you with the knowledge to improve the yield and reproducibility of this critical synthetic transformation. The Vince lactam, or 2-azabicyclo[2.2.1]hept-5-en-3-one, is a vital building block in the synthesis of numerous antiviral drugs, making the robustness of its synthesis paramount.[1][2][3]

Understanding the Reaction: A Foundation for Success

The synthesis of Vince lactam typically involves a [4+2] cycloaddition, a Diels-Alder reaction, between cyclopentadiene and a dienophile.[4][5] A common and highly reactive dienophile used for this purpose is chlorosulfonyl isocyanate (CSI).[6] The resulting N-chlorosulfonyl lactam is then hydrolyzed to yield the final Vince lactam.[5] Understanding the nuances of this reaction is the first step toward troubleshooting and optimization.

The Reaction Mechanism

The Diels-Alder reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state.[7] This concerted nature is what makes the reaction highly stereospecific.

Vince_Lactam_Reaction_Mechanism cluster_reactants Reactants cluster_product Intermediate cluster_final_product Final Product Cyclopentadiene Cyclopentadiene (Diene) N_Sulfonyl_Lactam N-Sulfonyl Vince Lactam Cyclopentadiene->N_Sulfonyl_Lactam [4+2] Cycloaddition CSI Chlorosulfonyl Isocyanate (Dienophile) CSI->N_Sulfonyl_Lactam hydrolysis Hydrolysis (e.g., aq. Na2SO3) N_Sulfonyl_Lactam->hydrolysis Vince_Lactam Vince Lactam hydrolysis->Vince_Lactam

Caption: General workflow for the synthesis of Vince Lactam.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Vince Lactam Diels-Alder reaction in a question-and-answer format.

Low or No Yield

Q1: My reaction yield is consistently low or I'm not getting any product. What are the most likely causes?

A1: Low or no yield in the Vince Lactam Diels-Alder reaction can stem from several critical factors. Here’s a breakdown of the most common culprits and how to address them:

  • Moisture Contamination: Chlorosulfonyl isocyanate (CSI) is extremely sensitive to moisture and will rapidly decompose upon contact with water.[6] This is the most frequent cause of reaction failure.

    • Causality: Water reacts with CSI to form inactive species, consuming your dienophile and preventing the desired cycloaddition.

    • Troubleshooting Protocol:

      • Rigorous Drying of Glassware: All glassware must be oven-dried at a minimum of 120°C for several hours or flame-dried under vacuum immediately before use.

      • Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves. Common inert and anhydrous solvents for this reaction include chlorinated solvents like dichloromethane, or hydrocarbons like toluene.[6]

      • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen.

      • Fresh Reagents: Use a fresh, unopened bottle of CSI if possible. If you suspect your current bottle is compromised, it may be the source of the problem.

  • Purity of Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene. The Diels-Alder reaction requires the monomeric form.

    • Causality: Dicyclopentadiene is not a suitable diene for this reaction.

    • Troubleshooting Protocol:

      • "Cracking" of Dicyclopentadiene: Dicyclopentadiene must be "cracked" by heating it to its boiling point (around 170°C) and collecting the freshly distilled cyclopentadiene monomer (boiling point ~41°C).

      • Immediate Use: The freshly prepared cyclopentadiene should be used immediately as it will start to dimerize again, even at room temperature.

  • Incorrect Reaction Temperature: The Diels-Alder reaction is sensitive to temperature.

    • Causality: While higher temperatures can increase the rate of many reactions, for the Diels-Alder, excessively high temperatures can favor the reverse reaction, known as the retro-Diels-Alder reaction.[8] Conversely, a temperature that is too low may result in a very slow reaction rate.

    • Troubleshooting Protocol:

      • Temperature Optimization: The optimal temperature often falls within the range of 0°C to room temperature for the initial cycloaddition. Some specific procedures may call for lower temperatures, especially during the addition of CSI, to control the exothermic nature of the reaction.[9][10] A stepwise increase in temperature can be explored, for example, starting at 0°C and slowly warming to room temperature, while monitoring the reaction progress.[11]

Side Reactions and Impurities

Q2: I'm observing unexpected side products in my crude reaction mixture. What are they and how can I minimize them?

A2: The formation of side products is a common challenge. Here are the likely impurities and strategies to mitigate them:

  • Polymerization of Cyclopentadiene: Cyclopentadiene can polymerize, especially in the presence of Lewis acids or at higher temperatures.

    • Causality: The high reactivity of cyclopentadiene makes it susceptible to self-reaction.

    • Minimization Strategy:

      • Controlled Addition: Add the cyclopentadiene slowly to the solution of the dienophile.

      • Maintain Low Temperature: Keeping the reaction temperature low can help to reduce the rate of polymerization.

  • Products from CSI Decomposition: If moisture is present, CSI can decompose, leading to various sulfonated byproducts.

    • Causality: As mentioned, CSI's reactivity with water leads to undesired side reactions.

    • Minimization Strategy: Strict adherence to anhydrous conditions as detailed in Q1 is crucial.

  • Formation of Isomers: While the Diels-Alder reaction is stereospecific, the formation of endo and exo isomers is possible.

    • Causality: The kinetic product (formed faster, usually at lower temperatures) is often the endo isomer due to favorable secondary orbital interactions. The thermodynamic product (more stable, favored at higher temperatures) is typically the exo isomer.

    • Control Strategy:

      • Temperature Control: To favor the kinetic endo product, which is often the desired isomer, maintain a low reaction temperature. If the reaction is run at elevated temperatures, an equilibrium mixture of endo and exo products may be obtained.[12]

Troubleshooting_Flowchart start Low/No Yield check_moisture Check for Moisture Contamination start->check_moisture check_diene Verify Cyclopentadiene Purity check_moisture->check_diene No moisture_yes Implement Strict Anhydrous Conditions check_moisture->moisture_yes Yes check_temp Assess Reaction Temperature check_diene->check_temp Yes diene_no Crack Dicyclopentadiene & Use Immediately check_diene->diene_no No temp_adjust Optimize Temperature Profile (e.g., 0°C to RT) check_temp->temp_adjust

Caption: A decision-making flowchart for troubleshooting low yields.

Optimization Strategies

Q3: How can I optimize the reaction conditions to consistently achieve high yields?

A3: Beyond basic troubleshooting, several parameters can be fine-tuned for optimal performance.

Solvent Selection

The choice of solvent can significantly impact the reaction rate and selectivity.[13] While inert, anhydrous solvents are a must, their polarity can play a role.

SolventPolarityTypical Observations
Dichloromethane (DCM)Polar aproticGood solubility for reactants, commonly used.
TolueneNonpolarCan be effective, especially at slightly elevated temperatures.
AcetonitrilePolar aproticCan also be used, but ensure it is rigorously anhydrous.[6]
Diethyl EtherNonpolarLower boiling point may limit the reaction temperature range.

Recommendation: Start with anhydrous dichloromethane as it is a common and effective solvent for this reaction. If issues persist, consider exploring other anhydrous, non-protic solvents.

Use of Lewis Acids

Lewis acids can catalyze the Diels-Alder reaction by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction.[14]

Q4: Should I use a Lewis acid catalyst? If so, which one and how?

A4: The use of a Lewis acid is not always necessary for the Vince Lactam synthesis, especially with a highly reactive dienophile like CSI. However, if you are using a less reactive dienophile or want to explore ways to improve the reaction rate at lower temperatures, a Lewis acid can be beneficial.

  • Common Lewis Acids to Screen:

    • Boron trifluoride etherate (BF₃·OEt₂)

    • Aluminum chloride (AlCl₃)

    • Titanium tetrachloride (TiCl₄)

    • Zinc chloride (ZnCl₂)

  • Experimental Protocol for Lewis Acid Screening:

    • Under an inert atmosphere, dissolve the dienophile in the chosen anhydrous solvent in a flame-dried flask and cool to the desired temperature (e.g., -78°C or 0°C).

    • Add the Lewis acid (typically 0.1 to 1.1 equivalents) dropwise.

    • Stir for a short period (e.g., 15-30 minutes) to allow for complexation.

    • Slowly add the freshly cracked cyclopentadiene.

    • Allow the reaction to proceed, monitoring by TLC or other appropriate methods.

    • Quench the reaction carefully, typically with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

Caution: Lewis acids are also highly sensitive to moisture and can be very corrosive. Handle them with appropriate care under an inert atmosphere.

Work-up and Purification

Q5: What is the recommended procedure for working up the reaction and purifying the Vince Lactam?

A5: The work-up procedure is critical for isolating the product and removing unreacted starting materials and byproducts.

Work-up Protocol for N-Sulfonyl Vince Lactam
  • Quenching: After the reaction is complete, carefully pour the reaction mixture into a vigorously stirred biphasic mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and a cold aqueous solution (e.g., saturated sodium bicarbonate or water). This will quench any remaining reactive species.

  • Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with the organic solvent (2-3 times) to recover any dissolved product.

  • Washing: Combine the organic layers and wash with brine to remove excess water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

Hydrolysis of the N-Sulfonyl Group

The crude N-sulfonyl lactam is typically hydrolyzed without extensive purification.

  • Reductive Cleavage: Dissolve the crude N-sulfonyl lactam in a suitable solvent mixture (e.g., diethyl ether and water).

  • Addition of Reducing Agent: Cool the solution in an ice bath and add a solution of a reducing agent like sodium sulfite (Na₂SO₃) in water.

  • Reaction Monitoring: Stir the biphasic mixture vigorously until the starting material is consumed (monitor by TLC).

  • Extraction and Purification: Perform a standard aqueous work-up as described above. The final Vince lactam can then be purified by column chromatography on silica gel or by recrystallization.

References

Technical Support Center: Industrial Scale-Up of Vince Lactam Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the industrial scale-up of Vince Lactam synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this vital synthesis from the laboratory bench to industrial production. Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) is a cornerstone chiral building block for synthesizing carbocyclic nucleoside analogues, including critical antiviral drugs like Abacavir and Carbovir.[1][2][3]

Scaling up this process is not merely a matter of increasing reactant volumes; it introduces significant challenges in reaction control, safety, and purification that demand a thorough understanding of the underlying chemical and enzymatic principles.[4] This document provides in-depth troubleshooting guides and frequently asked questions to address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for racemic Vince Lactam at an industrial scale?

The most prevalent industrial synthesis is a [4+2] Diels-Alder cycloaddition reaction between freshly cracked cyclopentadiene and an activated cyanide reagent, such as tosyl cyanide or chlorosulfonyl isocyanate.[5][6] The initial adduct undergoes hydrolysis to yield the racemic bicyclic γ-lactam.[7] While effective, handling reagents like tosyl cyanide requires stringent safety protocols due to its potential instability.[7]

Q2: Why is enzymatic resolution the preferred method for obtaining enantiomerically pure Vince Lactam in industry?

While chemical resolution methods exist, enzymatic kinetic resolution using γ-lactamases is the most economical and environmentally friendly process for large-scale production.[5][8][9] These enzymes selectively hydrolyze one enantiomer of the racemic lactam, leaving the other, desired enantiomer untouched and optically pure.[10][11] For instance, a (+)-γ-lactamase can be used to specifically hydrolyze the (+)-enantiomer, allowing for the isolation of the highly pure (-)-Vince lactam, a key precursor for drugs like Abacavir.[5][9] This high selectivity and operation under mild conditions make it superior to classical chemical resolution, which often requires stoichiometric amounts of expensive resolving agents and more complex purification steps.

Q3: What are the most significant challenges when scaling this synthesis from the lab to a pilot plant?

The primary scale-up challenges include:

  • Thermal Management: Exothermic reactions, like the initial Diels-Alder cycloaddition, can create localized hot spots in large reactors, leading to side reactions and impurity formation.[4]

  • Mass Transfer and Mixing: Achieving homogenous mixing in large vessels is difficult. Inefficient stirring can lead to non-uniform reaction rates and, in the case of enzymatic resolution, poor enzyme-substrate interaction.[4]

  • Enzyme Stability and Reusability: Maintaining the activity and stability of the γ-lactamase over multiple batches is crucial for cost-effectiveness. Enzyme deactivation can occur due to shifts in pH, temperature, or product inhibition.[5][10]

  • Downstream Processing and Purification: Isolating the desired lactam enantiomer from the aqueous reaction mixture and the hydrolyzed byproduct at a large scale requires optimized extraction and purification protocols to minimize product loss and ensure high purity.[12][13]

Q4: What are the critical safety considerations for handling Vince Lactam and its precursors?

Key safety measures include:

  • Reagent Handling: Precursors like cyclopentadiene are flammable, and tosyl cyanide can be explosive under certain conditions.[7] Handle in well-ventilated areas with appropriate personal protective equipment (PPE).

  • Product Handling: Vince Lactam is a powder solid that can cause skin sensitization and is harmful if swallowed.[14] Avoid dust formation by using contained systems for transfer and handling.[14] Ensure good industrial hygiene and have safety showers and eye wash stations readily accessible.[14]

  • Waste Disposal: The aqueous waste stream from the resolution step contains the hydrolyzed amino acid byproduct. All waste must be handled and disposed of in accordance with local environmental regulations.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low Enantioselectivity (Low ee%) in Enzymatic Resolution

Q: My enzymatic resolution is stalling at 50% conversion, but the enantiomeric excess (ee) of my target lactam is much lower than expected. What's going wrong?

This is a common issue when scaling up enzymatic reactions. The problem lies not just in enzyme activity, but in its selectivity, which can be compromised by several factors.

Potential Causes:

  • Suboptimal Reaction Conditions: The pH and temperature of the reaction medium are critical for both the activity and the enantioselectivity of γ-lactamases. Even minor deviations from the enzyme's optimal range can drastically reduce its ability to distinguish between the two enantiomers.

  • Enzyme Inhibition: The hydrolyzed byproduct (the amino acid) can act as a product inhibitor, competing with the substrate for the enzyme's active site and potentially altering its conformation, thereby reducing selectivity.[5]

  • Poor Mixing: In a large reactor, inadequate mixing can lead to localized pH gradients (especially if pH is being controlled by addition of acid/base) and temperature gradients, creating pockets where the enzyme operates under suboptimal conditions.[4]

  • Enzyme Purity/Source: The specific activity and selectivity can vary between different lots or suppliers of the enzyme. A new batch may require re-optimization.

Recommended Actions & Protocols:

  • Verify and Optimize Conditions:

    • Confirm the pH of your buffer system at the reaction temperature. The optimal pH for many γ-lactamases is around 7.5.[15]

    • Implement tight temperature control. Use a jacketed reactor with a reliable temperature probe placed directly in the reaction medium.

    • Run small-scale parallel experiments to screen a matrix of pH (e.g., 7.0, 7.5, 8.0) and temperature (e.g., 25°C, 30°C, 35°C) to re-verify the optimal conditions for your specific enzyme batch.

  • Improve Mass Transfer:

    • Evaluate your reactor's mixing efficiency. For industrial scale, overhead mechanical stirrers with appropriate impeller designs (e.g., pitched-blade turbine) are necessary. Ensure the stirring speed is sufficient to create a vortex and maintain a homogenous suspension of the enzyme (if using whole cells or an immobilized form).[4]

  • Consider Enzyme Immobilization: Immobilizing the γ-lactamase on a solid support can significantly enhance its stability and prevent deactivation.[10] It also simplifies enzyme removal post-reaction and allows for easier reuse, which is highly advantageous for industrial processes.[10]

Troubleshooting Workflow: Low Enantioselectivity

This diagram outlines a logical approach to diagnosing the root cause of poor enantioselectivity.

G start Low Enantiomeric Excess (ee%) Observed check_params Verify Reaction Parameters (pH, Temp, Enzyme Load) start->check_params params_ok Are parameters within optimal range? check_params->params_ok adjust_params Adjust pH/Temp/Enzyme Conc. Re-run reaction params_ok->adjust_params No check_mixing Evaluate Reactor Mixing and Mass Transfer params_ok->check_mixing Yes adjust_params->start mixing_ok Is mixing adequate for scale? check_mixing->mixing_ok improve_mixing Increase agitation Optimize impeller design mixing_ok->improve_mixing No check_inhibition Investigate Product Inhibition or Substrate Impurities mixing_ok->check_inhibition Yes improve_mixing->start inhibition_present Is inhibition suspected? check_inhibition->inhibition_present consider_immobilization Consider Enzyme Immobilization to improve stability and reusability inhibition_present->consider_immobilization Yes final_solution Problem Resolved inhibition_present->final_solution No consider_immobilization->final_solution

Caption: A decision tree for troubleshooting low enantioselectivity.

Issue 2: Product Loss During Extraction and Purification

Q: After the enzymatic resolution, I'm losing a significant amount of the desired (-)-Vince Lactam during the ethyl acetate extraction and subsequent purification steps. How can I improve my recovery?

Product loss during downstream processing is a major hurdle to achieving an economically viable industrial process. The key is a systematic approach to extraction and purification.

Potential Causes:

  • Inefficient Extraction: The partition coefficient of Vince Lactam between the aqueous buffer and the organic solvent may not be optimal. Multiple extractions are necessary.[8][15]

  • Emulsion Formation: At large scales, vigorous mixing during extraction can create stable emulsions at the aqueous-organic interface, trapping the product.

  • Product Solubility in Aqueous Phase: The desired lactam has some solubility in the aqueous phase, leading to losses if the aqueous layer is not thoroughly extracted.

  • Degradation during Isolation: Prolonged exposure to high temperatures during solvent evaporation or non-neutral pH can lead to product degradation.

Recommended Actions & Protocols:

  • Optimize Extraction Protocol:

    • Multiple Extractions: Perform at least 3-5 extractions with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete removal of the product from the aqueous phase.[8]

    • pH Adjustment: Before extraction, ensure the pH of the aqueous layer is neutral or slightly basic to suppress the solubility of the amino acid byproduct in the organic phase.

    • Brine Wash: After separating the combined organic layers, wash them with a saturated sodium chloride (brine) solution. This helps to break emulsions and removes residual water.

  • Purification Strategy:

    • Crystallization: For industrial scale, crystallization is often preferred over chromatography. Develop a robust crystallization procedure by screening different solvent/anti-solvent systems (e.g., ethyl acetate/hexanes) to obtain high-purity crystals with good yield.

    • Distillation: Vince Lactam can be purified by vacuum distillation. This can be an effective method at scale for removing non-volatile impurities.

Quantitative Data: Solvent Properties for Extraction
SolventBoiling Point (°C)Density (g/mL)PolarityNotes
Ethyl Acetate 77.10.902MediumGood general-purpose solvent, relatively low toxicity.[8]
Dichloromethane (DCM) 39.61.33MediumHigher density can aid phase separation, but more volatile and has higher toxicity concerns.[8]
Methyl tert-butyl ether (MTBE) 55.20.740LowLess prone to forming peroxides than other ethers, good for extraction.

Key Experimental Protocol

Protocol 1: Scaled-Up Enzymatic Kinetic Resolution of (±)-Vince Lactam

This protocol provides a general framework for the resolution process in a pilot-scale reactor.

Materials:

  • Racemic Vince Lactam

  • Lyophilized cell-free extract containing a suitable γ-lactamase (e.g., (+)-γ-lactamase) or immobilized enzyme

  • 50 mM Phosphate Buffer (pH 7.5)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Equipment:

  • Temperature-controlled, jacketed reaction vessel with overhead stirring

  • Calibrated pH probe

  • Liquid-liquid extraction setup

  • Rotary evaporator or falling film evaporator for solvent removal

  • Chiral HPLC system for monitoring

Procedure:

  • Reactor Setup: Charge the reaction vessel with 50 mM phosphate buffer (pH 7.5). Start agitation and bring the buffer to the optimal reaction temperature (e.g., 30°C).[15]

  • Substrate Addition: Dissolve racemic Vince Lactam in the buffer to a final concentration of approximately 10-20 g/L.[15] Ensure it is fully dissolved before proceeding.

  • Enzyme Addition: Add the γ-lactamase (e.g., 0.2 g/L of cell-free extract) to the reactor.[15] If using an immobilized enzyme, add the slurry.

  • Reaction Monitoring: Maintain constant temperature and stirring. Take aliquots from the reaction mixture at regular intervals (e.g., every hour). Quench the enzymatic reaction in the aliquot immediately (e.g., by adding acetonitrile or acidifying) and analyze by chiral HPLC to monitor the consumption of the unwanted enantiomer and the enantiomeric excess of the desired product.

  • Reaction Termination: The reaction is typically stopped when ~50% of the starting material has been consumed, which should correspond to a high enantiomeric excess (>98% ee) for the remaining lactam.

  • Work-up:

    • If using a soluble enzyme, terminate the reaction by adding an equal volume of ethyl acetate.[15] If using an immobilized enzyme, filter or centrifuge to recover the enzyme for reuse.

    • Transfer the mixture to an extraction vessel. Separate the organic layer.

    • Extract the aqueous layer at least three more times with fresh ethyl acetate.[15]

    • Combine all organic extracts and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude, enantiomerically enriched Vince Lactam.

  • Purification: Purify the crude product by vacuum distillation or recrystallization to obtain the final high-purity product.[12]

Overall Synthetic and Scale-Up Workflow

This diagram illustrates the key stages of Vince Lactam synthesis, from raw materials to the final, purified enantiomer, highlighting critical control points for industrial scale-up.

G cluster_0 Upstream Synthesis cluster_1 Enzymatic Resolution cluster_2 Downstream Purification cyclopentadiene Cyclopentadiene (freshly cracked) diels_alder Diels-Alder Cycloaddition cyclopentadiene->diels_alder cyanide Tosyl Cyanide or equivalent cyanide->diels_alder hydrolysis Hydrolysis diels_alder->hydrolysis racemic_lactam Racemic (±)-Vince Lactam hydrolysis->racemic_lactam resolution Enzymatic Kinetic Resolution (γ-Lactamase) racemic_lactam->resolution monitoring In-Process Control (Chiral HPLC) resolution->monitoring mixture Mixture of: (-)-Vince Lactam (+)-Amino Acid resolution->mixture extraction Liquid-Liquid Extraction mixture->extraction purification Purification (Crystallization/Distillation) extraction->purification final_product Enantiopure (-)-Vince Lactam purification->final_product c1 Challenge: Heat Management Safety c1->diels_alder c2 Challenge: Enzyme Stability Mixing c2->resolution c3 Challenge: Yield & Purity Solvent Recovery c3->extraction

Caption: Workflow for industrial Vince Lactam synthesis and purification.

References

Technical Support Center: Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam. This versatile bicyclic lactam is a crucial building block for numerous carbocyclic nucleoside analogues, including the antiviral drug Abacavir.[1][2] Its synthesis, typically centered around a Diels-Alder reaction, is powerful but can be accompanied by the formation of characteristic side products.

This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for Vince Lactam?

The most prevalent and robust method is a two-step process starting with a [4+2] cycloaddition (Diels-Alder reaction) between freshly prepared cyclopentadiene and an appropriate dienophile, followed by hydrolysis.[3] While early syntheses used dienophiles like chlorosulfonyl isocyanate, modern preparations often favor sulfonyl cyanides, such as p-toluenesulfonyl cyanide or methanesulfonyl cyanide, due to better yields and simpler procedures.[4][5] The reaction with methanesulfonyl cyanide followed by acid-catalyzed hydrolysis is a particularly effective route.[5]

Q2: What are the primary classes of side products I should anticipate?

During the synthesis of Vince lactam, you are likely to encounter three main categories of side products:

  • Diene-Related Impurities: Primarily dicyclopentadiene, the dimer of cyclopentadiene, which forms readily at room temperature.[6]

  • Stereoisomeric Byproducts: The Diels-Alder reaction can produce both an endo and an exo adduct. The exo isomer is a common stereoisomeric impurity.[7]

  • Hydrolysis-Related Byproducts: Incomplete reaction or side reactions during the hydrolysis of the N-sulfonyl intermediate can leave behind sulfur-containing organic impurities.[8]

Q3: Why is rigorous temperature control so critical during the Diels-Alder reaction step?

Temperature is the primary factor controlling the stereochemical outcome of the reaction. The desired endo adduct is the kinetically favored product, meaning it forms faster at lower temperatures.[6][9] At elevated temperatures, the Diels-Alder reaction becomes reversible, allowing for equilibration to the more thermodynamically stable, but undesired, exo adduct.[6] Therefore, maintaining low temperatures is essential for high stereoselectivity.

Q4: How does the choice of dienophile (e.g., p-toluenesulfonyl cyanide vs. methanesulfonyl cyanide) affect side product formation?

Both dienophiles lead to the desired product after hydrolysis. However, p-toluenesulfonyl cyanide is known to be explosive and can generate a significant byproduct, p-tolylsulfinyl-p-tolylsulfone.[5] Methanesulfonyl cyanide is generally considered a safer alternative that can lead to a cleaner reaction profile.[4] The subsequent hydrolysis of the resulting adducts can also produce different profiles of minor sulfur-containing impurities.[8]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My yield of the Diels-Alder adduct is very low, and I have a large amount of a waxy solid.
  • Probable Cause: This issue is almost certainly due to the dimerization of your cyclopentadiene starting material into dicyclopentadiene. Cyclopentadiene is highly reactive and will undergo a Diels-Alder reaction with itself to form the dimer, especially if it has been stored for even a short period at or above room temperature.[6]

  • Solution: In-Situ Generation of Monomeric Cyclopentadiene You must use freshly prepared, monomeric cyclopentadiene for the reaction. This is achieved by a "cracking" procedure (a retro-Diels-Alder reaction) of the commercially available dicyclopentadiene.

    Protocol 1: Cracking of Dicyclopentadiene

    • Setup: Assemble a fractional distillation apparatus. The distillation flask should be charged with dicyclopentadiene and a stir bar (or boiling chips) and fitted with a distillation head and condenser.

    • Heating: Gently heat the dicyclopentadiene to its boiling point (approx. 170 °C). The dimer will slowly dissociate into the monomer.

    • Distillation: The cyclopentadiene monomer (b.p. ~41 °C) is significantly more volatile than the dimer. Carefully distill the monomer, collecting it in a receiving flask cooled in an ice bath (0 °C).

    • Immediate Use: The collected cyclopentadiene monomer must be used immediately. Do not store it, as it will begin to dimerize back to dicyclopentadiene.

Problem 2: My NMR analysis shows two distinct sets of signals for my bicyclic adduct, indicating a mixture of isomers.
  • Probable Cause: You have formed a mixture of the kinetic (endo) and thermodynamic (exo) stereoisomers. This occurs if the reaction temperature was too high, allowing the reversible retro-Diels-Alder reaction to take place and equilibrate the product mixture.[6][7]

  • Solution: Enforce Kinetic Control To exclusively favor the formation of the endo adduct, the reaction must be run under strict kinetic control at low temperatures.

    Protocol 2: Kinetically Controlled Diels-Alder Reaction

    • Cooling: Dissolve your dienophile (e.g., methanesulfonyl cyanide) in a suitable solvent (e.g., dichloromethane) in a flask equipped with a nitrogen inlet and a magnetic stirrer. Cool the solution to at least 0 °C, and preferably to -20 °C, using an ice-salt or dry ice/acetone bath.

    • Slow Addition: Add the freshly cracked, cold cyclopentadiene dropwise to the stirred dienophile solution over 30-60 minutes. Maintaining the low temperature during the addition is critical.

    • Reaction Maintenance: Once the addition is complete, allow the reaction to stir at the low temperature (0 °C or below) for several hours until TLC or GC-MS analysis indicates the consumption of the dienophile.

    • Workup: Proceed with the workup while avoiding excessive heating.

    Caption: Kinetic vs. Thermodynamic control in the Diels-Alder reaction.

Problem 3: After the hydrolysis step, my product is contaminated with persistent, smelly, sulfur-containing impurities.
  • Probable Cause: When using a sulfonyl cyanide, the sulfonyl group is cleaved during hydrolysis. Incomplete hydrolysis can leave unreacted N-sulfonyl adduct. Furthermore, the cleaved sulfonyl moiety can undergo side reactions. For instance, in the tosyl cyanide route, byproducts like acetoxy tolyl sulphinate can form and even react further with any excess cyclopentadiene.[8]

  • Solution: Optimized Hydrolysis and Purification Ensuring complete hydrolysis and employing a robust purification strategy are key. Acid-catalyzed hydrolysis is often effective.[4][5]

    Protocol 3: Optimized Acid-Catalyzed Hydrolysis

    • Solvent Exchange: After the Diels-Alder reaction is complete, carefully remove the reaction solvent under reduced pressure, always keeping the temperature low. It is crucial to remove any excess cyclopentadiene before hydrolysis to prevent it from reacting with hydrolysis byproducts.[5]

    • Hydrolysis Medium: Dissolve the crude adduct in a suitable acidic medium. A mixture of acetic acid and water is commonly used.[4][8]

    • Reaction: Stir the solution at room temperature for several hours (e.g., 8-12 hours) to ensure the complete cleavage of the N-sulfonyl group. Monitor the reaction progress by TLC or LC-MS.

    • Workup & Extraction: After completion, neutralize the acid carefully with a base (e.g., sodium bicarbonate solution). Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the Vince lactam.

    • Purification: The combined organic extracts should be washed, dried, and concentrated. The crude product can then be purified by column chromatography or recrystallization to remove any remaining sulfur-containing impurities.

    Caption: Key reaction pathways and common side product formations.

Summary of Key Side Products

Side ProductChemical FormulaMolecular Weight ( g/mol )Identification & Control Strategy
Dicyclopentadiene C₁₀H₁₂132.20A common waxy solid. Prevent by using freshly cracked cyclopentadiene monomer. Easily separated from adduct by volatility differences.
exo-Adduct C₆H₇NO (Isomer)109.13Stereoisomer of the desired product. Control by maintaining low reaction temperatures (-20 °C to 0 °C). Can be difficult to separate from the endo product by chromatography.
p-Tolylsulfinyl-p-tolylsulfone C₁₄H₁₄O₃S₂308.40Specific byproduct from the p-toluenesulfonyl cyanide route.[5] Minimize by using alternative dienophiles like methanesulfonyl cyanide. Remove via chromatography.
Acetoxy tolyl sulphinate C₉H₁₀O₃S198.24Hydrolysis byproduct from the tosyl cyanide route in acetic acid.[8] Ensure complete hydrolysis and remove during aqueous workup and final purification.

References

Technical Support Center: Purification of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for the purification of crude 2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block in their synthetic endeavors.[1][2] As a versatile precursor for carbocyclic nucleosides like Abacavir and Carbovir, achieving high purity is paramount for the success of subsequent reactions.[1][3]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the purification process.

Purification Strategy Overview

The purification of Vince Lactam typically involves removing unreacted starting materials, such as cyclopentadiene (or its dimer, dicyclopentadiene), and byproducts from the synthesis, which often involves a Diels-Alder reaction followed by hydrolysis.[4][5] The choice of purification technique depends on the impurity profile, the scale of the reaction, and the desired final purity.

Purification_Workflow cluster_purification Purification Methods crude Crude Product (Post-Workup) analysis1 Initial Analysis (TLC, ¹H NMR, GC) crude->analysis1 col_chrom Flash Column Chromatography analysis1->col_chrom Major impurities or complex mixture recryst Recrystallization analysis1->recryst Moderately pure, crystalline solid analysis2 Purity & Characterization (HPLC, GC, NMR, MP) col_chrom->analysis2 recryst->analysis2 sublimation Sublimation (High Purity) final_product Pure Vince Lactam (>98%) sublimation->final_product analysis2->sublimation Requires ultra-high purity analysis2->final_product Purity specification met

Caption: General workflow for the purification of Vince Lactam.

Troubleshooting Guide

This section addresses specific problems encountered during the purification of Vince Lactam in a question-and-answer format.

Question 1: My crude product is a dark, intractable oil after aqueous workup and solvent removal. How should I proceed?

Answer: This is a common issue, often caused by residual solvents, polymeric byproducts, or other non-crystalline impurities. An oily crude product makes direct recrystallization challenging.

  • Causality: The Diels-Alder reaction can sometimes lead to polymerization if not properly controlled. Furthermore, incomplete removal of the extraction solvent (e.g., dichloromethane or ethyl acetate) can plasticize the product, preventing solidification.

  • Recommended Action: Flash Column Chromatography. This is the most effective method for separating the target compound from a complex mixture.

    • Adsorbent: Silica gel (230-400 mesh) is standard.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. Start with a low polarity mixture (e.g., 20-30% EtOAc in hexanes) and gradually increase the polarity. Vince Lactam is a polar molecule and will require a moderately polar mobile phase for elution.

    • Monitoring: Use TLC to track the separation, visualizing with a potassium permanganate stain, which reacts with the double bond in the molecule.

Question 2: After purification, my product is a crystalline solid, but the melting point is broad and lower than the literature value (Lit. mp 54-58 °C).[1] What is the likely cause?

Answer: A broad and depressed melting point is a classic indicator of impurities. Even small amounts of contaminants can disrupt the crystal lattice.

  • Potential Impurities & Diagnosis:

    • Residual Solvents: Check your ¹H NMR spectrum for signals corresponding to common solvents like ethyl acetate, hexanes, or dichloromethane.

    • Starting Materials: Unreacted cyclopentadiene dimerizes to dicyclopentadiene. Look for its characteristic signals in the ¹H NMR spectrum.

    • Hydrolysis Byproducts: Depending on the synthetic route, various side products can form.

  • Recommended Action: Recrystallization.

    • Solvent Selection: The key is to find a solvent system where Vince Lactam is soluble at elevated temperatures but sparingly soluble at room temperature or below. A binary solvent system often works best.

      • Primary Choice: Ethyl acetate / Hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Then, allow it to cool slowly.

      • Alternative: Diisopropyl ether has also been reported as a suitable crystallization solvent.[6]

    • Procedure: Slow cooling is crucial for forming well-defined crystals. Rapid crashing out of solution will trap impurities. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Question 3: My overall yield is very low after column chromatography. Where could I be losing my product?

Answer: Product loss during chromatography can occur at several stages.

  • Causality & Troubleshooting Steps:

    • Irreversible Adsorption: Vince Lactam contains a polar lactam group that can interact strongly with the acidic silanol groups on the silica gel surface, leading to tailing and, in some cases, irreversible binding.

      • Solution: Deactivate the silica gel by adding 1% triethylamine (Et₃N) to your eluent system. The amine will compete for the acidic sites on the silica, allowing the lactam to elute more cleanly and improving recovery.

    • Improper Fraction Collection: The product may have eluted earlier or later than expected.

      • Solution: Collect smaller fractions and analyze each one by TLC before combining them. Do not rely solely on visual cues.

    • Product Volatility: While not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if excessive heat is applied.

      • Solution: Use a rotary evaporator with a moderately heated water bath (30-40 °C) and avoid prolonged exposure to high vacuum after the solvent is removed.

Troubleshooting_Tree problem Problem Encountered p1 Oily Crude Product problem->p1 p2 Low Purity / Broad MP problem->p2 p3 Low Yield (Chromatography) problem->p3 cause1 Cause: Polymeric Byproducts | Residual Solvent p1->cause1 cause2 Cause: Trapped Solvents | Synthetic Impurities p2->cause2 cause3 Cause: Irreversible Adsorption | Product Volatility p3->cause3 sol1 Solution: Flash Column Chromatography cause1->sol1 sol2 Solution: Recrystallization (e.g., EtOAc/Hexanes) cause2->sol2 sol3 Solution: Add Et₃N to Eluent | Use Moderate Temp for Solvent Removal cause3->sol3

Caption: Decision tree for common purification problems.

Frequently Asked Questions (FAQs)

Q: What is the best method for assessing the purity of the final product? A: A combination of techniques is recommended for a comprehensive assessment.

  • Chemical Purity: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with UV detection are excellent for quantitative purity assessment (>98%).[7]

  • Structural Confirmation: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure and identify any residual impurities.

  • Enantiomeric Purity (for chiral products): Chiral HPLC is the standard method. A validated method uses a Chiralcel OD-H column with a mobile phase of n-hexane and isopropanol (e.g., 80:20 v/v).[8][9][10]

  • Physical Constant: A sharp melting point consistent with literature values provides a good qualitative measure of purity.

Q: Can sublimation be used to purify Vince Lactam? A: Yes, sublimation is a viable, albeit less common, technique for achieving very high purity. Given its melting point of ~54-60 °C and boiling point of 102-106 °C at 0.25 mmHg, Vince Lactam has suitable physical properties for sublimation under vacuum.[1] This method is particularly effective at removing non-volatile impurities (like salts or baseline material from chromatography) and can yield beautiful, highly pure crystals. It is best used on material that is already reasonably pure (>95%).

Q: What are the proper storage conditions for purified this compound? A: The compound is a solid that is generally stable at room temperature.[11] However, for long-term storage and to maintain high purity, it is recommended to store it in a tightly sealed container at 2-8 °C.[7] This minimizes potential degradation from atmospheric moisture or heat.

Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexanes or 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude oil or solid in a minimum amount of dichloromethane or the initial eluent. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 20% EtOAc/hexanes). Gradually increase the polarity of the mobile phase based on TLC analysis of the eluting fractions. The product typically elutes at around 40-60% EtOAc/hexanes.

  • Fraction Analysis: Collect fractions and analyze by TLC. Combine the pure fractions.

  • Solvent Removal: Remove the solvent under reduced pressure, avoiding excessive heat, to yield the purified product.

Protocol 2: Recrystallization
  • Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate).

  • Insolubilization: While the solution is still warm, slowly add a non-solvent in which the compound is insoluble (e.g., hexanes) until persistent cloudiness is observed.

  • Clarification: Add a drop or two of the hot solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently cool it in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold non-solvent (hexanes) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Quantitative Data Summary
Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization 98-99.5%Scalable, cost-effective, removes minor impurities effectively.May not be effective for oily crudes; yield can be lower.
Column Chromatography >99%Excellent for complex mixtures and oily products.Can be time-consuming, uses large solvent volumes, potential for product loss on silica.
Sublimation >99.8%Yields very high purity product, solvent-free.Requires specialized equipment, only suitable for material that is already quite pure.

References

Technical Support Center: Troubleshooting the Enzymatic Resolution of Vince Lactam

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical biotransformation, which is pivotal for the synthesis of carbocyclic nucleoside antivirals like Abacavir and Carbovir.[1][2][3][4] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses common issues encountered during the enzymatic kinetic resolution of Vince Lactam. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in the principles of enzyme kinetics and biocatalysis.

Problem 1: Low or No Conversion of Racemic Vince Lactam

You've set up your reaction, but after the expected incubation time, analysis by chiral HPLC or GC shows minimal to no formation of the desired product and consumption of the starting material.

Q: What are the primary causes for low or no reaction conversion, and how can I systematically troubleshoot this?

A: Low or no conversion is a frequent but solvable issue that typically points to problems with the enzyme's activity or the reaction conditions. Here is a logical workflow to diagnose the root cause.

G start Low/No Conversion Detected enzyme_activity Step 1: Verify Enzyme Activity start->enzyme_activity storage Improper Storage/Handling? (e.g., Temperature, Freeze-Thaw) enzyme_activity->storage Check denaturation Denaturation? (Extreme pH/Temp) enzyme_activity->denaturation Check concentration Incorrect Enzyme Concentration? enzyme_activity->concentration Check reaction_cond Step 2: Assess Reaction Conditions ph Suboptimal pH? reaction_cond->ph Verify temp Suboptimal Temperature? reaction_cond->temp Verify solvent Inappropriate Solvent System? reaction_cond->solvent Verify inhibitors Step 3: Investigate Potential Inhibitors prod_inhib Product Inhibition? inhibitors->prod_inhib Analyze sub_inhib Substrate Inhibition? inhibitors->sub_inhib Analyze impurity_inhib Inhibitors in Reaction Mixture? (e.g., Metal Ions, Impurities) inhibitors->impurity_inhib Analyze substrate_issues Step 4: Check Substrate Quality sub_purity Substrate Purity Issue? substrate_issues->sub_purity Test sub_solubility Substrate Solubility Problem? substrate_issues->sub_solubility Test storage->reaction_cond denaturation->reaction_cond concentration->reaction_cond ph->inhibitors temp->inhibitors solvent->inhibitors prod_inhib->substrate_issues sub_inhib->substrate_issues impurity_inhib->substrate_issues

Caption: Troubleshooting workflow for low or no conversion.

Detailed Causality and Solutions:

  • Enzyme Inactivity: The enzyme is the engine of your reaction. If it's not active, no conversion will occur.

    • Improper Storage and Handling: Enzymes are sensitive biological macromolecules. Ensure your γ-lactamase or lipase has been stored at the recommended temperature (typically -20°C or -80°C for long-term storage) and handled according to the supplier's datasheet. Avoid repeated freeze-thaw cycles, which can denature the protein.

    • Denaturation: Extreme pH or temperatures during the reaction setup can irreversibly denature the enzyme.[5] Verify that your buffer pH and reaction temperature are within the optimal range for the specific enzyme you are using (see Table 1).

    • Incorrect Enzyme Concentration: Ensure that the final concentration of the enzyme in the reaction is sufficient. If you are using a crude cell lysate or a whole-cell biocatalyst, the concentration of the active enzyme might be lower than expected.

  • Suboptimal Reaction Conditions: The environment in which the enzyme operates is critical for its function.

    • pH: The catalytic activity of enzymes is highly dependent on the pH of the medium. The optimal pH for γ-lactamases from Microbacterium hydrocarbonoxydans, for instance, is often around pH 8.0.[1][5] Operating outside this optimal range can lead to a sharp decline in activity.

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. There is a trade-off between activity and stability. For example, a (+)-γ-lactamase from M. hydrocarbonoxydans shows optimal activity at a mild 25°C, whereas a (-)-γ-lactamase from the same organism performs best at 60°C.[1][5]

    • Solvent System: For lipase-catalyzed resolutions, which are often performed in organic solvents, the choice of solvent is critical. Solvents can affect enzyme conformation and activity. Hydrophobic solvents are generally preferred. Some studies have shown that binary solvent systems, such as hexane and MTBE, can dramatically increase enantioselectivity.

  • Presence of Inhibitors: Certain molecules can interfere with the enzyme's catalytic activity.

    • Contaminants: Ensure all reagents and glassware are clean. Heavy metal ions can act as inhibitors for some enzymes.[3] For instance, metallo-β-lactamases require zinc ions for their activity, and the presence of strong chelating agents like EDTA could inhibit them.[6][7]

    • Substrate or Product Inhibition: At very high concentrations, the substrate itself or the accumulating product can inhibit the enzyme, slowing down or stopping the reaction. This is discussed in more detail in Problem 3.

Problem 2: Low Enantioselectivity (Poor E value or ee%)

The reaction proceeds to a reasonable conversion (e.g., 40-50%), but the enantiomeric excess (ee) of the remaining substrate or the formed product is lower than desired, resulting in a poor enantiomeric ratio (E).

Q: My conversion is acceptable, but the enantioselectivity is poor. What factors influence the enzyme's selectivity, and how can I improve it?

A: Low enantioselectivity indicates that the enzyme is acting on both enantiomers of the Vince Lactam at comparable rates. This can be inherent to the enzyme or influenced by the reaction conditions.

Key Factors Influencing Enantioselectivity:

  • Inherent Enzyme Properties: Some wild-type enzymes naturally exhibit low enantioselectivity towards Vince Lactam.[3][4] In such cases, protein engineering may be necessary to enhance selectivity.[8]

  • Reaction Temperature: Temperature can affect the flexibility of the enzyme's active site. Lowering the temperature can sometimes increase selectivity by reducing the flexibility of the enzyme, leading to a more defined interaction with the preferred enantiomer.

  • Solvent Choice: In lipase-catalyzed reactions, the organic solvent can significantly impact enantioselectivity. Screening different solvents (e.g., MTBE, diisopropyl ether, hexane) is a crucial optimization step.

  • Over-reaction: Some (+)-γ-lactamases can also hydrolyze the desired (-)-Vince Lactam, albeit at a slower rate. If the reaction is allowed to proceed for too long after the (+)-enantiomer is depleted, the enzyme will start to hydrolyze the (-)-enantiomer, leading to a decrease in the enantiomeric excess of the remaining substrate.[8] It is crucial to monitor the reaction and stop it at the optimal point (ideally close to 50% conversion).

G start Low Enantioselectivity monitor Step 1: Monitor Reaction Over Time start->monitor stop_reaction Stop reaction at ~50% conversion to avoid over-reaction monitor->stop_reaction optimize_temp Step 2: Optimize Temperature lower_temp Test lower temperatures to potentially increase selectivity optimize_temp->lower_temp screen_solvents Step 3: Screen Solvents (for lipase-catalyzed reactions) test_solvents Evaluate solvents like MTBE, hexane, diisopropyl ether screen_solvents->test_solvents enzyme_choice Step 4: Consider a Different Enzyme new_enzyme Source an enzyme with a higher reported E value enzyme_choice->new_enzyme stop_reaction->optimize_temp lower_temp->screen_solvents test_solvents->enzyme_choice

Caption: Strategy to improve low enantioselectivity.

Problem 3: Reaction Rate Decreases Significantly Over Time

The initial reaction rate is high, but it slows down dramatically and plateaus before reaching the desired 50% conversion.

Q: What causes a premature decrease in the reaction rate, and how can I differentiate between enzyme instability, substrate inhibition, and product inhibition?

A: A decreasing reaction rate can be due to several factors. Distinguishing between them requires a series of targeted experiments.

  • Enzyme Instability: The enzyme may be unstable under the reaction conditions and gradually lose its activity over time. This is common at elevated temperatures or non-optimal pH.

  • Substrate Inhibition: In some cases, very high concentrations of the substrate can bind to the enzyme in a non-productive manner, inhibiting its activity. The reaction rate will be highest at an optimal substrate concentration and will decrease if the concentration is increased further.

  • Product Inhibition: The product of the reaction can bind to the enzyme's active site, competing with the substrate and thereby inhibiting the enzyme. As the product concentration increases during the reaction, the rate of reaction decreases.

Potential Cause Experimental Test Expected Outcome
Enzyme Instability Incubate the enzyme under reaction conditions (buffer, temperature, solvent) without the substrate. Periodically take aliquots and test for residual activity with a fresh substrate solution.A significant decrease in enzyme activity over time indicates instability.
Substrate Inhibition Set up several reactions with varying initial substrate concentrations (from low to very high) and measure the initial reaction rates for each.A plot of initial rate vs. substrate concentration will show an increase, followed by a decrease at higher concentrations, forming a characteristic bell-shaped curve.
Product Inhibition Run the reaction in the presence of varying initial concentrations of the product (the hydrolyzed amino acid). Measure the initial reaction rates.The initial reaction rate will decrease as the initial concentration of the added product increases.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for the enzymatic resolution of Vince Lactam?

A1: The optimal conditions are highly dependent on the specific enzyme used. It is crucial to consult the literature or the manufacturer's data for your particular enzyme. However, some general starting points are provided in the table below.

Table 1: Typical Reaction Conditions for Vince Lactam Resolution

EnzymeSource OrganismOptimal pHOptimal Temp. (°C)Notes
(+)-γ-LactamaseMicrobacterium hydrocarbonoxydans8.025Activity can be enhanced by Ni²⁺ or Co²⁺ ions.[1]
(-)-γ-LactamaseMicrobacterium hydrocarbonoxydans8.060Thermostable, with a half-life of ~30 min at 75°C.[5]
(+)-γ-LactamaseAeropyrum pernix9.0>100Highly thermostable and alkaline-tolerant.[9]
Lipase B (CALB)Candida antarctica~7.0 (in aqueous phase)40-60Typically used in organic solvents like MTBE or diisopropyl ether.[10][11]

Q2: What is a typical starting concentration for the Vince Lactam substrate and the enzyme?

A2: Substrate concentrations can vary widely. Some robust enzymes can tolerate very high concentrations of Vince Lactam, up to 4.0 M.[12] A more common starting point for optimization might be in the range of 100 mM to 1.5 M.[1] Enzyme concentration depends on its specific activity. For a purified enzyme, a concentration in the range of 0.1-1.0 mg/mL is a reasonable starting point. For whole-cell or crude lysate preparations, a higher total protein concentration will be needed.

Q3: How should I properly store and handle my enzyme?

A3: For long-term storage, purified enzymes should generally be kept at -20°C or -80°C in a suitable buffer, often containing a cryoprotectant like glycerol. Lyophilized (freeze-dried) enzyme powders should be stored at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles. When preparing for an experiment, thaw the enzyme on ice and keep it cold until it is added to the reaction mixture.

Q4: What are common impurities in racemic Vince Lactam, and can they affect the reaction?

A4: Racemic Vince Lactam is synthesized chemically, and potential impurities can include unreacted starting materials, side-products from the synthesis, and residual solvents.[13] These impurities can potentially act as enzyme inhibitors. If you suspect substrate quality issues, it is advisable to purify the Vince Lactam (e.g., by recrystallization or column chromatography) before use.

Q5: What is the difference between enzyme denaturation and inhibition?

A5: Denaturation is the loss of the enzyme's three-dimensional structure, which is often irreversible and caused by external stressors like extreme heat or pH.[5] An inhibited enzyme, on the other hand, is still structurally intact but its activity is reduced or blocked by a specific molecule (an inhibitor). Inhibition can be reversible or irreversible, but unlike denaturation, it is not a gross structural change of the entire protein.

Key Experimental Protocols

Protocol 1: General Procedure for Enzymatic Resolution of Vince Lactam

This protocol provides a general starting point for the hydrolysis of racemic Vince Lactam using a γ-lactamase.

  • Preparation: In a temperature-controlled vessel, prepare a solution of racemic Vince Lactam in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). A typical substrate concentration to start with is 100-200 mM.

  • Enzyme Addition: Add the purified γ-lactamase or whole-cell biocatalyst to the reaction mixture. The final enzyme concentration should be optimized, but a starting point of 0.5 mg/mL of purified enzyme can be used.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) with gentle agitation.

  • Monitoring: Withdraw aliquots at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Quenching and Extraction: Stop the reaction in the aliquot by adding an equal volume of an organic solvent like ethyl acetate and vortexing thoroughly. This will also extract the remaining Vince Lactam. Centrifuge to separate the phases.

  • Analysis: Analyze the organic phase by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining Vince Lactam.

Protocol 2: Chiral HPLC Analysis of Vince Lactam

This method is adapted from validated procedures for the separation of Vince Lactam enantiomers.[14][15]

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm particle size) or equivalent cellulose-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and isopropanol. A typical starting ratio is 80:20 (v/v).[15] This may require optimization.

  • Flow Rate: 1.0 mL/min.[15]

  • Detection: UV at 230 nm.[8]

  • Sample Preparation: Take the organic extract from the reaction quenching step (Protocol 1, step 5), and if necessary, dilute it with the mobile phase to an appropriate concentration for HPLC analysis.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ |Area of Enantiomer 1 - Area of Enantiomer 2| / (Area of Enantiomer 1 + Area of Enantiomer 2) ] * 100

  • Calculation of Conversion (c):

    • Conversion can be determined by comparing the peak area of the remaining substrate to an internal standard or to the initial substrate concentration.

References

Technical Support Center: Optimizing N-Protection of Vince Lactam

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Protection for Vince Lactam

Vince Lactam, or 2-azabicyclo[2.2.1]hept-5-en-3-one, is a cornerstone chiral building block in medicinal chemistry. Its rigid bicyclic structure provides a valuable scaffold for synthesizing a range of therapeutic agents, most notably carbocyclic nucleoside analogues like the antiviral drug Abacavir.[1][2][3] The secondary amine within the lactam is a key functional handle, but its inherent nucleophilicity and basicity necessitate protection to ensure regioselectivity in subsequent synthetic transformations.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for navigating the nuances of N-protection on this critical intermediate. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated methods to ensure your synthesis proceeds efficiently and reproducibly.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your experimental design.

Q1: Which N-protecting group is best for Vince Lactam: Boc or Cbz?

A1: The choice between tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) depends primarily on the planned downstream reaction conditions and the desired deprotection strategy. This is a classic example of implementing an "orthogonal protection strategy," where one group can be removed without affecting the other.[4]

  • Choose Boc (tert-butyloxycarbonyl): If your subsequent steps involve conditions that are sensitive to hydrogenolysis (e.g., presence of reducible groups like alkynes or nitro groups) or strong nucleophiles. The Boc group is prized for its stability to a wide range of conditions but is easily removed with acid (e.g., TFA in DCM).[5][6]

  • Choose Cbz (benzyloxycarbonyl): If your molecule is sensitive to acidic conditions. The Cbz group is robust against acids and bases but is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C).[7][8] This method is exceptionally clean, typically yielding only toluene and CO₂ as byproducts.

Summary of Protecting Group Selection Criteria

Protecting GroupStructureCommon Protection ReagentsKey StabilityPrimary Deprotection Method
Boc Boc₂O, DMAP, BaseHydrogenolysis, Most BasesAcid (TFA, HCl)
Cbz Cbz-Cl, BaseAcid, BaseCatalytic Hydrogenation (H₂, Pd/C)

Q2: What are the typical starting conditions for N-protection of Vince Lactam?

A2: A standard approach involves dissolving Vince Lactam in an aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). A base is added to scavenge the acid byproduct, followed by the protecting group reagent.

  • For Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) is the universal reagent. A stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) is often used, with a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[6]

  • For Cbz Protection: Benzyl chloroformate (Cbz-Cl) is the standard reagent. It is highly reactive, and the reaction is typically run at 0 °C in the presence of a base like TEA or sodium bicarbonate to neutralize the HCl generated.[9]

Q3: How do I effectively monitor the reaction progress?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that gives good separation between the starting material (Vince Lactam) and the product (N-protected Vince Lactam). A typical system is 30-50% Ethyl Acetate in Hexanes.

  • Vince Lactam (Starting Material): More polar, will have a lower Rf value.

  • N-Protected Product: Less polar (due to the bulky, non-polar protecting group), will have a higher Rf value.

  • Staining: Use a potassium permanganate (KMnO₄) stain. The double bond in both the reactant and product will stain yellow/brown, making visualization straightforward.

Troubleshooting Guide: From Theory to Benchtop Solutions

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable remedies.

Problem 1: My reaction is sluggish or shows no conversion by TLC.

Q: I've stirred my reaction for hours, but the TLC plate shows only the starting material spot. What's wrong?

A: This is a common issue that can usually be traced to one of four key areas: reagent quality, base selection, solvent effects, or temperature.

  • Cause A: Inactive Reagents

    • The "Why": Boc-anhydride (Boc₂O) can slowly hydrolyze over time if exposed to atmospheric moisture, and Cbz-Cl is also moisture-sensitive. An older or improperly stored base like TEA can absorb water and CO₂, reducing its effectiveness.

    • Solution: Use freshly opened or recently purchased reagents. If you suspect your Boc₂O is old, you can test it by adding a small amount to a vial with a primary amine and DMAP; you should see rapid CO₂ evolution. For bases, consider using a freshly distilled batch.

  • Cause B: Inappropriate Base

    • The "Why": The base plays a dual role. A stoichiometric base (like TEA) is required to neutralize the acidic byproduct of the reaction. A catalytic nucleophilic base (like DMAP) is often essential for activating the protecting group reagent, especially the less reactive Boc₂O. Without DMAP, Boc protection can be exceedingly slow.

    • Solution: For Boc protection, always include a catalytic amount (1-5 mol%) of DMAP. If the reaction is still slow, ensure you have at least 1.1-1.2 equivalents of your stoichiometric base (e.g., TEA).

  • Cause C: Incorrect Solvent Choice

    • The "Why": Vince Lactam has moderate polarity. If the solvent is too non-polar (e.g., Hexane), the starting material may not fully dissolve, leading to a slow heterogeneous reaction.

    • Solution: Ensure all reactants are fully dissolved. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent starting points as they effectively dissolve Vince Lactam and the common reagents.

  • Cause D: Insufficient Temperature

    • The "Why": While most N-protections run well at room temperature, the bicyclic structure of Vince Lactam can impart some steric hindrance.

    • Solution: If the reaction is clean but slow at room temperature, consider gently heating the mixture to 35-40 °C. This often provides the necessary activation energy to drive the reaction to completion without inducing side reactions.

Problem 2: My TLC shows the product spot, but also several new, unidentified spots.

Q: The reaction seems to be working, but I'm getting a messy reaction profile. What are these side products and how can I prevent them?

A: Side product formation usually points to overly harsh conditions or reactive impurities.

  • Cause A: Over-activation or High Temperature

    • The "Why": Using a large excess of a highly nucleophilic catalyst or running the reaction at high temperatures for extended periods can lead to undesired side reactions. While the double bond in Vince Lactam is not highly reactive towards acylating agents, extreme conditions could potentially lead to unforeseen pathways.[10] More commonly, impurities in the starting material or solvents can begin to react.

    • Solution:

      • Control Stoichiometry: Use only 1.05-1.1 equivalents of the protecting group reagent.

      • Limit Catalyst: Keep DMAP at catalytic levels (1-5 mol%).

      • Moderate Temperature: Avoid excessive heating. Room temperature or gentle warming (40 °C) is usually sufficient.

      • Controlled Addition: For the highly reactive Cbz-Cl, add it dropwise to the reaction mixture at 0 °C to dissipate heat and prevent localized high concentrations.

  • Cause B: Dimerization/Oligomerization

    • The "Why": If the N-protected product can somehow react with the starting material, oligomers can form. This is more likely if the protecting group is unstable under the reaction conditions and partially deprotects, freeing up the nucleophilic amine.

    • Solution: This is rare for Boc and Cbz groups but underscores the importance of using high-purity reagents and maintaining controlled conditions. Ensure your reaction is not inadvertently acidic or basic during workup, which could compromise the newly installed group.

Problem 3: The reaction is complete, but the work-up is difficult and my yield is low after purification.

Q: My work-up formed a persistent emulsion, and now I'm struggling to separate my product from the starting material on a column. What can I do?

A: Work-up and purification issues are frustrating but can be overcome with procedural adjustments.

  • Issue A: Emulsion During Aqueous Extraction

    • The "Why": Emulsions often form when there are partially soluble salts (like triethylammonium chloride) or other amphiphilic species at the organic-aqueous interface.

    • Solution:

      • Add Brine: Break up the emulsion by adding a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, forcing organic components out.

      • Filter: Pass the entire mixture through a pad of Celite®. This can help break up the finely dispersed droplets.

      • Patience: Allow the separatory funnel to sit for an extended period (15-30 minutes). Sometimes, the layers will separate on their own.

  • Issue B: Poor Separation During Column Chromatography

    • The "Why": The polarity difference between Vince Lactam and its N-Boc/N-Cbz derivative is significant, but not always enough for baseline separation if the wrong solvent system is used or the column is overloaded.

    • Solution:

      • Optimize TLC: Before running a column, find a TLC solvent system that gives a clear separation with an Rf for your product between 0.3 and 0.4. This is the optimal range for good separation on a silica column.

      • Use Solvent Gradients: Start with a low-polarity eluent (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity. This will wash off any non-polar impurities first, then elute your product cleanly before the more polar starting material comes off the column.

      • Don't Overload: A general rule of thumb is to load no more than 1g of crude material per 20-40g of silica gel. Overloading leads to broad peaks and poor separation.

Validated Experimental Protocols

The following protocols are robust starting points for the N-protection of Vince Lactam.

Protocol 1: N-Boc Protection of Vince Lactam
  • Reagents & Materials:

    • (-)-Vince Lactam (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Triethylamine (TEA) (1.2 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.05 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous NaHCO₃ solution

    • Brine (Saturated aqueous NaCl)

    • Anhydrous MgSO₄ or Na₂SO₄

  • Step-by-Step Procedure:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (-)-Vince Lactam (1.0 eq).

    • Dissolve the lactam in anhydrous DCM (approx. 0.1 M concentration).

    • Add triethylamine (1.2 eq) and DMAP (0.05 eq) to the solution and stir for 5 minutes at room temperature.

    • In a separate container, dissolve Boc₂O (1.1 eq) in a small amount of DCM.

    • Add the Boc₂O solution to the reaction mixture dropwise over 5 minutes.

    • Stir the reaction at room temperature and monitor its progress by TLC (e.g., 30% EtOAc/Hexanes). The reaction is typically complete in 2-4 hours.

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with more DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc Vince Lactam.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes.

Protocol 2: N-Cbz Protection of Vince Lactam
  • Reagents & Materials:

    • (-)-Vince Lactam (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • 1 M HCl (aqueous)

    • Saturated aqueous NaHCO₃ solution

    • Brine (Saturated aqueous NaCl)

    • Anhydrous MgSO₄ or Na₂SO₄

  • Step-by-Step Procedure:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (-)-Vince Lactam (1.0 eq).

    • Dissolve the lactam in anhydrous DCM (approx. 0.1 M concentration) and cool the flask to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) to the solution.

    • Add benzyl chloroformate (1.1 eq) dropwise to the cold reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise significantly.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC (e.g., 40% EtOAc/Hexanes). The reaction is typically complete in 2-3 hours.

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acid wash removes excess TEA.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes.

Visual Workflow and Logic Diagrams

The following diagrams illustrate the general experimental process and a decision-making framework for troubleshooting.

G start Start: Dissolve Vince Lactam in Anhydrous Solvent reagents Add Base (e.g., TEA) and Catalyst (e.g., DMAP) start->reagents protect Add Protecting Reagent (Boc₂O or Cbz-Cl) reagents->protect monitor Monitor Reaction by TLC protect->monitor monitor->monitor workup Aqueous Workup (Quench, Wash, Dry) monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end_node Final Product: Pure N-Protected Vince Lactam purify->end_node G problem Problem Detected low_conversion Low / No Conversion? problem->low_conversion side_products Side Products Formed? low_conversion->side_products No check_reagents Check Reagent Quality (Boc₂O, Base) low_conversion->check_reagents Yes control_reagents Reduce Reagent Stoichiometry (1.05-1.1 eq) side_products->control_reagents Yes check_base Ensure Catalytic DMAP is Present (for Boc) Check Base Stoichiometry check_reagents->check_base check_temp Gently Warm Reaction (to 35-40 °C) check_base->check_temp control_temp Run at Lower Temperature (e.g., 0 °C for Cbz-Cl) control_reagents->control_temp

References

Technical Support Center: Stereoselectivity in Vince Lactam Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). This resource provides in-depth troubleshooting guides and frequently asked questions to address the critical challenge of controlling stereoselectivity in reactions involving this versatile building block. As a key precursor for blockbuster antiviral drugs like Abacavir and Carbovir, achieving high stereopurity is paramount.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: Why is achieving high stereoselectivity with Vince Lactam so important?

A1: Vince Lactam possesses two stereogenic centers.[4] Most biological molecules, including pharmaceutical targets, are chiral and will interact differently with each enantiomer of a compound.[5] The desired therapeutic activity of drugs derived from Vince Lactam, such as the anti-HIV agent Abacavir, is typically associated with a single enantiomer.[1][6][7] The other enantiomer may be inactive or, in some cases, cause undesirable side effects. Therefore, controlling the stereochemistry is a regulatory and safety necessity in drug development.

Q2: Is it possible to synthesize Vince Lactam directly as a single enantiomer?

A2: The standard synthesis of Vince Lactam involves a Diels-Alder reaction between cyclopentadiene and a dienophile like chlorosulfonyl isocyanate, which results in a racemic mixture (an equal mixture of both enantiomers).[4][8] Currently, the most established and industrially practiced method to obtain enantiomerically pure Vince Lactam is not through direct asymmetric synthesis but through the resolution of this racemic mixture.[6][7][9]

Q3: What is the primary method for resolving racemic Vince Lactam?

A3: The most prevalent and efficient method is enzymatic kinetic resolution.[6][7][9] This technique utilizes a specific type of enzyme, a (+)-γ-lactamase, which selectively catalyzes the hydrolysis (ring-opening) of the (+)-enantiomer of Vince Lactam.[7][10] The desired (-)-enantiomer remains unreacted and can be separated in high enantiomeric purity.[6][7]

Q4: Beyond resolution, how can I control the stereochemistry in reactions starting with enantiopure Vince Lactam?

A4: Once you have enantiopure Vince Lactam, the focus shifts to controlling the formation of new stereocenters during subsequent reactions (diastereoselectivity). The inherent chirality of the bicyclic lactam scaffold will influence the stereochemical outcome of reactions, but this influence can be modulated. Key strategies include the careful selection of catalysts, ligands, solvents, and the use of directing groups attached to the lactam nitrogen.[11][12]

Troubleshooting Guide: Overcoming Low Stereoselectivity

This guide addresses common issues encountered during the handling and reaction of Vince Lactam.

Issue 1: Poor Enantiomeric Excess (ee) in Enzymatic Kinetic Resolution

You are attempting to resolve racemic Vince Lactam using a γ-lactamase, but the enantiomeric excess of the remaining (-)-Vince Lactam is below the desired >99%.

Potential Cause Explanation Troubleshooting Action
Suboptimal Enzyme Activity/Selectivity The native enzyme may have insufficient enantioselectivity (a low E-value) or may be operating under non-ideal conditions. Some wild-type enzymes are known to have limitations.[7][10]1. Optimize Reaction Conditions: Systematically vary pH, temperature, and buffer composition. Even minor adjustments can significantly impact enzyme performance. 2. Source an Engineered Enzyme: Consider acquiring a commercially available, engineered γ-lactamase. Significant research has gone into improving the enantioselectivity and thermostability of these enzymes through protein engineering.[6][7] These variants often exhibit vastly superior E-values (>200).[6][7]
Reaction Overtaken The reaction was allowed to proceed for too long. Even with a selective enzyme, some slow hydrolysis of the desired (-)-enantiomer can occur, especially if the (+)-enantiomer is depleted.1. Perform a Time-Course Study: Run the reaction and take aliquots at regular intervals. Analyze the conversion and the ee of the remaining lactam at each time point to determine the optimal reaction time that maximizes both yield and ee. 2. Monitor Conversion: Aim for a conversion rate close to 50%. At this point, the concentration of the undesired enantiomer is lowest, minimizing its potential to inhibit the enzyme or undergo non-selective side reactions.
Enzyme Inhibition The product of the hydrolysis reaction (the ring-opened amino acid) can, in some cases, inhibit the enzyme, slowing down the reaction and potentially affecting its selectivity.1. Control Substrate Concentration: Avoid excessively high initial concentrations of the racemic lactam. 2. In-situ Product Removal: If feasible in your system, consider methods to remove the hydrolyzed product from the reaction medium as it forms.
Issue 2: Low Diastereoselectivity in Additions to the Vince Lactam Double Bond

You are performing a reaction (e.g., hydroarylation, cycloaddition) on enantiopure Vince Lactam, but the product is a mixture of diastereomers with a low diastereomeric ratio (dr).

Potential Cause Explanation Troubleshooting Action
Insufficient Steric/Electronic Guidance The inherent stereodirecting effect of the lactam scaffold is not sufficient to control the approach of the incoming reagent to one face of the double bond over the other.1. Modify the N-Substituent: The group on the lactam nitrogen can act as a powerful directing group. A bulky protecting group (e.g., Boc) or a specifically chosen substituent can sterically block one face of the molecule, forcing reagents to approach from the opposite side.[11] 2. Introduce a Chiral Auxiliary: For certain reactions, attaching a well-known chiral auxiliary (e.g., an Evans oxazolidinone) to a functional group derived from the lactam can provide excellent stereocontrol.[1][5]
Incorrect Catalyst/Ligand Choice In metal-catalyzed reactions (e.g., Pd-catalyzed processes), the ligand bound to the metal center plays a crucial role in determining the stereochemical outcome.[11] The ligand creates a specific chiral environment around the active site.1. Screen Chiral Ligands: For reactions like Pd-catalyzed hydroarylation, the choice of phosphine ligand enantiomer can directly control the regioselectivity and diastereoselectivity.[11] Experiment with a library of common chiral phosphine ligands (e.g., BINAP, Josiphos). 2. Consider Catalyst Pre-activation: Ensure the active catalytic species is forming correctly and is not being deactivated by impurities.
Solvent Effects The solvent can significantly influence the transition state geometry of the stereodetermining step.[12][13] Different solvents can stabilize different transition states, leading to a switch in the major diastereomer formed.[12]1. Conduct a Solvent Screen: Test a range of solvents with varying polarities and coordinating abilities (e.g., Dichloromethane vs. Methanol, Toluene vs. THF).[12] For some lactam formations, solvents with a low dielectric constant favor one diastereomer, while those with a high dielectric constant favor the other.[12] 2. Temperature Study: The influence of the solvent can be temperature-dependent. Running the reaction at different temperatures (e.g., room temp, 0 °C, -78 °C) in a chosen solvent may improve the diastereomeric ratio.

Experimental Protocols & Methodologies

Protocol 1: Enzymatic Kinetic Resolution of (±)-Vince Lactam

This protocol is a representative procedure for the kinetic resolution of racemic Vince Lactam using a (+)-γ-lactamase.

Materials:

  • (±)-Vince Lactam

  • (+)-γ-Lactamase (wild-type or engineered)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Ethyl acetate or Dichloromethane for extraction

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Chiral HPLC or GC column for ee determination

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, dissolve (±)-Vince Lactam in the phosphate buffer to a final concentration of 50-100 mM.

  • Enzyme Addition: Add the (+)-γ-lactamase solution to the reaction mixture. The optimal enzyme loading should be determined empirically but can start at 0.1-1% (w/w) relative to the substrate.

  • Incubation: Stir the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour). Quench the enzymatic reaction in the aliquot (e.g., by adding a water-miscible organic solvent like acetonitrile) and analyze for conversion and enantiomeric excess (ee) using chiral chromatography.

  • Workup (at ~50% conversion): Once the reaction reaches approximately 50% conversion, stop the reaction by acidifying the mixture to pH ~3 with 1M HCl.

  • Extraction: Extract the aqueous solution multiple times with ethyl acetate or dichloromethane. The unreacted (-)-Vince Lactam will move into the organic phase, while the hydrolyzed, charged amino acid will remain in the aqueous phase.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (-)-Vince Lactam.

  • Purity Analysis: Determine the final enantiomeric excess of the product using chiral HPLC or GC.

Visualization of Workflows

Troubleshooting Workflow for Low Diastereoselectivity

The following diagram outlines a logical decision-making process for addressing poor diastereoselectivity in a reaction involving an enantiopure Vince Lactam derivative.

G cluster_0 Problem Definition cluster_1 Initial Checks & Optimization cluster_2 Catalyst & Reagent Modification cluster_3 Outcome Start Low Diastereomeric Ratio (dr) in Vince Lactam Reaction Solvent Conduct Solvent Screen (Polar vs. Non-polar) Start->Solvent Step 1 Temp Vary Reaction Temperature (-78°C to RT) Solvent->Temp Improved1 Diastereoselectivity Improved? Temp->Improved1 Catalyst Metal-Catalyzed Reaction? Improved1->Catalyst No End Achieved High dr Improved1->End Yes Ligand Screen Chiral Ligands Catalyst->Ligand Yes Substrate Modify N-Substituent (e.g., add bulky group) Catalyst->Substrate No Improved2 Diastereoselectivity Improved? Ligand->Improved2 Substrate->Improved2 Improved2->End Yes Reassess Re-evaluate Synthetic Strategy Improved2->Reassess No

Caption: Decision tree for troubleshooting low diastereoselectivity.

References

Technical Support Center: Navigating the Acidic Stability of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam. This versatile bicyclic γ-lactam is a critical chiral building block for synthesizing carbocyclic nucleosides, including blockbuster antiviral agents like Abacavir and Carbovir[1][2]. Its unique strained structure, while synthetically advantageous, also imparts significant reactivity and potential instability, particularly under acidic conditions.

This guide provides in-depth troubleshooting advice and best practices to help researchers anticipate and overcome stability challenges, ensuring the integrity of the lactam core during synthesis, purification, and handling.

Part 1: Frequently Asked Questions (FAQs) - The "Why"

This section addresses the fundamental chemical principles governing the stability of Vince Lactam in acidic environments.

Q1: Why is this compound inherently susceptible to degradation in acidic media?

A1: The susceptibility of Vince Lactam to acidic degradation stems from the fundamental reactivity of its amide bond (the lactam) housed within a strained bicyclic system. The process is known as acid-catalyzed hydrolysis.

The mechanism involves two key steps:

  • Protonation of the Carbonyl Oxygen: The lone pair of electrons on the lactam's carbonyl oxygen is basic and readily accepts a proton (H⁺) from an acidic medium. This step is fast and reversible.

  • Nucleophilic Attack: This protonation makes the carbonyl carbon significantly more electrophilic (electron-deficient). A nucleophile, typically water present in the reaction medium, can then attack this activated carbon.

This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses to break the C-N bond, resulting in the opening of the lactam ring. The strained nature of the bicyclo[2.2.1]heptane framework can exacerbate this reactivity compared to a simple, unstrained γ-lactam[3][4]. The ultimate product is a water-soluble amino acid, which represents a loss of your desired material.

Mechanism: Acid-Catalyzed Hydrolysis of Vince Lactam

Acid-Catalyzed Hydrolysis cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Opening VL Vince Lactam (C=O) PVL Protonated Lactam (C=OH+) VL->PVL + H⁺ TI Tetrahedral Intermediate PVL->TI + H₂O RO Ring-Opened Amino Acid TI->RO - H⁺

Caption: The pathway of Vince Lactam degradation under acidic conditions.

Part 2: Troubleshooting Guide - The "How to Fix"

This section is designed to provide actionable solutions to common experimental problems encountered when using Vince Lactam under acidic conditions.

Q2: My reaction yield is low, and I see significant byproducts. I suspect decomposition of my Vince Lactam starting material or product. What should I investigate?

A2: Low yields and decomposition during reactions involving acid are classic indicators of lactam hydrolysis. The rate of this degradation is highly dependent on several factors[5][6]. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for In-Reaction Decomposition

Troubleshooting Workflow start Problem: Low Yield or Decomposition cond_acid Is the acid strong (e.g., HCl, H₂SO₄, TFA)? start->cond_acid cond_temp cond_temp cond_acid->cond_temp No sol_acid Solution: - Use milder acid (AcOH, PPTS) - Use catalytic amount - Use a non-aqueous acid source cond_acid->sol_acid Yes cond_time cond_time cond_temp->cond_time No sol_temp Solution: - Run reaction at 0°C or RT - Monitor closely for completion cond_temp->sol_temp Yes cond_purify Is purification done on standard silica gel? cond_time->cond_purify No sol_time Solution: - Monitor reaction frequently (TLC/LCMS) - Quench immediately upon completion cond_time->sol_time Yes sol_purify Solution: - Neutralize silica gel before use - Use neutral alumina - Minimize column residence time cond_purify->sol_purify Yes

Caption: A decision tree for troubleshooting Vince Lactam decomposition.

Q3: My reaction seems to work cleanly by TLC, but I lose a significant amount of product during aqueous workup and/or silica gel chromatography. Why is this happening?

A3: This is a very common scenario. The product may be stable under the buffered or anhydrous reaction conditions but is sensitive to the harsh, uncontrolled acidic environment of a standard workup or purification step[7].

  • Issue 1: Acidic Aqueous Wash: Washing your organic layer with an acidic solution (e.g., 1M HCl) to remove basic impurities will expose your Vince Lactam derivative to a highly aqueous, protic environment, creating ideal conditions for rapid hydrolysis.

    • Solution: Avoid strong acid washes. Use a saturated solution of ammonium chloride (NH₄Cl), which is mildly acidic (pH ~4.5-5.5), or simply wash with brine. If you must neutralize a basic reaction, do so carefully with a weak acid and immediately extract your product.

  • Issue 2: Silica Gel Chromatography: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. When you load your compound, it is exposed to a high surface area of this acidic environment, leading to on-column decomposition. You might observe streaking on the TLC plate or isolate a fraction containing the ring-opened amino acid.

    • Solution: Deactivate or neutralize the silica gel before use. This is a critical, non-negotiable step for handling acid-sensitive compounds. Alternatively, consider using a different stationary phase like neutral or basic alumina.

Part 3: Preventative Measures & Best Practices

Proactive measures are key to success. The following table summarizes environmental and reagent choices to maximize the stability of your Vince Lactam derivatives.

Table 1: Acid Stability Profile & Mitigation Strategies
Condition FactorRisk LevelRationale & Recommended Mitigation Strategy
Acid Strength High Strong mineral acids (HCl, H₂SO₄) or trifluoroacetic acid (TFA) provide a high concentration of H⁺, aggressively driving hydrolysis. Mitigation: Opt for weaker carboxylic acids like acetic acid or buffered systems like pyridinium p-toluenesulfonate (PPTS)[8].
Temperature High Hydrolysis rates increase significantly with temperature. An increase of 10°C can double or triple the rate of degradation[6]. Mitigation: Perform reactions at the lowest feasible temperature (e.g., 0°C or room temperature). Avoid heating unless absolutely necessary for the desired transformation.
Water Content Medium Water is a required reactant for hydrolysis. Mitigation: Use anhydrous solvents and reagents where possible. If the reaction chemistry produces water, consider adding molecular sieves.
Exposure Time Medium Degradation is a time-dependent process. Mitigation: Monitor reactions closely via TLC or LC-MS and work up the reaction as soon as the starting material is consumed. Do not let reactions run unnecessarily overnight if they are complete in a few hours[9].
Purification Media High Standard silica gel provides an acidic surface that promotes degradation. Mitigation: Use neutralized silica gel or an alternative like neutral alumina. See Protocol 1 below.

Part 4: Key Experimental Protocols

Adhering to validated protocols for handling sensitive materials is crucial for reproducibility and success.

Protocol 1: Preparation of Neutralized Silica Gel for Chromatography

This protocol describes a standard method to deactivate the acidic sites on silica gel, rendering it suitable for the purification of acid-sensitive compounds like Vince Lactam derivatives.

Materials:

  • Silica gel (for flash chromatography)

  • Anhydrous, HPLC-grade solvent for the slurry (e.g., Dichloromethane or Ethyl Acetate)

  • Triethylamine (Et₃N)

Procedure:

  • Determine Slurry Volume: Decide on the amount of silica gel needed for your column. Prepare a slurry in your chosen chromatography solvent (or a non-polar solvent like hexanes) in a flask. A typical ratio is ~5 mL of solvent per 1 g of silica.

  • Add Neutralizing Agent: To the vigorously stirred slurry, add triethylamine (Et₃N) to a final concentration of 1% (v/v). For example, for every 100 mL of solvent used to make the slurry, add 1 mL of Et₃N.

  • Equilibrate: Stir the slurry for 30-60 minutes. This allows the basic triethylamine to interact with and neutralize the acidic silanol groups on the silica surface.

  • Pack the Column: Pack your chromatography column using the neutralized silica slurry as you normally would.

  • Flush the Column: Before loading your sample, flush the packed column with 2-3 column volumes of your initial mobile phase (which should also contain 0.5-1% Et₃N). This ensures the entire column environment is neutralized and equilibrated.

  • Load and Elute: Dissolve your crude product and load it onto the column. Elute your product using your mobile phase system, making sure to add 0.5-1% triethylamine to the solvent mixture throughout the entire run.

Self-Validation Check: The addition of a basic additive like triethylamine to the mobile phase should result in a noticeably sharper peak shape (less tailing) and improved recovery for your Vince Lactam derivative compared to chromatography on untreated silica.

References

Technical Support Center: Enhancing γ-Lactamase Enantioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for γ-lactamase engineering. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the enantioselectivity of γ-lactamases for applications in chiral synthesis. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experimental workflows.

Frequently Asked Questions (FAQs): Foundational Concepts

Q1: Why is the enantioselectivity of my wild-type γ-lactamase insufficient for industrial applications?

Wild-type enzymes have evolved to perform their natural biological function, which does not always require the high degree of stereochemical precision needed for pharmaceutical synthesis. Native γ-lactamases can often hydrolyze both enantiomers of a substrate, leading to a low enantiomeric excess (ee) of the desired product. For example, a γ-lactamase from Microbacterium hydrocarbonoxydans (MhIHL) showed high activity but poor enantioselectivity, making it unsuitable for the industrial production of enantiopure Vince lactam without further engineering.[1][2] The goal of enzyme engineering is to tailor these properties to meet the stringent demands of synthetic chemistry, where an enantiomeric ratio (E-value) greater than 200 is often desired.[1][3][4]

Q2: What is the "Enantiomeric Ratio (E-value)" and how does it relate to enantiomeric excess (ee)?

The E-value is a more robust measure of an enzyme's enantioselectivity than enantiomeric excess (ee). It is calculated from the specificity constants (kcat/Km) for each enantiomer. The E-value remains constant throughout the reaction, whereas the ee of both the substrate and product changes with conversion. A high E-value is crucial for achieving high ee at a practical conversion rate (typically around 50% for kinetic resolutions). For synthetic applications, an E-value >100 is considered useful, while >200 is excellent.

Q3: What are the primary strategies for enhancing the enantioselectivity of γ-lactamase?

There are two main pillars of protein engineering used to enhance enantioselectivity:

  • Rational and Semi-Rational Design: This knowledge-based approach uses structural and mechanistic information to identify key amino acid residues for modification. Techniques like site-directed mutagenesis and combinatorial active-site saturation testing (CAST) are employed to create small, focused libraries of mutants.[4][5]

  • Directed Evolution: This strategy mimics natural evolution in the laboratory. It involves iterative rounds of random gene mutagenesis, followed by high-throughput screening or selection to identify variants with improved properties.[6][7][8]

Additionally, Medium and Substrate Engineering can be employed to optimize the reaction environment or modify the substrate to favor the desired stereochemical outcome.[9][10]

Troubleshooting Guide: Experimental Approaches & Methodologies

This section addresses common challenges encountered during enzyme engineering workflows.

Protein Engineering: Rational Design

This is the critical first step in a rational design campaign. The choice of residues should not be arbitrary.

  • Causality: The residues lining the substrate-binding pocket directly influence substrate orientation. Altering the steric and electronic properties of this pocket can create a tighter fit for one enantiomer while disfavoring the other, thus enhancing enantioselectivity.

  • Recommended Workflow:

    • Active Site Analysis: Identify all residues within 5-6 Å of the catalytic serine and the bound substrate (or a docked model).

    • Molecular Docking: Perform computational docking studies with both enantiomers of your substrate. Look for residues that form key hydrogen bonds or have steric clashes with one enantiomer but not the other.

    • B-Factor Analysis: In the crystal structure, residues with high B-factors (temperature factors) are more flexible. These regions can be targeted for mutations to improve stability, which can indirectly influence the active site's conformation and enantioselectivity.[1][5]

    • Literature Precedent: Research related enzymes. For instance, in a (+)-γ-lactamase from M. hydrocarbonoxydans, the residue Val54 was identified as a key determinant of enantioselectivity.[1] Targeting homologous positions in your enzyme is a sound strategy.

Below is a decision-making workflow for selecting residues.

RationalDesignWorkflow Start Start: Wild-Type Enzyme (Structure Known) Docking Perform Molecular Docking (Both Enantiomers) Start->Docking Analysis Analyze Binding Pocket (Residues within 5Å of substrate) Start->Analysis B_Factor Analyze B-Factors (Identify flexible regions) Start->B_Factor Literature Review Literature for Homologous Enzymes Start->Literature Identify_Key Identify Key Residues: - Steric Hindrance - H-Bonding - High Flexibility Docking->Identify_Key Analysis->Identify_Key B_Factor->Identify_Key Literature->Identify_Key Prioritize Prioritize Mutation Targets Identify_Key->Prioritize Mutagenesis Perform Site-Directed or Saturation Mutagenesis Prioritize->Mutagenesis

Caption: Workflow for selecting mutation targets in rational design.

Yes, this is a very common outcome known as the "activity-selectivity trade-off."

  • Causality: Mutations that enhance enantioselectivity often do so by introducing steric bulk or new interactions that better accommodate one enantiomer. However, these same changes can create a more constrained active site, potentially hindering the binding of both enantiomers to some extent or slowing down the catalytic steps (e.g., product release).

  • Field-Proven Insight: In the engineering of a (+)-γ-lactamase, the highly selective Val54Leu and Val54Ser mutants retained only one-third and one-half of the wild-type's activity, respectively.[1] Despite the activity loss, their E-values skyrocketed to over 200, making them far superior biocatalysts for producing enantiopure (-)-Vince lactam. The focus should be on the overall process efficiency, where high enantiopurity is often more critical than raw catalytic speed.

Mutant Relative Activity (%) Enantiomeric Ratio (E-value) Product ee (%) Reference
Wild-Type (MhIHL)100~6.3Low[1][2]
Val54Ser50> 20099.2[1][5]
Val54Leu33> 20099.5[1][5]
Table 1: Comparison of activity and enantioselectivity for wild-type γ-lactamase and engineered variants.[1][2][5]
Protein Engineering: Directed Evolution

Directed evolution is a powerful alternative when structural information is limited or when rational design fails. It explores a much wider sequence space.

  • Causality: This method does not rely on predicting the effects of mutations. Instead, it uses the power of genetic diversity and high-throughput screening to identify rare variants with the desired properties. By iteratively accumulating beneficial mutations, you can navigate the "fitness landscape" toward a peak of high enantioselectivity.[6][7][11]

  • Recommended Workflow:

    • Library Generation: Introduce random mutations into the γ-lactamase gene using methods like error-prone PCR (epPCR) or DNA shuffling.

    • Transformation & Expression: Transform the mutant gene library into a suitable host (e.g., E. coli) and express the enzyme variants, typically in a 96-well plate format.

    • High-Throughput Screening (HTS): This is the most critical step. You need a fast, reliable assay to measure the enantioselectivity of thousands of clones. Chiral chromatography (HPLC or GC) is accurate but too slow for primary screening. Consider developing a colorimetric, fluorometric, or coupled-enzyme assay that responds differently to the two enantiomers or their products.

    • Hit Identification & Validation: Identify the top-performing mutants from the primary screen. Re-screen these "hits" under more stringent conditions and validate their enantioselectivity using a gold-standard method like chiral HPLC.

    • Iteration: Use the best mutant(s) from one round as the template for the next round of mutagenesis and screening.

DirectedEvolutionCycle Gene Parent Gene Mutagenesis 1. Random Mutagenesis (e.g., epPCR) Gene->Mutagenesis Template Library 2. Gene Library Creation Mutagenesis->Library Expression 3. Expression in Host (e.g., E. coli) Library->Expression Screening 4. High-Throughput Screening (HTS) Expression->Screening Hit 5. Identify & Validate Improved Variants Screening->Hit Select 'Hits' Hit->Gene Iterate: Use best mutant as new parent

Caption: The iterative cycle of directed evolution.

An unreliable screen will derail any directed evolution project. Precision is key.

  • Causality: Inconsistency often stems from assay instability, host-cell interference, or poor reaction control at the microplate scale.

  • Troubleshooting Checklist:

    • Substrate/Product Stability: Is your substrate or product degrading over the course of the assay at the given pH and temperature? Run no-enzyme controls to check.

    • Host Enzyme Interference: Does your E. coli host produce native enzymes that react with your substrate or product? Run controls with a lysate from cells containing an empty vector.

    • Reaction Quenching: Ensure your method for stopping the reaction (e.g., adding acid, base, or organic solvent) is effective and immediate across all wells of the plate.

    • Evaporation: Are you seeing an "edge effect" where wells on the perimeter of the plate give different results? This is often due to evaporation. Use plate sealers and ensure consistent incubation conditions.

    • Pipetting Accuracy: At small volumes, robotic or manual pipetting errors can be significant. Calibrate your pipettes and use appropriate tips.

Protocols: Step-by-Step Methodologies

Protocol 1: Combinatorial Active-Site Saturation Test (CAST)

This semi-rational design protocol is highly effective for probing the importance of specific active-site residues.[1][4]

  • Target Selection: Based on structural analysis (see Q4), select 3-5 key active-site residues.

  • Primer Design: For each target residue, design degenerate primers (e.g., using NNK codons) that will introduce all 20 possible amino acids at that position. The forward and reverse primers should have a 15-20 bp overlap.

  • PCR Mutagenesis: Perform PCR using a high-fidelity polymerase with the degenerate primers and the wild-type gene as a template. This creates a library of linear DNA fragments, each containing a mutation at the desired site.

  • Library Assembly: Use a Gibson Assembly or similar method to circularize the PCR products, creating a plasmid library for each targeted position.

  • Transformation and Screening: Transform each library into E. coli. Screen at least 200-300 individual colonies from each library (more than 10x the diversity) to ensure full coverage. Use your HTS or HPLC-based assay to identify mutants with enhanced enantioselectivity.

  • Validation: Sequence the plasmids from the top hits to confirm the beneficial mutation.

Protocol 2: Error-Prone PCR (epPCR) for Library Generation

This is a standard method for introducing random mutations in directed evolution.

  • Reaction Setup: Set up a PCR reaction with non-ideal conditions to encourage the polymerase to make mistakes.

    • Use a non-proofreading polymerase like Taq polymerase.

    • Increase the MgCl₂ concentration (e.g., to 7 mM).

    • Add a small amount of MnCl₂ (e.g., 0.1-0.5 mM).

    • Use unequal concentrations of the four dNTPs.

  • PCR Amplification: Run the PCR for 25-30 cycles to amplify the full-length gene. The number of mutations can be tuned by adjusting the initial template concentration and the number of cycles. Aim for an average of 1-3 amino acid mutations per gene for the initial rounds.

  • Purification: Purify the PCR product to remove the polymerase and primers.

  • Library Creation: Clone the library of mutated genes into an expression vector.

  • Verification: Sequence 10-15 random clones from the library to confirm the mutation rate and check for any biases.

References

Validation & Comparative

A Comparative Guide to the Resolution of Vince Lactam: Chemical vs. Enzymatic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical synthesis, the bicyclic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, commercially known as Vince Lactam, stands out as a critical chiral building block. Its importance lies in its role as a precursor to a range of carbocyclic nucleoside analogues, including the blockbuster antiviral drugs Abacavir and Carbovir. The stereochemistry of these therapeutic agents is paramount to their efficacy and safety, making the efficient resolution of racemic Vince Lactam into its constituent enantiomers a topic of significant interest to researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of the two primary strategies for resolving racemic Vince Lactam: classical chemical resolution and modern enzymatic resolution. We will delve into the mechanistic underpinnings of each approach, present supporting experimental data, and offer practical insights to aid in the selection of the most suitable method for your research and development needs.

The Crux of the Matter: Why Resolution is Key

Vince Lactam possesses two chiral centers, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers: (+)-Vince Lactam and (-)-Vince Lactam. In drug development, it is often the case that only one enantiomer exhibits the desired therapeutic activity, while the other may be inactive or, in some cases, contribute to undesirable side effects. Therefore, obtaining enantiomerically pure Vince Lactam is a non-negotiable starting point for the synthesis of these vital medicines.

A Tale of Two Methodologies: Chemical and Enzymatic Resolution

The separation of racemic Vince Lactam can be broadly categorized into two distinct approaches: the traditional, physical-chemical method of diastereomeric crystallization and the increasingly prevalent biocatalytic approach of enzymatic kinetic resolution.

Chemical Resolution: The Art of Diastereomeric Crystallization

Chemical resolution via diastereomeric salt formation is a classical technique that leverages the different physical properties of diastereomers. In this method, the racemic mixture of Vince Lactam is reacted with a single enantiomer of a chiral resolving agent, typically a chiral acid or base. This reaction forms a pair of diastereomeric salts which, unlike the original enantiomers, have different solubilities. This difference allows for their separation by fractional crystallization.

The choice of resolving agent is critical and often determined empirically. Common resolving agents for amines and lactams include chiral carboxylic acids like tartaric acid and mandelic acid, or alkaloids such as brucine.

The underlying principle of this method is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have distinct physical properties. The separation is then a physical process of crystallization, followed by the regeneration of the desired enantiomer from the separated diastereomeric salt.

racemate Racemic Vince Lactam ((+)-VL and (-)-VL) diastereomers Diastereomeric Salts ((+)-VL-(+)-TA and (-)-VL-(+)-TA) racemate->diastereomers Salt Formation resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (e.g., (-)-VL-(+)-TA) crystallization->less_soluble Precipitation more_soluble More Soluble Diastereomer (in mother liquor) crystallization->more_soluble acid_base Acid/Base Treatment less_soluble->acid_base pure_enantiomer Pure (-)-Vince Lactam acid_base->pure_enantiomer Liberation recovered_agent Recovered Resolving Agent acid_base->recovered_agent

Figure 1: Workflow of Chemical Resolution via Diastereomeric Crystallization.

While specific protocols for the diastereomeric resolution of Vince Lactam are not widely published, likely due to the prevalence of more efficient enzymatic methods on an industrial scale, a general procedure can be outlined based on established principles.

  • Salt Formation: A solution of racemic Vince Lactam in a suitable solvent (e.g., ethanol, methanol) is treated with a stoichiometric amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid).

  • Crystallization: The solution is slowly cooled or allowed to evaporate to induce the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can facilitate this process.

  • Isolation: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., NaOH) to neutralize the chiral acid and liberate the free enantiomer of Vince Lactam, which can be extracted with an organic solvent.

  • Recovery of Resolving Agent: The aqueous layer containing the salt of the resolving agent can be acidified to recover the chiral resolving agent for reuse.

Enzymatic Resolution: The Precision of Biocatalysis

Enzymatic kinetic resolution has emerged as the preferred industrial method for producing enantiomerically pure Vince Lactam.[1] This technique utilizes enzymes, most notably γ-lactamases, which are highly stereoselective catalysts. These enzymes selectively catalyze the hydrolysis of one enantiomer of the racemic lactam, leaving the other, unreacted enantiomer in high enantiomeric purity.

The choice of enzyme determines which enantiomer is hydrolyzed. For instance, a (+)-γ-lactamase will hydrolyze (+)-Vince Lactam, allowing for the isolation of (-)-Vince Lactam. Conversely, a (-)-γ-lactamase will act on (-)-Vince Lactam, yielding (+)-Vince Lactam.

The core principle of kinetic resolution is the differential rate of reaction of two enantiomers with a chiral catalyst. The enzyme's active site is a chiral environment that preferentially binds and transforms one enantiomer over the other.

racemic_vl Racemic Vince Lactam ((+)-VL and (-)-VL) reaction Enzymatic Hydrolysis racemic_vl->reaction enzyme Enzyme (e.g., (+)-γ-Lactamase) enzyme->reaction unreacted Unreacted Enantiomer ((-)-Vince Lactam) reaction->unreacted Remains hydrolyzed Hydrolyzed Product (from (+)-Vince Lactam) reaction->hydrolyzed Consumed separation Separation unreacted->separation hydrolyzed->separation pure_vl Pure (-)-Vince Lactam separation->pure_vl

Figure 2: Workflow of Enzymatic Kinetic Resolution.

The following is a representative protocol for the enzymatic kinetic resolution of racemic Vince Lactam.

  • Biocatalyst Preparation: The γ-lactamase can be used as a purified enzyme, an immobilized enzyme for easier recovery and reuse, or as whole cells expressing the enzyme.

  • Reaction Setup: Racemic Vince Lactam is dissolved in an aqueous buffer at the optimal pH for the enzyme's activity.

  • Enzymatic Reaction: The enzyme preparation is added to the substrate solution, and the mixture is incubated at the optimal temperature with gentle agitation. The progress of the reaction is monitored by techniques such as HPLC to determine the conversion and enantiomeric excess of the remaining substrate.

  • Reaction Quenching and Product Isolation: Once the desired conversion (typically close to 50%) is reached, the reaction is stopped, often by adjusting the pH or by removing the enzyme (if immobilized). The unreacted, enantiomerically pure Vince Lactam is then extracted from the aqueous phase using an organic solvent.

  • Purification: The extracted product can be further purified by standard techniques like crystallization or chromatography.

Lipases are another class of enzymes that can be employed for the resolution of Vince Lactam derivatives, often through enantioselective acylation or deacylation reactions.

Head-to-Head Comparison: Performance Metrics

The choice between chemical and enzymatic resolution hinges on several key performance indicators. The following table summarizes these metrics based on available data and established principles.

ParameterChemical Resolution (Diastereomeric Crystallization)Enzymatic Resolution (γ-Lactamase)
Enantiomeric Excess (e.e.) Variable, often requires multiple recrystallizations to achieve >99% e.e.Typically high, often >99% e.e. in a single step.[1]
Yield Theoretically limited to <50% for the desired enantiomer per cycle.Theoretically limited to 50% for the desired enantiomer.
Reaction Conditions Can involve harsh conditions (e.g., strong acids/bases, organic solvents).Mild conditions (aqueous buffer, near-neutral pH, ambient temperature).[2]
Scalability Can be challenging to scale up due to crystallization complexities.Readily scalable, especially with immobilized enzymes.
Environmental Impact Generates significant solvent waste and requires recovery of the resolving agent."Greener" process with less waste, often performed in water.[2]
Substrate Scope Generally applicable to compounds that can form salts.Highly specific to the target substrate and enantiomer.
Cost Can be cost-effective at smaller scales, but resolving agents can be expensive.Initial enzyme cost can be higher, but reusability of immobilized enzymes and milder conditions can lead to lower overall process costs at industrial scale.[3][4]
Process Control Crystallization can be difficult to control and reproduce.Enzymatic reactions are generally more reproducible and easier to monitor.

Practical Considerations for the Researcher

When to Consider Chemical Resolution:

  • Small-scale synthesis: For laboratory-scale preparations where the cost of developing an enzymatic process may not be justified.

  • Proof-of-concept studies: To quickly obtain a small amount of enantiomerically enriched material for initial biological testing.

When to Opt for Enzymatic Resolution:

  • Industrial and large-scale synthesis: The high selectivity, mild conditions, and scalability make it the method of choice for manufacturing.[1]

  • High enantiopurity requirements: When achieving >99% e.e. in a single, efficient step is critical.

  • Green chemistry initiatives: To minimize environmental impact by reducing solvent usage and waste generation.

  • Process robustness and reproducibility: When consistent and predictable results are necessary for a manufacturing process.

The Future of Vince Lactam Resolution: A Concluding Perspective

While chemical resolution via diastereomeric crystallization remains a valid and useful technique in the synthetic chemist's toolbox, the industrial-scale production of enantiomerically pure Vince Lactam has largely been driven by the advancements in biocatalysis. The superior enantioselectivity, milder reaction conditions, and improved sustainability of enzymatic methods, particularly those employing γ-lactamases, have made them the dominant force in this field.

Ongoing research in protein engineering continues to enhance the properties of these enzymes, leading to greater stability, activity, and even altered stereoselectivity to meet specific synthetic needs. As the demand for chiral pharmaceuticals continues to grow, the synergy between organic synthesis and biotechnology, as exemplified by the enzymatic resolution of Vince Lactam, will undoubtedly play an increasingly vital role in the development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Alternative Precursors in Carbocyclic Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Furanose - The Imperative for Stable and Potent Nucleoside Analogues

Carbocyclic nucleosides, synthetic analogues of natural nucleosides where the furanose ring oxygen is replaced by a methylene group, represent a cornerstone in the development of antiviral and anticancer therapeutics.[1][2] This structural modification imparts significant chemical and metabolic stability by eliminating the labile N-glycosidic bond, rendering them resistant to enzymatic cleavage by phosphorylases and hydrolases.[1][3] The resulting carbocyclic framework often retains the ability to be recognized and processed by viral or cellular enzymes, leading to potent biological activity.[3] Prominent examples include the anti-HIV agents Carbovir and Abacavir, which underscore the clinical success of this class of molecules.[1][4]

The synthetic challenge in constructing these molecules lies in the stereocontrolled formation of the carbocyclic core and its subsequent coupling with a nucleobase. Traditional synthetic routes have often relied on a limited set of precursors. However, the demand for novel, structurally diverse, and stereochemically pure carbocyclic nucleosides has driven the exploration of a wide array of alternative starting materials. This guide provides a comparative overview of these alternative precursors, offering experimental insights into their synthetic utility, efficiency, and stereochemical outcomes. We will delve into the strategic advantages of each precursor class, supported by experimental data and detailed protocols, to empower researchers in drug discovery and development to make informed decisions in their synthetic campaigns.

Navigating the Synthetic Landscape: A Comparison of Precursor Strategies

The synthesis of carbocyclic nucleosides can be broadly categorized into two main strategies: linear and convergent synthesis.[3][5]

  • Linear Synthesis: This approach involves the sequential construction of the heterocyclic base onto a pre-functionalized carbocyclic amine precursor.[3]

  • Convergent Synthesis: In this more flexible strategy, a fully formed nucleobase is coupled with a suitably activated carbocyclic precursor.[3][5]

The choice of precursor is intrinsically linked to the chosen synthetic strategy and is a critical determinant of the overall efficiency and stereochemical purity of the final product. This guide will focus on the precursors themselves as the starting point for comparison.

I. Cyclopentane Derivatives: The Workhorse Precursors

Functionalized cyclopentanes are the most extensively studied precursors for the synthesis of five-membered carbocyclic nucleosides. Their prevalence stems from their direct structural analogy to the furanose ring.

A. Cyclopentenyl Halides and Related Electrophiles

Simple cyclopentenyl halides, such as cyclopentenyl chloride, serve as straightforward electrophilic partners for coupling with nucleobases.[6] This approach is often used for the synthesis of simpler analogues.

B. Cyclopentanones: A Versatile Ketone Approach

Cyclopentanone derivatives offer a versatile entry point for the synthesis of carbocyclic C-nucleosides. Nucleophilic addition of organometallic reagents to the ketone can introduce the nucleobase or a precursor to it.[7] For instance, the synthesis of a stable enol triflate from a cyclopentanone intermediate enables Suzuki coupling for the modular synthesis of carbocyclic C-nucleosides.[7]

C. Chiral Cyclopentylamines: A Convergent Strategy

Chiral cyclopentylamine derivatives are key precursors in convergent syntheses. These building blocks, often prepared through multi-step sequences or resolutions, allow for the late-stage introduction of the nucleobase. A stereoselective synthesis of chiral cyclopentylamine derivatives of the nucleoside Q precursor (PreQ0) has been accomplished, highlighting the utility of this approach for preparing complex analogues.[8][9]

II. Sugar-Derived Precursors: Harnessing the Chiral Pool

The "chiral pool" refers to the collection of abundant, enantiopure natural products that can be used as starting materials in synthesis.[10] Sugars, such as D-ribose, are prime examples and offer a powerful and cost-effective way to introduce the desired stereochemistry into the carbocyclic core.[11][12]

A. From D-Ribose to Carbocyclic Cores

D-ribose can be transformed into key intermediates for carbocyclic nucleoside synthesis through a series of chemical modifications. For example, D- and L-cyclopent-2-enone, versatile intermediates, have been synthesized in six steps from D-ribose.[11] Intramolecular cyclopropanation of sugar-derived unsaturated diazo compounds can also lead to bicyclo[3.1.0]hexane derivatives, which serve as valuable carbocyclic nucleoside precursors.[13]

B. Comparative Performance of Sugar-Derived Precursors

The primary advantage of using sugars as precursors is the inherent stereocontrol. The chiral centers of the sugar are strategically manipulated to set the stereochemistry of the final carbocyclic nucleoside.

Precursor ApproachKey IntermediateReported Overall YieldStereoselectivityReference
D-Ribose derivedCyclopent-2-enoneNot explicitly stated for full synthesisHigh (inherent from starting material)[11]
Sugar-derived diazo compoundBicyclo[3.1.0]hexaneVaries with substrateHigh (stereospecific cyclopropanation)[13]
Chiral pool derived fluorinated intermediate6′-(R)-monofluoro- and 6′-gem-difluorouridines66% (for a 3-step sequence)Diastereoselective conjugate addition[14]

III. Chemoenzymatic Synthesis: The Power of Biocatalysis

Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical synthesis to produce enantiomerically pure building blocks.[15][16] This strategy is particularly effective for resolving racemic mixtures or creating chiral centers from prochiral starting materials.

A. Enzymatic Desymmetrization of Meso Compounds

Lipases, such as Rhizopus delemar lipase (RDL), have been successfully employed for the asymmetric hydrolysis of meso-3,5-bis(acetoxymethyl)cyclopentenes.[15] This enzymatic resolution provides access to chiral building blocks that are then converted into carbocyclic nucleosides. This method has been applied to the formal synthesis of (-)-Carbovir.[15]

B. Performance Metrics in Chemoenzymatic Routes

The key performance indicators for chemoenzymatic steps are the enantiomeric excess (e.e.) of the product and the chemical yield.

Enzymatic StepSubstrateEnzymeProductEnantiomeric Excess (e.e.)YieldReference
Asymmetric Hydrolysismeso-3,5-bis(acetoxymethyl)cyclopenteneRhizopus delemar LipaseChiral monoacetate>95%High[15]

IV. Alternative Ring Systems: Expanding the Carbocyclic Scaffold

While cyclopentane rings are the most common, carbocyclic nucleosides incorporating cyclobutane and cyclopropane rings have also been synthesized, offering novel structural diversity.[4][17]

A. Cyclobutane Precursors

The synthesis of cyclobutane analogues often involves the coupling of a functionalized cyclobutanone with the desired nucleobase, followed by reduction of the ketone. For example, a mixture of purine carbocyclic nucleosides was obtained in a 96.3% yield from the debenzoylation of the corresponding N-9 substituted cyclobutanol derivatives.[4]

B. Cyclopropane Precursors

Chiral cyclopropyl pyrimidine nucleoside analogues have been synthesized via highly enantioselective intermolecular cyclopropanation reactions of N1-vinylpyrimidines with α-diazoesters, catalyzed by a chiral ruthenium(II)-phenyloxazoline complex.[17] This method provides access to these constrained analogues in good yields (71-96%) and with high diastereo- and enantioselectivities.[17]

Experimental Protocols

Protocol 1: Chemoenzymatic Asymmetric Hydrolysis of a meso-Diacetate

This protocol is adapted from the synthesis of a chiral building block for carbocyclic nucleosides.[15]

  • To a solution of meso-3,5-bis(acetoxymethyl)cyclopentene (1.0 g, 4.4 mmol) in a phosphate buffer (0.1 M, pH 7.0, 50 mL) is added Rhizopus delemar lipase (RDL, 500 mg).

  • The mixture is vigorously stirred at room temperature and the reaction progress is monitored by TLC.

  • Upon completion (typically 24-48 hours), the reaction mixture is filtered to remove the enzyme.

  • The filtrate is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the chiral monoacetate.

Protocol 2: Convergent Synthesis of a PreQ0 Analogue

This protocol illustrates a key coupling step in a convergent synthesis.[8]

  • To a solution of the chiral aminocyclopentanetriol derivative hydrochloride salt (1.0 eq) in 1,4-dioxane is added N,N-diisopropylethylamine (3.0 eq).

  • The chloro-pyrrolo[2,3-d]pyrimidine intermediate (1.1 eq) is added, and the reaction mixture is heated to reflux.

  • The reaction is monitored by LC-MS. Upon completion, the solvent is removed in vacuo.

  • The residue is dissolved in methanol, and a solution of sodium methoxide in methanol (5.0 eq) is added.

  • The mixture is stirred at room temperature until all protecting groups are cleaved.

  • The reaction is quenched by the addition of water, and the product is purified by reverse-phase HPLC.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_cyclopentane Cyclopentane Precursors cluster_sugar Sugar-Derived Precursors (Chiral Pool) cluster_chemoenzymatic Chemoenzymatic Approach cluster_alternative_rings Alternative Ring Precursors Cyclopentenyl Halide Cyclopentenyl Halide Carbocyclic Nucleoside Carbocyclic Nucleoside Cyclopentenyl Halide->Carbocyclic Nucleoside Nucleobase Coupling Cyclopentanone Cyclopentanone Cyclopentanone->Carbocyclic Nucleoside Nucleophilic Addition/Coupling Chiral Cyclopentylamine Chiral Cyclopentylamine Chiral Cyclopentylamine->Carbocyclic Nucleoside Nucleobase Coupling D-Ribose D-Ribose Chiral Carbocycle Chiral Carbocycle D-Ribose->Chiral Carbocycle Sugar Diazo Compound Sugar Diazo Compound Sugar Diazo Compound->Chiral Carbocycle meso-Diacetate meso-Diacetate Chiral Building Block Chiral Building Block meso-Diacetate->Chiral Building Block Enzymatic Resolution Cyclobutanone Cyclobutanone Carbocyclic Nucleoside (4-membered) Carbocyclic Nucleoside (4-membered) Cyclobutanone->Carbocyclic Nucleoside (4-membered) Coupling & Reduction N1-Vinylpyrimidine N1-Vinylpyrimidine Carbocyclic Nucleoside (3-membered) Carbocyclic Nucleoside (3-membered) N1-Vinylpyrimidine->Carbocyclic Nucleoside (3-membered) Asymmetric Cyclopropanation Chiral Carbocycle->Carbocyclic Nucleoside Chiral Building Block->Carbocyclic Nucleoside

Caption: Synthetic pathways to carbocyclic nucleosides from various alternative precursors.

Conclusion and Future Outlook

The exploration of alternative precursors has significantly broadened the horizons of carbocyclic nucleoside synthesis. While traditional cyclopentane-based routes remain valuable, the strategic use of sugar-derived precursors from the chiral pool offers an elegant solution to the challenge of stereocontrol. Furthermore, the integration of chemoenzymatic methods provides a powerful tool for accessing enantiomerically pure building blocks that are otherwise difficult to obtain. The development of synthetic routes to carbocyclic nucleosides with alternative ring sizes, such as cyclobutane and cyclopropane analogues, opens up new avenues for probing structure-activity relationships and discovering novel therapeutic agents.

Future efforts in this field will likely focus on the development of more convergent and atom-economical synthetic strategies. The discovery of novel enzymatic transformations and the engineering of existing enzymes will continue to enhance the efficiency of chemoenzymatic routes. As our understanding of the biological targets of nucleoside analogues deepens, the demand for a diverse array of carbocyclic nucleosides will undoubtedly grow, making the continued innovation in precursor development a critical endeavor for the drug discovery community.

References

A Senior Application Scientist's Guide to the Validation of HPLC Methods for Vince Lactam Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of chiral building blocks is paramount. Vince Lactam, or (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, stands as a critical precursor in the synthesis of numerous carbocyclic nucleoside analogues, including the blockbuster antiviral drug Abacavir.[1][2] The therapeutic efficacy and safety of such drugs are often confined to a single enantiomer, rendering the accurate determination of enantiomeric purity a non-negotiable aspect of quality control.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of Vince Lactam. We will delve into the validation of a robust chiral HPLC method, underpinned by the principles of scientific integrity and regulatory compliance. Furthermore, we will compare this validated method against alternative analytical techniques, offering supporting experimental data and field-proven insights to aid in your selection of the most appropriate methodology.

The Criticality of Enantiomeric Purity in Vince Lactam

The biological activity of chiral molecules is intrinsically linked to their three-dimensional structure. In the case of Vince Lactam's derivatives, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or, in the worst-case scenario, contribute to toxicity.[1] Therefore, regulatory bodies mandate stringent control over the enantiomeric composition of chiral drug substances. This necessitates the development and validation of analytical methods capable of accurately and reliably quantifying the enantiomeric excess.

Chiral HPLC: The Workhorse for Enantiomeric Separations

High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is the most widely adopted technique for the separation and quantification of enantiomers in the pharmaceutical industry.[][4] The underlying principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase. This transient formation of diastereomeric complexes leads to different retention times, allowing for their separation and individual quantification.[5]

Method Development Strategy for Vince Lactam

The development of a successful chiral HPLC method often involves screening a variety of CSPs and mobile phases.[6][7][8] For a compound like Vince Lactam, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are excellent starting points due to their broad applicability.[9]

A typical screening process would involve:

  • Column Selection: Screening a set of columns with different polysaccharide-based CSPs (e.g., Chiralpak® series).

  • Mobile Phase Screening: Evaluating different mobile phase compositions, typically a mixture of a non-polar solvent (like n-hexane) and an alcohol (such as isopropanol or ethanol).[10]

  • Optimization: Fine-tuning the mobile phase composition, flow rate, and column temperature to achieve optimal resolution and analysis time.[6]

Validation of the Chiral HPLC Method: A Self-Validating System

Once a suitable chiral HPLC method is developed, it must be rigorously validated to ensure its performance is reliable and reproducible. The validation process should adhere to the guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[11][12][13][14]

The validation of an analytical method for enantiomeric purity is a holistic process where each parameter contributes to the overall trustworthiness of the results.

HPLC_Method_Validation_Workflow cluster_Development Method Development cluster_Validation Method Validation (ICH Q2(R1)) cluster_Implementation Routine Use Dev Method Development & Optimization Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Analysis & System Suitability Rob->Routine

Caption: Workflow for HPLC Method Validation.

Experimental Protocol: Validation of a Chiral HPLC Method for Vince Lactam

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm)[15]

  • Mobile Phase: n-Hexane: Isopropanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

1. Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol:

    • Inject a solution of the racemic Vince Lactam to demonstrate the separation of the two enantiomers.

    • Inject a blank solution (mobile phase) to ensure no interfering peaks are present at the retention times of the enantiomers.

    • Inject a solution of the desired enantiomer (if available as a pure standard) and a solution of the undesired enantiomer to confirm their respective retention times.

2. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a series of solutions of the undesired enantiomer in the presence of a fixed concentration of the desired enantiomer, covering a range from the reporting limit to 150% of the specification limit for the impurity.

    • Inject each solution in triplicate.

    • Plot the peak area of the undesired enantiomer against its concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

ParameterAcceptance CriteriaTypical Result
Correlation Coefficient (r²)≥ 0.9990.9998
y-interceptClose to zero125.3
Range0.1% to 1.5% of the nominal concentrationMet

3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare spiked samples by adding known amounts of the undesired enantiomer to the desired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze each sample in triplicate.

    • Calculate the percentage recovery of the spiked undesired enantiomer.

Spiked LevelMean Recovery (%)%RSD
50%99.80.9
100%101.20.7
150%100.50.8

4. Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.[14]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six individual preparations of a sample containing the undesired enantiomer at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the relative standard deviation (%RSD) for the results.

Precision LevelAcceptance Criteria (%RSD)Typical Result (%RSD)
Repeatability≤ 5.0%1.2%
Intermediate Precision≤ 10.0%2.5%

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

    • Alternatively, determine the concentration that gives a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

ParameterTypical Result (µg/mL)
LOD1.2
LOQ4.3

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • Mobile phase composition (e.g., ±2% isopropanol)

      • Flow rate (e.g., ±0.1 mL/min)

      • Column temperature (e.g., ±2°C)

    • Analyze a system suitability solution under each of the modified conditions and evaluate the impact on resolution and retention times.

Comparison with Alternative Analytical Techniques

While chiral HPLC is a powerful and widely used technique, other methods can also be employed for the determination of enantiomeric purity. The choice of method often depends on factors such as the nature of the analyte, the required sensitivity, sample throughput, and available instrumentation.[15]

Validation_Parameters Validation Validation Parameters (ICH Q2(R1)) Specificity Specificity (Discrimination) Validation->Specificity Linearity Linearity (Proportionality) Validation->Linearity Accuracy Accuracy (Trueness) Validation->Accuracy Precision Precision (Agreement) Validation->Precision LOD LOD (Detection Limit) Validation->LOD LOQ LOQ (Quantitation Limit) Validation->LOQ Robustness Robustness (Reliability) Validation->Robustness

Caption: Key Validation Parameters.

Supercritical Fluid Chromatography (SFC)

SFC is a form of normal phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[16] It has emerged as a powerful alternative to HPLC for chiral separations.[17][18]

  • Advantages:

    • Faster Separations: The low viscosity of supercritical fluids allows for higher flow rates and faster analysis times.[17][19]

    • Greener Chemistry: The use of CO2 as the primary mobile phase significantly reduces the consumption of organic solvents.[18]

    • Reduced Costs: Lower solvent consumption leads to reduced purchasing and disposal costs.[19]

  • Disadvantages:

    • Instrumentation: Requires specialized SFC instrumentation.[16]

    • Polar Compounds: Can be challenging for highly polar compounds without the use of modifiers.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte.[20][21][22][23]

  • Advantages:

    • High Efficiency: Generates very sharp peaks, leading to excellent resolution.[23]

    • Low Sample and Reagent Consumption: Utilizes minute quantities of sample and reagents, making it a cost-effective and environmentally friendly technique.[24]

    • Versatility: A wide variety of chiral selectors can be used.[20][21]

  • Disadvantages:

    • Sensitivity: UV detection can be less sensitive compared to HPLC due to the short path length of the capillary.

    • Reproducibility: Can be more susceptible to variations in buffer composition and capillary surface chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric purity, typically by using a chiral derivatizing agent or a chiral solvating agent to induce chemical shift differences between the enantiomers.[25][26][27][28][29]

  • Advantages:

    • Direct Measurement: Provides a direct measure of the enantiomeric ratio without the need for chromatographic separation.[25]

    • No Reference Standards Required (for some methods): Can determine enantiomeric excess without needing pure enantiomeric standards.

  • Disadvantages:

    • Sensitivity: Generally less sensitive than chromatographic methods, making it challenging to quantify low levels of the undesired enantiomer.[15]

    • Resolution: Overlapping signals can complicate quantification.

    • Derivatization: May require derivatization, which can introduce additional steps and potential for error.[25]

Comparative Overview of Analytical Techniques
ParameterChiral HPLCChiral SFCChiral CENMR Spectroscopy
Principle Differential partitioning with a CSPDifferential partitioning with a CSP in a supercritical fluidDifferential electrophoretic mobility with a chiral selectorDiastereomeric differentiation in a magnetic field
Resolution Good to ExcellentGood to ExcellentExcellentVariable, depends on chemical shift difference
Analysis Time 10 - 30 min2 - 10 min5 - 20 min5 - 15 min
Solvent Consumption Moderate to HighVery LowExtremely LowLow
Sensitivity (LOQ) ~0.05%~0.05%~0.1%~0.5%
Instrumentation Standard HPLCSpecialized SFCCE systemNMR spectrometer
Key Advantage Robust, widely available, well-establishedFast, green, low costHigh efficiency, low consumptionDirect measurement, no separation needed
Key Disadvantage Higher solvent consumptionSpecialized equipmentLower sensitivity with UV, reproducibility can be an issueLower sensitivity, potential for peak overlap

Conclusion

The validation of a chiral HPLC method for the enantiomeric purity of Vince Lactam is a critical step in ensuring the quality and safety of pharmaceuticals derived from this important building block. A well-validated HPLC method provides a robust and reliable means for routine quality control. While chiral HPLC remains the gold standard, alternative techniques such as SFC, CE, and NMR offer distinct advantages in specific contexts. The selection of the most appropriate analytical technique should be based on a thorough evaluation of the specific requirements of the analysis, including speed, sensitivity, cost, and available resources. This guide provides the foundational knowledge and practical insights to empower researchers and scientists to make informed decisions in the crucial task of ensuring the enantiomeric purity of Vince Lactam.

References

A Comparative Guide to the Synthetic Strategies for 2-Azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-azabicyclo[2.2.1]heptane framework is a rigid, bicyclic scaffold that has garnered significant attention from the medicinal chemistry community. Its unique conformational constraints and stereochemical complexity make it a valuable building block in the design of novel therapeutics. Derivatives of this scaffold have shown potent activity as ligands for nicotinic acetylcholine receptors (nAChRs) and as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1][2] This guide provides a comparative overview of the most prominent synthetic strategies for accessing this privileged scaffold, offering insights into the mechanistic rationale, practical considerations, and relative performance of each approach to aid researchers in selecting the optimal route for their specific drug discovery endeavors.

Introduction to a Privileged Scaffold

The significance of the 2-azabicyclo[2.2.1]heptane core is perhaps best exemplified by its presence in the natural product epibatidine, a potent analgesic isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor.[3][4] While epibatidine's high toxicity has precluded its direct clinical use, its discovery spurred the development of numerous synthetic analogues with improved therapeutic indices.[1][4][5] The rigid bicyclic structure locks the nitrogen atom and its substituents in a well-defined spatial orientation, which is crucial for precise interactions with biological targets. This guide will delve into the primary retrosynthetic disconnections and forward synthetic approaches that have been successfully employed to construct this valuable motif.

Core Synthetic Strategies: A Head-to-Head Comparison

The construction of the strained 2-azabicyclo[2.2.1]heptane ring system can be broadly categorized into several key strategies. Here, we compare the most influential and widely adopted methods, highlighting their strengths and limitations with supporting data.

The Aza-Diels-Alder Reaction: A Classic Cycloaddition Approach

The [4+2] cycloaddition between an azadienophile and a diene, or an aza-diene and a dienophile, stands as one of the most direct and convergent methods for assembling the bicyclic core. A common variant involves the reaction of an N-protected imine with cyclopentadiene.

Mechanistic Insight: This pericyclic reaction proceeds through a concerted mechanism, allowing for the simultaneous formation of two new carbon-carbon bonds and the stereospecific creation of up to four contiguous stereocenters. The use of chiral auxiliaries on the nitrogen or the imine carbon, or the employment of chiral Lewis or Brønsted acid catalysts, can effectively control the facial selectivity of the cycloaddition, leading to high enantiomeric excesses.[6][7]

Workflow: Asymmetric Aza-Diels-Alder Reaction

cluster_reactants Reactants cluster_catalysis Catalysis cluster_reaction Reaction cluster_product Product Cyclopentadiene Cyclopentadiene Cycloaddition [4+2] Cycloaddition Cyclopentadiene->Cycloaddition Imine Chiral Imine (with auxiliary) Imine->Cycloaddition Catalyst Brønsted or Lewis Acid Catalyst Catalyst->Cycloaddition Lowers LUMO of imine Cycloadduct Diastereomerically Enriched 2-Azabicyclo[2.2.1]heptene Cycloaddition->Cycloadduct cluster_start Starting Material cluster_reaction Reaction cluster_product Product Precursor cis-1-Amino-4-(leaving group)- cyclohexane derivative Cyclization Intramolecular SN2 Attack Precursor->Cyclization Base Base (e.g., NaH) Base->Cyclization Deprotonates Amine Product 2-Azabicyclo[2.2.1]heptane Cyclization->Product cluster_start Starting Material cluster_reaction Reaction cluster_product Product Diene Acyclic Diene Precursor (e.g., substituted cyclopentane) RCM Ring-Closing Metathesis Diene->RCM Catalyst Grubbs' Catalyst Catalyst->RCM Product 2-Azabicyclo[2.2.1]heptene derivative RCM->Product

References

A Senior Application Scientist's Guide to the Synthetic Utility of Vince Lactam in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Strained Bicyclic Lactam

In the landscape of medicinal chemistry, certain molecular scaffolds rise to prominence not for their intrinsic biological activity, but for their exceptional utility as synthetic building blocks. 2-Azabicyclo[2.2.1]hept-5-en-3-one, known colloquially as Vince Lactam, is a paramount example of such a scaffold.[1] Named for its champion, Dr. Robert Vince, this strained bicyclic γ-lactam is a masterclass in chemical potential, embedding a rigid cyclopentane framework, a reactive olefin, and a modifiable lactam into a single, compact structure.[1][2] Its true power lies in its role as a chiral synthon, providing a stereochemically defined foundation for complex molecules.

This guide provides an in-depth assessment of the synthetic utility of Vince Lactam, comparing its application and performance with alternative synthetic strategies. We will explore the causality behind its widespread adoption, particularly in the synthesis of blockbuster antiviral drugs, and provide the experimental details necessary for researchers to leverage its full potential.

Part 1: Accessing Chirality - The Gateway Resolution

The commercial availability of Vince Lactam as a racemic mixture necessitates a robust and scalable method for resolving its enantiomers. The (-)-enantiomer is the key precursor for the synthesis of crucial carbocyclic nucleoside analogues like Abacavir and Carbovir.[3] While classical resolution methods exist, the field has overwhelmingly adopted enzymatic kinetic resolution for its efficiency, environmental friendliness, and exceptional stereoselectivity.[4][5]

The underlying principle of this process is the stereospecific hydrolysis of the (+)-enantiomer by a (+)-γ-lactamase, leaving the desired, unreacted (-)-Vince Lactam in high enantiomeric excess.[4] The choice of enzyme is critical and is dictated by factors such as enantioselectivity (E-value), stability, and activity under process conditions.

Comparative Analysis of Industrial γ-Lactamases

The table below compares various microbial γ-lactamases used for the kinetic resolution of (±)-Vince Lactam, demonstrating the variance in performance that guides catalyst selection in an industrial setting.

Enzyme SourceTypeKey Performance MetricsResultReference
Microbacterium hydrocarbonoxydans(+)-γ-LactamaseHigh activity but moderate enantioselectivity (E ≈ 6).Requires protein engineering to be suitable for industrial use.[3]
Bradyrhizobium japonicum USDA 6(+)-γ-LactamaseHigh enantioselectivity (>99% ee for (-)-lactam).Achieves ~49% conversion, nearing the theoretical maximum for kinetic resolution.[3]
Rhodococcus globerulusAmidaseExcellent enantioselectivity for the amino acid product.Provides an alternative where the hydrolyzed product is the target.[4]
Sulfolobus solfataricus P2(+)-γ-LactamaseThermostable, active at high temperatures (e.g., 80 °C).Allows for faster reaction times and reduced microbial contamination risk.[4]

Expert Insight: The preference for enzymatic resolution is a clear example of green chemistry principles in action. This method avoids harsh chemical reagents and multiple protection/deprotection steps often associated with classical resolutions. The high enantiomeric excess (>99% ee) achieved is critical, as even small impurities of the undesired enantiomer can lead to significant side effects or reduced efficacy in the final active pharmaceutical ingredient (API).

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-Vince Lactam

This protocol is a representative example for the preparative-scale resolution using a whole-cell biocatalyst overexpressing a (+)-γ-lactamase.

Objective: To obtain (-)-2-azabicyclo[2.2.1]hept-5-en-3-one with >99% enantiomeric excess.

Materials:

  • (±)-Vince Lactam (rac-1)

  • E. coli whole cells expressing a suitable (+)-γ-lactamase (e.g., from B. japonicum)

  • Phosphate buffer (100 mM, pH 7.5)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Temperature-controlled reactor/shaker

Procedure:

  • Reaction Setup: Suspend (±)-Vince Lactam (e.g., 10 g, 91.6 mmol) in 200 mL of phosphate buffer (pH 7.5) in a 500 mL reactor vessel.

  • Biocatalyst Addition: Add the wet cell paste of the recombinant E. coli (e.g., 2 g) to the lactam suspension.

  • Incubation: Agitate the mixture at a constant temperature (e.g., 30-37 °C) and monitor the reaction progress using chiral HPLC. The reaction is complete when ~50% conversion is reached, indicating complete hydrolysis of the (+)-enantiomer. This typically takes 4-8 hours.

  • Work-up: Once the target conversion is achieved, centrifuge the reaction mixture to pellet the cells.

  • Extraction: Decant the supernatant and extract it three times with an equal volume of ethyl acetate (3 x 200 mL). The desired (-)-lactam is organic-soluble.

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (-)-Vince Lactam.

  • Purification & Analysis: The resulting white solid can be further purified by recrystallization if necessary. Confirm the enantiomeric excess (>99%) and chemical purity using chiral HPLC and ¹H NMR spectroscopy.

Part 2: The Cornerstone of Antiviral Synthesis

The primary driver for the widespread use of Vince Lactam is its role as a key intermediate in the synthesis of carbocyclic nucleoside analogues, a class of drugs that are mainstays in antiviral therapy.[6][7] These molecules mimic natural nucleosides but replace the furanose ring's oxygen with a methylene group, a modification that imparts resistance to enzymatic degradation by phosphorylases.[7]

Case Study: Synthesis of Abacavir

Abacavir (Ziagen®) is a potent reverse transcriptase inhibitor used in the treatment of HIV/AIDS.[3] The synthesis of its carbocyclic core relies critically on (-)-Vince Lactam to establish the correct stereochemistry.

The synthetic pathway leverages the inherent functionality of the lactam. The amide bond is opened to reveal a cis-1-amino-4-hydroxymethylcyclopent-2-ene derivative, which serves as the scaffold onto which the purine base is constructed.

Abacavir_Synthesis cluster_0 Core Synthesis from Vince Lactam cluster_1 Nucleobase Coupling & Final API VL (-)-Vince Lactam AA cis-γ-Amino Acid Intermediate VL->AA Prot_AA Protected Amino Alcohol AA->Prot_AA Purine 6-Chloropurine Intermediate Prot_AA->Purine Pyrimidine Pyrimidine Precursor Pyrimidine->Purine Abacavir Abacavir Purine->Abacavir

Caption: Synthetic pathway from (-)-Vince Lactam to Abacavir.

Authoritative Grounding: The elegance of this synthesis lies in its stereocontrol. The cis relationship between the amino and hydroxymethyl precursors is locked in by the bicyclic structure of the starting lactam.[8] Alternative syntheses, for instance, those starting from cyclopentadiene, often require more complex stereocontrol strategies and can suffer from lower overall yields. The Vince Lactam route provides a more convergent and efficient path to the desired carbocyclic core.[5]

Case Study: Synthesis of Peramivir

Peramivir is an intravenously administered neuraminidase inhibitor for treating influenza. Its synthesis also showcases the versatility of Vince Lactam, but in a different manner. Here, a derivative of the lactam acts as a dipolarophile in a key [3+2] cycloaddition reaction to construct the functionalized cyclopentane ring.[2] This highlights how the strained double bond can be used for carbon-carbon bond formation, not just as a precursor to be cleaved.

Part 3: Beyond Antivirals - A Scaffold for Diversity

While its fame is cemented in antiviral chemistry, the synthetic utility of Vince Lactam extends far beyond this single application. The olefinic bond is ripe for a wide array of chemical transformations, making the lactam a divergent starting point for various molecular frameworks.[2]

Divergent Synthetic Pathways

The diagram below illustrates how different reactions targeting the C=C bond of Vince Lactam lead to a diverse set of valuable chemical scaffolds.

Vince_Lactam_Diversity cluster_cleavage Oxidative Cleavage cluster_addition Addition Reactions cluster_other Other Functionalizations VL Vince Lactam DFI Diformyl Intermediate VL->DFI Ozonolysis Isox Fused Isoxazolines (Peramivir route) VL->Isox [3+2] Cycloaddition Aryl Arylated Lactams VL->Aryl Pd-catalyzed Hydroarylation GABA GABA-AT Inhibitors VL->GABA Glyco Glycosidase Inhibitors VL->Glyco PAA Piperidine γ-Amino Acids DFI->PAA Reductive Amination

Caption: Divergent synthetic utility of Vince Lactam.

Trustworthiness: Each of these pathways has been extensively validated in the literature. For example, oxidative cleavage of the olefin via ozonolysis, followed by double reductive amination, provides stereocontrolled access to complex piperidine derivatives.[2] Similarly, palladium-catalyzed hydroarylation reactions allow for the direct installation of aryl groups, creating constrained γ-amino acids that are valuable in peptidomimetics and as CNS-active compounds.[2][9]

Conclusion: A Privileged and Enduring Scaffold

Vince Lactam is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its rigid, bicyclic structure provides an elegant solution to the challenge of stereocontrol in the synthesis of cyclopentane-based molecules. While its primary application remains in the production of life-saving antiviral drugs like Abacavir, its synthetic versatility continues to be explored for the creation of novel therapeutic agents.[1][2][6] For medicinal chemists, Vince Lactam is not merely an alternative—it is often the most efficient and reliable starting point for accessing a rich and biologically relevant region of chemical space. Its enduring legacy is a lesson in how a single, well-designed molecule can profoundly impact drug discovery and development.

References

A Comparative Guide to the Synthesis of β-Lactams and γ-Lactams: Strategies, Mechanisms, and Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of nitrogen-containing heterocycles is a cornerstone of modern organic chemistry. Among these, β-lactams and γ-lactams represent two of the most vital scaffolds, forming the core of numerous antibiotics and serving as versatile synthetic intermediates. While structurally similar, the one-carbon difference between these four- and five-membered rings gives rise to profound distinctions in their stability, reactivity, and, consequently, the strategies employed for their synthesis. This guide provides an in-depth, objective comparison of the synthetic methodologies for β-lactams and γ-lactams, grounded in mechanistic principles and supported by experimental data.

Fundamental Differences: Ring Strain and Stability

The divergent synthetic landscapes of β- and γ-lactams are fundamentally rooted in their inherent ring strain. The four-membered β-lactam ring is significantly strained, with bond angles deviating substantially from the ideal sp³ and sp² geometries. This high ring strain renders the amide bond within the β-lactam highly susceptible to nucleophilic attack, a property ingeniously exploited in the mechanism of action of penicillin and other β-lactam antibiotics. From a synthetic perspective, this inherent instability presents both a challenge and an opportunity. The formation of the strained ring can be thermodynamically disfavored, often requiring specialized cycloaddition or cyclization strategies.

In contrast, the five-membered γ-lactam ring is considerably more stable, with bond angles that more closely approximate ideal values. This lower ring strain makes γ-lactams more akin to acyclic amides in their reactivity and stability. Consequently, their synthesis often relies on more conventional methods of amide bond formation, such as the intramolecular cyclization of γ-amino acids.

Synthetic Strategies for β-Lactams: Taming the Strained Ring

The construction of the high-energy β-lactam ring necessitates synthetic methods that can overcome the energetic barrier to its formation. Historically and in contemporary research, two approaches have proven particularly powerful: the Staudinger [2+2] cycloaddition and the Kinugasa reaction.

The Staudinger [2+2] Cycloaddition

First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains a cornerstone of β-lactam synthesis.[1] The reaction proceeds through a zwitterionic intermediate, followed by ring closure to form the 2-azetidinone ring.

Mechanism of the Staudinger Synthesis

The reaction is initiated by the nucleophilic attack of the imine nitrogen on the electrophilic carbonyl carbon of the ketene, forming a zwitterionic intermediate. Subsequent conrotatory electrocyclization of this intermediate furnishes the β-lactam. The stereochemical outcome (cis vs. trans) is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions.[2] Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.

Staudinger_Mechanism Imine Imine (R1-CH=N-R2) Zwitterion R1-CH(-)-N(+)(R2)-C(R3,R4)-C=O Imine->Zwitterion Nucleophilic Attack Ketene Ketene (R3,R4-C=C=O) Ketene->Zwitterion beta_Lactam β-Lactam Zwitterion->beta_Lactam Ring Closure

Caption: Mechanism of the Staudinger [2+2] Cycloaddition.

Experimental Protocol: Synthesis of a Monocyclic β-Lactam via Staudinger Cycloaddition

This protocol describes the synthesis of a substituted 2-azetidinone from an imine and an acid chloride (which generates the ketene in situ).

  • Materials:

    • Schiff base (imine) (1.0 eq)

    • Chloroacetyl chloride (1.2 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the Schiff base in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine dropwise to the stirred solution.

    • Slowly add a solution of chloroacetyl chloride in anhydrous DCM to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired β-lactam.

  • Characterization:

    • FTIR (KBr, cm⁻¹): A characteristic strong absorption band for the β-lactam carbonyl group is typically observed in the range of 1730-1770 cm⁻¹.[3]

    • ¹H NMR (CDCl₃, δ ppm): The protons on the β-lactam ring exhibit characteristic chemical shifts and coupling constants. For a 3-chloro-substituted β-lactam, the proton at C4 typically appears as a doublet around 4.6 ppm.[4]

    • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

The Kinugasa Reaction

The Kinugasa reaction is a copper(I)-catalyzed [3+2] cycloaddition of a nitrone and a terminal alkyne to form a β-lactam.[5] This reaction is highly valued for its ability to construct highly functionalized β-lactams, often with good stereocontrol.

Mechanism of the Kinugasa Reaction

The reaction is initiated by the formation of a copper(I) acetylide, which then undergoes a 1,3-dipolar cycloaddition with the nitrone to form a five-membered isoxazolidine intermediate. This intermediate then rearranges to furnish the β-lactam product.[6]

Kinugasa_Mechanism Nitrone Nitrone (R1-CH=N(+)(O-)-R2) Isoxazolidine Isoxazolidine Intermediate Nitrone->Isoxazolidine [3+2] Cycloaddition Alkyne Terminal Alkyne (R3-C≡CH) Alkyne->Isoxazolidine Cu(I) Acetylide beta_Lactam β-Lactam Isoxazolidine->beta_Lactam Rearrangement Intramolecular_Cyclization gamma_Amino_Acid γ-Amino Acid Tetrahedral_Intermediate Tetrahedral Intermediate gamma_Amino_Acid->Tetrahedral_Intermediate Intramolecular Nucleophilic Attack gamma_Lactam γ-Lactam Tetrahedral_Intermediate->gamma_Lactam Elimination of H₂O RCM_Mechanism Diene Acyclic Diene Metallacyclobutane Metallacyclobutane Diene->Metallacyclobutane [2+2] Cycloaddition Catalyst [M]=CH₂ Catalyst->Metallacyclobutane Cyclic_Alkene γ-Lactam Precursor Metallacyclobutane->Cyclic_Alkene Retro [2+2] Cycloaddition Ethylene Ethylene Metallacyclobutane->Ethylene

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince's Lactam)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-Azabicyclo[2.2.1]hept-5-en-3-one (CAS No. 49805-30-3), commonly known as Vince's Lactam. As a vital chiral building block in pharmaceutical synthesis, its proper management is paramount to ensuring laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven protocols that extend beyond basic safety data sheet (SDS) recommendations.

Core Hazard Assessment: Understanding the 'Why'

This compound is a bicyclic lactam that presents specific, well-documented hazards. A thorough understanding of its chemical profile is the foundation of safe handling and disposal. The primary risks associated with this compound are not extreme, but they demand rigorous adherence to safety protocols to mitigate potential harm.

The compound is classified under OSHA (29 CFR 1910.1200) as hazardous.[1] The key hazard statements are:

  • H302: Harmful if swallowed. [2][3][4][5] Ingestion can lead to moderate acute toxicity.

  • H317: May cause an allergic skin reaction. [1][2][3][4][5] This is a significant concern, as repeated or prolonged contact can lead to sensitization, where subsequent exposures to even minute quantities can trigger a pronounced allergic response, such as a rash, itching, or swelling.[1]

  • H318: Causes serious eye damage. [4][5] Direct contact with the eyes can result in severe irritation and potential long-term damage.

The causality for these hazards lies in its structure as a reactive lactam. While essential for its synthetic utility, the strained ring system can interact with biological macromolecules, leading to the observed toxicity and sensitization. Therefore, all procedures must be designed to prevent direct physical contact, ingestion, and inhalation of dusts.

Key Chemical and Toxicological Data
PropertyValueSource
Molecular Formula C₆H₇NO[1][4]
Molecular Weight 109.13 g/mol [1][4]
Appearance Solid[6]
Acute Oral Toxicity (LD50) 671 mg/kg (Rat)[6]
Acute Dermal Toxicity (LD50) > 2000 mg/kg (Rat)[6]
Hazard Statements H302, H317, H318[3][4][5]
Signal Word Warning / Danger[1][3][4]

Mandatory Personal Protective Equipment (PPE)

Based on the hazard assessment, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

  • Hand Protection : Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Given the risk of skin sensitization, proper glove removal technique (without touching the outer surface) is critical to avoid cross-contamination.[2] Contaminated gloves must be disposed of as hazardous waste.

  • Eye/Face Protection : Use tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] When handling larger quantities or if there is a significant risk of dust generation, a full-face shield is required to protect against splashes and airborne particles.

  • Skin and Body Protection : A standard laboratory coat is mandatory. For tasks with a higher risk of contamination, such as large-scale transfers or spill cleanup, wear impervious clothing or a disposable chemical-resistant suit.[6]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid breathing dust.[2] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with a particulate filter (conforming to EN 143) is necessary.[1]

Spill Management Protocol

Accidents happen, but a robust and rehearsed spill response plan can prevent a minor incident from escalating.

Step-by-Step Spill Cleanup:
  • Evacuate and Secure : Immediately alert others in the vicinity. If the spill is large, evacuate the immediate area. Restrict access to non-essential personnel.[3]

  • Don PPE : Before attempting any cleanup, don the full PPE described in Section 2, including respiratory protection.

  • Containment : Prevent the spread of the solid material. Avoid any actions that could generate dust, such as dry sweeping.

  • Cleanup :

    • Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.

    • Carefully sweep or scoop the material into a designated, clearly labeled hazardous waste container.[4] Use non-sparking tools.

    • Do not add water to the spill, as this can create a solution that is harder to contain.

  • Decontamination :

    • Once the bulk material is removed, decontaminate the spill area. Wipe the area with a cloth dampened with a suitable solvent (such as ethanol or isopropanol), followed by soap and water.

    • All materials used for cleanup (gloves, wipes, absorbent) are considered hazardous waste and must be placed in the sealed waste container.

  • Reporting : Report the incident to your institution's Environmental Health and Safety (EHS) department, following local protocols.

Operational Disposal Plan: From Bench to Manifest

The ultimate fate of this compound waste is disposal at an approved hazardous waste facility.[1][3] Your responsibility is to collect, segregate, and label it correctly for pickup by your institution's EHS office. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][7]

Waste Segregation and Collection Workflow
  • Designate a Container : Use a dedicated, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a screw cap is appropriate.[8][9] The original product container is often a suitable choice.

  • Labeling is Critical : The moment you designate a waste container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE" .[9]

    • The full chemical name: "this compound" and CAS number "49805-30-3" .

    • An accurate list of all constituents and their approximate percentages if it is a mixture.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/sensitizer, health hazard).

  • Accumulation :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab, which must be at or near the point of generation.[10]

    • Keep the container tightly closed at all times, except when adding waste.[9][11] Funnels should never be left in the container opening.

    • Do not mix waste streams. [8][9] This compound should be collected as a separate solid waste stream. Incompatible mixtures can lead to dangerous reactions. Specifically, keep it segregated from strong oxidizing agents, acids, and bases.[1][10]

  • Requesting Pickup : Once the container is full (no more than 90% capacity[11]), or if it has been in storage for a predetermined time limit (e.g., one year for partially filled containers[10]), arrange for pickup through your institution's EHS department.

Decontamination of Empty Containers

An "empty" container that held this compound is not truly empty and must be managed as hazardous waste. The U.S. Environmental Protection Agency (EPA) has specific guidelines for what constitutes an empty container. For acutely hazardous wastes (P-listed), this involves a triple-rinse procedure.[7] While this compound is not explicitly P-listed, its sensitizing nature warrants treating its containers with a high degree of caution.

  • Rinse Procedure : Rinse the container three times with a solvent capable of removing the residue (e.g., ethanol, acetone). Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[7]

  • Collect Rinseate : The solvent rinseate is now hazardous waste. It must be collected in a separate, properly labeled hazardous waste container for liquid waste.

  • Final Disposal : Once triple-rinsed, the container can often be disposed of in regular trash or recycling after defacing all labels.[7] However, you must confirm this policy with your local EHS office.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe management and disposal of this compound.

G cluster_prep Preparation & Handling cluster_process Waste Generation & Spills cluster_disposal Final Disposal A Start: Handling This compound B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Work Complete / Waste Generated B->C D Spill Occurs? B->D G Place Waste in Dedicated, Labeled Container C->G D->C No E Execute Spill Protocol (Contain, Clean, Decontaminate) D->E Yes F Collect Spill Debris as Solid Hazardous Waste E->F F->G H Container Empty? G->H L Store Waste Container in Satellite Accumulation Area H->G No, continue filling I Triple-Rinse Container H->I Yes J Collect Rinseate as Liquid Hazardous Waste I->J K Dispose of Defaced Container (per EHS policy) I->K J->L M Container Full or Time Limit Reached? L->M M->L No, continue storage N Contact EHS for Pickup M->N Yes O Disposal via Licensed Hazardous Waste Vendor N->O

Caption: Decision workflow for handling and disposal of this compound.

References

Essential Safety and Handling Guide for 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam. The following protocols and recommendations are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory guidelines.

Understanding the Risks: Hazard Identification and Analysis

This compound is a valuable building block in organic synthesis, but it is imperative to recognize its associated hazards to ensure safe laboratory operations.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1][2][3]
Skin Sensitization1H317: May cause an allergic skin reaction.[1][2][3]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.[4]

The primary risks associated with this compound are ingestion, skin contact which can lead to sensitization, and severe eye damage upon contact. As a powdered solid, inhalation of dust particles also presents a potential route of exposure that must be controlled.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling this compound. The following recommendations are based on a risk-assessment approach to minimize exposure.

Glove Selection: A Critical Choice

Due to its classification as a skin sensitizer, selecting the appropriate gloves is of utmost importance.[3][6] Standard disposable nitrile gloves are suitable for incidental contact, but for extended handling or in situations with a higher risk of contamination, more robust options should be considered.

Glove MaterialRecommended UseKey Considerations
Nitrile Rubber Incidental contact (e.g., weighing, preparing solutions)Preferred over latex to avoid potential latex allergies.[7] Check for visible tears or punctures before each use.
Double Gloving Extended contact or when handling larger quantitiesProvides an additional layer of protection. If the outer glove becomes contaminated, it can be removed without compromising the inner glove.
Butyl Rubber High-risk operations or when handling solutionsOffers excellent resistance to a wide range of chemicals, including many organic solvents.[8][9][10]

Important Note: Always consult the glove manufacturer's chemical resistance data. While specific breakthrough times for this compound may not be available, data for structurally similar compounds can provide valuable guidance. It is critical to change gloves immediately if they become contaminated.[11]

Body and Respiratory Protection
  • Laboratory Coat: A clean, buttoned laboratory coat should be worn at all times to protect street clothing and skin from contamination. For procedures with a high risk of dust generation or splashing, a disposable Tyvek or similar non-woven fabric gown is recommended for enhanced protection.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the risk of serious eye damage, it is highly recommended to use chemical splash goggles.[4] When handling larger quantities of the solid or when there is a significant risk of dust generation, a face shield should be worn in addition to goggles.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[5]

Safe Handling and Operational Plan

Adherence to a strict operational protocol is essential for minimizing the risk of exposure and ensuring a safe working environment.

Workflow for Handling Solid this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Don appropriate PPE: - Chemical splash goggles - Nitrile gloves (double-gloved) - Lab coat prep2 Designate a work area (preferably in a fume hood) prep1->prep2 prep3 Cover work surface with absorbent, disposable bench paper prep2->prep3 handle1 Carefully unseal the container, avoiding dust generation handle2 Use a spatula to weigh the desired amount into a tared vessel handle1->handle2 handle3 Immediately and securely reseal the main container handle2->handle3 handle4 Proceed with the experimental procedure within the designated area handle3->handle4 clean1 Decontaminate spatula and any reusable equipment with an appropriate solvent clean2 Wipe down the work surface with a damp cloth clean1->clean2 clean3 Dispose of all contaminated waste in a designated hazardous waste container clean2->clean3

Caption: Step-by-step workflow for the safe handling of solid this compound.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal of this compound and associated contaminated materials is a critical component of laboratory safety and environmental responsibility. All waste must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][2][12]

Waste Segregation and Container Management
  • Designated Waste Container: Establish a clearly labeled, dedicated hazardous waste container for all solid waste contaminated with this compound. This includes contaminated gloves, bench paper, weighing boats, and any residual solid.[13]

  • Container Type: The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent the release of dust or vapors.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[13]

Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before disposal or reuse.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., ethanol or methanol).

  • Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous liquid waste. Do not discard the rinsate down the drain.

  • Container Disposal: Once decontaminated, the container can be disposed of as non-hazardous waste, or recycled if appropriate.

Disposal Workflow

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal col1 Segregate solid and liquid waste into separate, labeled containers col2 Solid Waste: Contaminated PPE, bench paper, excess solid col1->col2 col3 Liquid Waste: Contaminated solvents from decontamination procedures col1->col3 stor1 Store waste containers in a designated satellite accumulation area stor2 Ensure containers are securely closed and stored in secondary containment stor1->stor2 disp1 Arrange for pickup by your institution's Environmental Health and Safety (EHS) department disp2 Ensure all paperwork and waste manifests are completed accurately disp1->disp2

Caption: A systematic approach to the disposal of this compound waste.

By adhering to these guidelines, researchers can confidently and safely handle this compound, minimizing risks to themselves and the environment, and fostering a culture of safety within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.2.1]hept-5-en-3-one
Reactant of Route 2
2-Azabicyclo[2.2.1]hept-5-en-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.